2-(2-Formyl-5-methoxyphenoxy)acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-formyl-5-methoxyphenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-8-3-2-7(5-11)9(4-8)15-6-10(12)13/h2-5H,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNDMJNDLFDYQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856357-86-3 | |
| Record name | 2-(2-formyl-5-methoxyphenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2-Formyl-5-methoxyphenoxy)acetic Acid (CAS 856357-86-3)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(2-Formyl-5-methoxyphenoxy)acetic acid, a molecule of interest in synthetic chemistry and potential pharmaceutical applications. We will delve into its chemical and physical properties, outline a representative synthetic route, and discuss its potential biological significance based on the broader class of phenoxyacetic acid derivatives.
Core Molecular Attributes
2-(2-Formyl-5-methoxyphenoxy)acetic acid is a polyfunctional organic compound characterized by a substituted benzene ring bearing a formyl (aldehyde), a methoxy, and an acetic acid ether linkage. This unique combination of functional groups makes it a versatile building block in organic synthesis.
Physicochemical and Structural Data
A summary of the key computed and experimental properties of 2-(2-Formyl-5-methoxyphenoxy)acetic acid is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 856357-86-3 | [1] |
| Molecular Formula | C₁₀H₁₀O₅ | [1] |
| Molecular Weight | 210.18 g/mol | [1] |
| IUPAC Name | 2-(2-formyl-5-methoxyphenoxy)acetic acid | [1] |
| Canonical SMILES | COC1=CC(=C(C=C1)C=O)OCC(=O)O | [1] |
| InChIKey | SWNDMJNDLFDYQW-UHFFFAOYSA-N | [1] |
| Appearance | Powder or crystals | [2] |
| Purity | ≥95% (typical) | [2] |
| Storage Temperature | 2-8°C, under inert atmosphere | [2] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 5 | [1] |
| XLogP3 | 1 | [1] |
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis initiates with the reaction of a suitably substituted hydroxybenzaldehyde with a haloacetic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.
Caption: Proposed Williamson ether synthesis of the target compound.
Representative Experimental Protocol
This protocol is adapted from a general method for the synthesis of 2-(2-formylphenoxy)acetic acids.[3]
Step 1: Esterification
-
To a solution of 2-hydroxy-4-methoxybenzaldehyde (10 mmol) in freshly distilled dimethylformamide (DMF, 50 mL), add potassium carbonate (K₂CO₃, 20 mmol) and methyl bromoacetate (13 mmol).
-
Heat the reaction mixture to 80°C and stir for 4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 2-(2-formyl-5-methoxyphenoxy)acetate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis
-
Dissolve the purified methyl ester in a mixture of methanol and water.
-
Add an excess of a base, such as sodium hydroxide (NaOH), and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-(2-Formyl-5-methoxyphenoxy)acetic acid.
Spectral Analysis
Detailed spectral data for 2-(2-Formyl-5-methoxyphenoxy)acetic acid is not publicly available. However, based on its structure and data from analogous compounds, the following spectral characteristics can be anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton (downfield, ~10 ppm), the methoxy group protons (~3.8 ppm), the methylene protons of the acetic acid moiety (~4.8 ppm), and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbons of the aldehyde and carboxylic acid, the aromatic carbons (with distinct shifts due to the different substituents), the methoxy carbon, and the methylene carbon.
-
IR Spectroscopy: The infrared spectrum will likely exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the aldehyde and carboxylic acid, C-O stretching of the ether and methoxy groups, and aromatic C-H and C=C stretching.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₀H₁₀O₅. Predicted m/z values for common adducts are available.[4]
Potential Applications and Biological Activity
The specific applications of 2-(2-Formyl-5-methoxyphenoxy)acetic acid in drug development are not yet well-documented. However, the broader class of phenoxyacetic acid derivatives has been extensively studied and exhibits a wide range of biological activities.
As a Synthetic Intermediate
The aldehyde and carboxylic acid functionalities make this compound a valuable intermediate for the synthesis of more complex molecules. For instance, the aldehyde can be a precursor for the formation of Schiff bases, which are known to have antibacterial activities.[5][6]
Inferred Biological Profile
Phenoxyacetic acid derivatives are known to possess a variety of biological activities, including:
-
Herbicidal Activity: Many chlorinated phenoxyacetic acids are used as herbicides.[3] The specific substitution pattern on the aromatic ring influences their activity.
-
Antimicrobial and Antifungal Activity: Various derivatives have shown promising activity against different bacterial and fungal strains.[7]
-
Anticancer and Cytotoxic Effects: Some phenoxyacetic acid compounds have demonstrated cytotoxic activity against cancer cell lines.[7][8] It is important to note that some derivatives have also shown mutagenic effects.[8]
-
Anti-inflammatory and Analgesic Properties: The phenoxyacetic acid scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs).[9]
The biological profile of 2-(2-Formyl-5-methoxyphenoxy)acetic acid would need to be determined through specific in vitro and in vivo studies. Its unique substitution pattern could lead to novel biological activities.
Sources
- 1. Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. asianpubs.org [asianpubs.org]
- 3. mdpi.com [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. 2-ホルミルフェノキシ酢酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-(2-Formylphenoxy)acetic acid | CAS#:6280-80-4 | Chemsrc [chemsrc.com]
- 7. jetir.org [jetir.org]
- 8. Genotoxic effect of substituted phenoxyacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
chemical structure of 2-(2-Formyl-5-methoxyphenoxy)acetic acid
An In-Depth Technical Guide to 2-(2-Formyl-5-methoxyphenoxy)acetic acid: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-(2-Formyl-5-methoxyphenoxy)acetic acid, a multifunctional aromatic compound of significant interest to researchers in synthetic chemistry and drug discovery. The document elucidates the core chemical structure, physicochemical properties, and detailed protocols for its synthesis and characterization. Emphasis is placed on the compound's role as a versatile synthetic intermediate, exploring the reactivity of its constituent functional groups—aldehyde, carboxylic acid, and a substituted phenoxy ring. We delve into its potential applications as a scaffold for generating complex molecular libraries through multicomponent reactions and as a precursor to bioactive heterocyclic systems. This guide serves as an essential resource for scientists leveraging this building block for the development of novel chemical entities.
Chemical Identity and Physicochemical Properties
2-(2-Formyl-5-methoxyphenoxy)acetic acid is a substituted aromatic carboxylic acid. Its structure is characterized by a benzene ring functionalized with a formyl group and a methoxy group, linked to an acetic acid moiety via an ether bond. This unique arrangement of functional groups makes it a valuable intermediate in organic synthesis.
Nomenclature and Chemical Identifiers
Correctly identifying a chemical compound is critical for reproducibility in research and development. The standard identifiers for 2-(2-Formyl-5-methoxyphenoxy)acetic acid are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | 2-(2-formyl-5-methoxyphenoxy)acetic acid | [1] |
| CAS Number | 856357-86-3 | [1] |
| Molecular Formula | C₁₀H₁₀O₅ | [1][2] |
| Molecular Weight | 210.19 g/mol | [1] |
| Canonical SMILES | COC1=CC(=C(C=C1)C=O)OCC(=O)O | [1][2] |
| InChIKey | SWNDMJNDLFDYQW-UHFFFAOYSA-N | [1][2] |
| Physical Form | Powder or crystals |
Core Chemical Structure
The molecular architecture consists of a central phenoxyacetic acid core. The benzene ring is substituted at position 2 with a formyl (aldehyde) group and at position 5 with a methoxy group. The ortho-positioning of the formyl group and the ether linkage provides a basis for intramolecular reactions and the synthesis of heterocyclic systems.
Sources
molecular weight and formula of C10H10O5 formyl-methoxy derivatives
An In-Depth Technical Guide to the Molecular Weight, Formula, and Characterization of C10H10O5 Formyl-Methoxy Derivatives
Abstract
This technical guide provides a comprehensive analysis of organic compounds with the molecular formula C10H10O5 that incorporate both formyl and methoxy functional groups. These derivatives are of significant interest in medicinal chemistry and organic synthesis due to their structural diversity and potential as bioactive scaffolds. This document details the fundamental molecular properties, explores the isomeric landscape, and provides field-proven methodologies for the synthesis and analytical characterization of these compounds. It is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this chemical class.
Introduction: The Significance of C10H10O5 Scaffolds
The molecular formula C10H10O5 represents a class of compounds with a rich potential for structural and functional diversity. Within this class, derivatives containing both a formyl (-CHO) and a methoxy (-OCH3) group are particularly noteworthy. These functional groups are prevalent in natural products and pharmacologically active molecules. The aldehyde functionality of the formyl group serves as a versatile chemical handle for a wide range of synthetic transformations, while the methoxy group can modulate a molecule's lipophilicity, metabolic stability, and receptor-binding interactions. Understanding the synthesis and characterization of these isomers is crucial for their application in areas such as drug design, where subtle structural changes between isomers can lead to significant differences in biological activity.[1][2]
Molecular Formula and Weight
All isomers discussed in this guide share the same molecular formula and, consequently, the same molecular weight. This fundamental data is the starting point for any analytical characterization, particularly in mass spectrometry.
| Property | Value |
| Molecular Formula | C10H10O5 |
| Molar Mass (Average) | 210.18 g/mol |
| Monoisotopic Mass | 210.052823 g/mol |
Table 1: Core Molecular Properties of C10H10O5 Derivatives.[3][4][5]
The Isomeric Landscape of Formyl-Methoxy C10H10O5 Derivatives
The C10H10O5 formula allows for a variety of structural isomers featuring formyl and methoxy groups, typically on a benzene ring scaffold. The relative positions of these and other substituents give rise to distinct chemical entities with unique properties. Below are some prominent examples.
| Common Name | IUPAC Name | CAS Number | Key Structural Features |
| Opianic Acid | 6-Formyl-2,3-dimethoxybenzoic acid | 519-05-1 | A benzoic acid with a formyl group and two adjacent methoxy groups.[4][6] |
| m-Opianic Acid | 2-Formyl-4,5-dimethoxybenzoic acid | 16990-50-2 | An isomer of Opianic acid with a different substitution pattern on the benzene ring. |
| (4-formyl-2-methoxyphenoxy)acetic acid | (4-formyl-2-methoxyphenoxy)acetic acid | 1660-19-1 | Derived from vanillin, featuring a phenoxyacetic acid moiety.[7][8][9] |
| 5-formyl-2,4-dimethoxybenzoic acid | 5-formyl-2,4-dimethoxybenzoic acid | 4388-93-6 | Another dimethoxy-substituted benzoic acid isomer.[10] |
Table 2: Prominent Isomers of Formyl-Methoxy C10H10O5.
Analytical Characterization and Isomer Differentiation
Distinguishing between C10H10O5 isomers requires a multi-technique analytical approach. Since they share the same mass, mass spectrometry alone is insufficient for definitive identification. Spectroscopic methods that probe the specific chemical environment of atoms within the molecule are essential.[11][12]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is the first step to confirm that a compound's elemental composition is indeed C10H10O5. The measured monoisotopic mass should align with the theoretical value of 210.052823 Da. While isomers are not differentiable by their parent mass, analysis of their fragmentation patterns (MS/MS) can provide structural clues, as different substitution patterns can lead to unique fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for distinguishing isomers.[13] The chemical shift, multiplicity (splitting pattern), and integration of signals in both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's structure.
Key Diagnostic Signals:
-
Formyl Proton (-CHO): In ¹H NMR, the aldehyde proton is highly deshielded and appears as a sharp singlet in a characteristic downfield region, typically between δ 9.5 and 10.5 ppm.
-
Methoxy Protons (-OCH3): These protons appear as a sharp singlet (integrating to 3H) in the δ 3.7-4.0 ppm region. The presence of multiple, distinct singlets in this region indicates the presence of more than one non-equivalent methoxy group, as in the case of Opianic acid.
-
Aromatic Protons (Ar-H): The chemical shifts and coupling constants of protons on the benzene ring are highly sensitive to the substitution pattern. For a di- or tri-substituted ring, the number of signals, their multiplicities (e.g., doublet, triplet, doublet of doublets), and their J-coupling values allow for unambiguous determination of the substituent positions.
-
Carboxylic Acid Proton (-COOH): If present, this proton gives a very broad singlet, typically far downfield (>10 ppm), and may exchange with deuterium in solvents like D2O.
-
Methylene Protons (-OCH2-): In a compound like (4-formyl-2-methoxyphenoxy)acetic acid, the methylene protons of the acetic acid side chain will appear as a singlet around δ 4.7-4.9 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of key functional groups.
-
Carbonyl Stretch (C=O): This will be a strong, sharp absorption. The aldehyde C=O stretch is typically found around 1680-1700 cm⁻¹. If a carboxylic acid is present, its C=O stretch will appear around 1700-1725 cm⁻¹. The presence of two distinct peaks in this region can indicate both an aldehyde and a carboxylic acid.
-
O-H Stretch (-COOH): The hydroxyl stretch of a carboxylic acid is a very broad band, often spanning from 2500 to 3300 cm⁻¹, which can sometimes obscure C-H stretches.
-
C-O Stretch (-OCH3): The ether C-O stretch is typically found in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.
General Experimental Workflow
The synthesis, purification, and characterization of a specific C10H10O5 isomer follow a logical progression. The workflow ensures the final product is the correct molecule and meets the required purity standards for subsequent applications.
Caption: General workflow for the synthesis and characterization of C10H10O5 derivatives.
Illustrative Protocol: Synthesis of (4-formyl-2-methoxyphenoxy)acetic acid
This protocol describes the synthesis of (4-formyl-2-methoxyphenoxy)acetic acid starting from the widely available natural product, vanillin. The reaction is a Williamson ether synthesis.[7][14]
Materials:
-
Vanillin (10 mmol)
-
Methyl bromoacetate (13 mmol)
-
Potassium carbonate (K2CO3, 20 mmol)
-
Dimethylformamide (DMF), anhydrous (50 mL)
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add vanillin (10 mmol), potassium carbonate (20 mmol), and anhydrous DMF (50 mL).
-
Stir the suspension at room temperature for 10 minutes.
-
Add methyl bromoacetate (13 mmol) dropwise to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into 200 mL of deionized water.
-
Acidify the aqueous solution to pH 2 using 1M HCl. A precipitate should form.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure (4-formyl-2-methoxyphenoxy)acetic acid as a white solid.
-
Characterization: Confirm the identity and purity of the product using NMR, IR, and HRMS as described in Section 4.
Applications in Drug Discovery
The structural motifs present in C10H10O5 formyl-methoxy derivatives are considered "privileged substructures" in medicinal chemistry. They serve as excellent starting points for the synthesis of more complex molecules. For instance, the aldehyde can be converted into amines, alcohols, or used in multicomponent reactions to build diverse chemical libraries.[15][16] These libraries can then be screened for biological activity against various therapeutic targets. The vanillin-derived scaffold, in particular, is explored for developing agents with antioxidant, anti-inflammatory, and anticancer properties.[17]
Conclusion
The C10H10O5 formyl-methoxy derivatives represent a versatile and valuable class of organic compounds. While sharing a common molecular formula and weight, their isomeric forms possess distinct structural and chemical properties. A systematic approach combining synthesis, purification, and a suite of analytical techniques—primarily NMR, MS, and IR spectroscopy—is essential for their unambiguous identification and characterization. The insights and protocols provided in this guide offer a solid foundation for researchers to confidently work with and exploit these compounds in synthetic chemistry and drug discovery endeavors.
References
-
Perkin, W. H. (1923). CCCLXXV1.—A Synthesis of m-Opianic Acid. Journal of the Chemical Society, Transactions, 123, 3249-3255. [Link]
-
Wikipedia. (n.d.). C10H10O5. [Link]
-
NIST. (n.d.). Benzene-1,3-dicarboxylic acid, 2-hydroxy, dimethyl ester. In NIST Chemistry WebBook. [Link]
-
DrugFuture. (n.d.). Opianic Acid. [Link]
-
Mortazavi, Z. F., Islami, M. R., & Amiri, M. (2022). Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. ResearchGate. [Link]
-
ResearchGate. (n.d.). Theoretical and spectroscopic study of vanillic acid. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Formyl-2-methoxybenzoic acid. In PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Hydroxyferulic acid. In PubChem. [Link]
-
ResearchGate. (n.d.). IR spectra of vanillic acid. [Link]
-
Swislocka, R., Kowalczyk, N., Dabrowska, A., Choinska, R., Lewandowski, W., & Swiderski, G. (2025). Spectroscopic, antioxidant and cytotoxicity studies of vanillic acids. Scientific Reports, 15(1), 31396. [Link]
-
Quora. (2023). What spectral technique is used to distinguish between structural isomers?. [Link]
-
Zinn, S., et al. (2022). Conformers of Vanillic Acid and Its Monohydrate: A Rotational Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A, 126(38), 6753–6762. [Link]
-
PubChemLite. (n.d.). 5-formyl-2,4-dimethoxybenzoic acid (C10H10O5). [Link]
-
NIST. (n.d.). Vanillic Acid, 2TMS derivative. In NIST Chemistry WebBook. [Link]
-
PubChemLite. (n.d.). C10H10O5 - Explore. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
Weijlard, J., Tashjian, E., & Tishler, M. (1945). The Decarboxylation of Opianic Acid. Journal of the American Chemical Society, 67(5), 806-808. [Link]
-
Korsch, B. H. (1963). Structure and Acid Strength of Opianic Acid and Its N-Methyl Oxime. Australian Journal of Chemistry, 16(4), 709-716. [Link]
-
Chemchart. (n.d.). (4-formyl-2-methoxyphenoxy)acetic acid (1660-19-1). [Link]
-
ResearchGate. (n.d.). 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. [Link]
-
Chiralpedia. (n.d.). Part 7: Analytical Techniques for Stereochemistry. [Link]
-
ChemHelp ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy [Video]. YouTube. [Link]
-
MDPI. (2025). Special Issue “Advances in Drug Discovery and Synthesis”. [Link]
-
Krupčík, J., et al. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. [Link]
-
PubChemLite. (n.d.). C10H10O5 - Explore. [Link]
-
Stenutz, R. (n.d.). opianic acid. [Link]
-
Bawa, S., & Kumar, S. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 641-657. [Link]
-
Bawa, S., & Kumar, S. (2019). Recent applications of click chemistry in drug discovery. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Dihydroxy-3-methyl-5-formyl-6-methoxychalcone. In PubChem. [Link]
-
Gomes, M. N., et al. (2017). Chalcone Derivatives: Promising Starting Points for Drug Design. Molecules, 22(8), 1210. [Link]
-
Iacovelli, R., et al. (2025). Applications of Bridgehead Heterocycles in Drug Design and Medicinal Chemistry. Medicinal Research Reviews. [Link]
Sources
- 1. Chalcone Derivatives: Promising Starting Points for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Bridgehead Heterocycles in Drug Design and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C10H10O5 - Wikipedia [en.wikipedia.org]
- 4. Opianic Acid [drugfuture.com]
- 5. 5-Hydroxyferulic acid | C10H10O5 | CID 446834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. opianic acid [stenutz.eu]
- 7. researchgate.net [researchgate.net]
- 8. (4-formyl-2-methoxyphenoxy)acetic acid (1660-19-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 9. (4-Formyl-2-methoxyphenoxy)acetic acid | CymitQuimica [cymitquimica.com]
- 10. PubChemLite - 5-formyl-2,4-dimethoxybenzoic acid (C10H10O5) [pubchemlite.lcsb.uni.lu]
- 11. quora.com [quora.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
- 14. rsc.org [rsc.org]
- 15. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Spectroscopic, antioxidant and cytotoxicity studies of vanillic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile and Solvent Selection for 2-(2-Formyl-5-methoxyphenoxy)acetic Acid
[1][2]
Executive Summary
2-(2-Formyl-5-methoxyphenoxy)acetic acid (CAS: 856357-86-3) is a bifunctional aromatic intermediate characterized by a polar carboxylic acid "head" and a lipophilic, substituted benzene "tail" containing aldehyde and methoxy moieties.[1][2] It serves as a critical scaffold in the synthesis of benzofuranones and hydroxychromanones via photochemical cyclization.[1][2][3]
Understanding its solubility landscape is pivotal for:
-
Process Efficiency: Selecting the correct solvent for nucleophilic substitution reactions (e.g., Williamson ether synthesis).[1][2][3]
-
Purification: Designing effective recrystallization systems to remove inorganic salts and unreacted salicylaldehydes.[1][2][3]
-
Yield Optimization: Minimizing product loss during aqueous workups.[1][2][3]
Physicochemical Characterization & Solubility Prediction
To predict solubility behavior accurately, we must analyze the molecule's functional groups and their interaction with solvent systems.[1][2][3]
Structural Analysis[1][3][4]
-
Hydrogen Bond Donors (HBD): 1 (Carboxylic acid -OH).[1][2][3]
-
Hydrogen Bond Acceptors (HBA): 5 (Carbonyl oxygens, Ether oxygens).[1][2][3]
-
Lipophilicity: The methoxy and aromatic ring contribute to lipophilicity, but the ionizable carboxylic acid group (
) dominates solubility in aqueous media.[1][2][3]
Predicted Solubility Profile
Based on structural analogs (e.g., phenoxyacetic acid, vanillin derivatives) and synthesis literature, the solubility profile is categorized below:
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Polar Aprotic | DMSO, DMF | High (>100 mg/mL) | Excellent solvation of both the polar carboxyl/aldehyde groups and the aromatic core.[1][2] Primary choice for reaction media. |
| Polar Protic | Methanol, Ethanol | Moderate-High | Soluble, especially upon heating.[1][2][3] H-bonding interactions stabilize the solute.[1][2][3] Ideal for recrystallization. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good solubility for the neutral acid form.[1][2][3] Ethyl Acetate is the standard extraction solvent during workup.[1][2][3] |
| Chlorinated | DCM, Chloroform | Moderate | Soluble.[1][2][3] Useful for liquid-liquid extraction from acidic aqueous phases.[1][3] |
| Aqueous (Acidic) | Water (pH < 3) | Low/Insoluble | The protonated acid precipitates.[1][2][3] Used as an antisolvent or wash medium.[1][2][3] |
| Aqueous (Basic) | Water (pH > 8) | High | Forms the water-soluble carboxylate salt.[1][2][3] Critical for base-wash purification .[1][2][3] |
| Alkanes | Hexane, Heptane | Insoluble | Lack of polarity prevents dissolution.[1][2][3] Excellent antisolvents for inducing precipitation.[1][2][3] |
Experimental Protocols
The following protocols are designed to empirically validate solubility and optimize purification.
Protocol A: Gravimetric Solubility Determination
Use this protocol to generate precise quantitative data (mg/mL) for your specific lot.[1][2][3]
-
Preparation: Weigh approximately 100 mg of the solid acid into a tared 4 mL glass vial.
-
Solvent Addition: Add the target solvent in 100 µL increments at 25°C.
-
Equilibration: Vortex for 30 seconds after each addition.
-
Observation:
-
Validation: For saturated solutions, filter the supernatant, evaporate the solvent, and weigh the residue to confirm mass balance.
Protocol B: Recrystallization Solvent Screening
Objective: Identify a solvent system that maximizes purity and recovery.
Recommended Systems to Screen:
-
Ethanol/Water (Binary System): Dissolve in hot ethanol; add hot water until turbid; cool slowly.
-
Ethyl Acetate/Hexane: Dissolve in minimal hot ethyl acetate; add hexane dropwise.
-
Toluene: High-boiling non-polar solvent.[1][2][3] Good for removing polar impurities if the compound is soluble hot.[1][2][3]
Step-by-Step Workflow:
Figure 1: Decision tree for selecting the optimal recrystallization solvent system.[1]
Process Application & Synthesis Context
Understanding the solubility of 2-(2-Formyl-5-methoxyphenoxy)acetic acid is critical during its synthesis from 2-hydroxy-4-methoxybenzaldehyde .[1][2]
Reaction Medium Selection
-
DMF or DMSO: These are the solvents of choice for the alkylation step (reaction with methyl bromoacetate).[1][2][3] They dissolve the phenoxide anion intermediate effectively, accelerating the reaction rate.[2][3]
Workup & Purification Strategy
Leveraging the pH-dependent solubility switch is the most robust purification method:[1][2]
-
Extraction: Dissolve the crude reaction mixture in Ethyl Acetate .
-
Base Wash: Extract with 5% NaHCO₃ (aq) .
-
Acidification: Separate the aqueous layer and acidify with HCl (pH ~1-2) .
-
Recovery: Re-extract the acidified aqueous phase with Ethyl Acetate or DCM , dry over Na₂SO₄, and concentrate.
Figure 2: Acid-Base extraction workflow leveraging pH-dependent solubility.[1][2]
References
-
Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Source: Organic & Biomolecular Chemistry (RSC) URL:[1][2][3][5][Link]
-
Synthesis of 2-(2-formylphenoxy)acetic acids (General Method). Source: Royal Society of Chemistry (Supplementary Information) URL:[1][3][Link]
-
2-(2-Formyl-5-methoxyphenoxy)acetic acid - Compound Summary. Source: PubChem URL:[1][2][Link][1][2][3]
-
Reagents & Solvents: Solvents for Recrystallization. Source: University of Rochester, Department of Chemistry URL:[3][Link][1][2][3]
Sources
- 1. 2-(2-Formyl-5-methoxyphenoxy)acetic acid | C10H10O5 | CID 16495629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2-Methoxyphenoxy)acetic acid | C9H10O4 | CID 15882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. murov.info [murov.info]
- 5. Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. dspace.mit.edu [dspace.mit.edu]
Technical Guide: Thermodynamic Stability & Characterization of Formyl-Methoxyphenoxy Acetic Acids
Executive Summary
This technical guide provides a comprehensive analysis of the thermodynamic stability, structural isomerism, and synthesis of formyl-methoxyphenoxy acetic acids . These compounds, primarily derived from vanillin and isovanillin, serve as critical scaffolds in the development of allosteric hemoglobin modulators (e.g., for sickle cell disease) and anti-inflammatory agents.
The stability of these molecules is governed by a delicate interplay between crystal lattice energy (solid state) and intramolecular hydrogen bonding (solution/gas phase). This guide outlines the theoretical frameworks and experimental protocols required to assess their thermodynamic profiles.
Part 1: Structural Landscape & Isomerism
The thermodynamic stability of formyl-methoxyphenoxy acetic acids is strictly regioselective. The position of the formyl (-CHO) and methoxy (-OCH
The Isomers
The two primary isomers of interest are derived from Vanillin and Isovanillin :
-
Vanillin Series: (4-formyl-2-methoxyphenoxy)acetic acid.[1]
-
Structure: The acetic acid tail is attached at the para-position relative to the formyl group.
-
Thermodynamics: Generally exhibits higher melting points due to efficient packing, but lacks the specific ortho-formyl stabilization found in the isovanillin series.
-
-
Isovanillin Series: (2-formyl-4-methoxyphenoxy)acetic acid.[2]
-
Structure: The acetic acid tail is attached at the meta-position; the formyl group is ortho to the ether linkage.
-
Thermodynamics: Capable of forming a pseudo-six-membered ring via intramolecular hydrogen bonding between the formyl oxygen and the
-protons or the ether oxygen, influencing its solution-phase stability.
-
Intramolecular Hydrogen Bonding
Thermodynamic stability in this class is often driven by the formation of intramolecular hydrogen bonds (IMHB).
-
Mechanism: The carboxylic acid proton (
) can donate a hydrogen bond to the methoxy oxygen or the formyl oxygen, depending on conformational flexibility. -
Energetic Impact: DFT studies on similar phenoxyacetic derivatives suggest that conformers stabilizing this IMHB can be 5–8 kcal/mol lower in energy than their open-chain counterparts.
Part 2: Computational Thermodynamics (DFT Protocol)
Before wet-lab synthesis, thermodynamic stability should be predicted using Density Functional Theory (DFT). This protocol validates which conformer represents the global minimum on the Potential Energy Surface (PES).
Computational Workflow
Objective: Calculate Enthalpy of Formation (
Step-by-Step Protocol:
-
** conformational Search:** Use molecular mechanics (MMFF94) to generate rotamers for the acetic acid tail.
-
Geometry Optimization:
-
Software: Gaussian 16 / ORCA / Quantum ESPRESSO.
-
Functional:B3LYP (Hybrid functional for organic thermochemistry).
-
Basis Set:6-311++G(d,p) (Diffuse functions are critical for the anionic character of the carboxylate and lone pairs on oxygen).
-
-
Frequency Calculation: Run at the same level of theory to confirm the stationary point (no imaginary frequencies) and extract Zero-Point Energy (ZPE).
-
Solvation Model: Apply IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water or DMSO to simulate physiological or synthesis conditions.
Visualization of Stability Logic
The following diagram illustrates the logical flow for determining thermodynamic stability computationally.
Caption: Workflow for computational determination of thermodynamic stability using DFT.
Part 3: Experimental Validation & Synthesis
The thermodynamic stability of the solid state is empirically validated through melting point analysis and enthalpy of fusion measurements. The synthesis must be controlled to prevent decarboxylation, a common decomposition pathway for these acids.
Synthesis Protocol: O-Alkylation
Reaction: Nucleophilic substitution (
| Reagent | Role | Stoichiometry |
| Vanillin / Isovanillin | Substrate | 1.0 eq |
| Chloroacetic Acid | Alkylating Agent | 1.5 eq |
| NaOH / KOH | Base (Deprotonation) | 2.5 eq |
| Water / Ethanol | Solvent System | [1:1 v/v] |
| HCl (6N) | Acidification | Excess (to pH 2) |
Detailed Workflow:
-
Deprotonation: Dissolve 10 mmol of vanillin in 20 mL of water containing 25 mmol NaOH. Stir at room temperature for 15 minutes to ensure formation of the sodium phenoxide. Thermodynamic Note: This step is exothermic; cooling may be required.
-
Addition: Add a solution of chloroacetic acid (15 mmol) in 10 mL water dropwise.
-
Reflux: Heat the mixture to reflux (100°C) for 4–6 hours.
-
Checkpoint: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The aldehyde spot should disappear.
-
-
Acidification: Cool the reaction mixture to 0°C (ice bath) to maximize crystal yield. Acidify carefully with 6N HCl until pH ~2.
-
Observation: The product will precipitate as a white/off-white solid.
-
-
Purification (Thermodynamic Selection): Recrystallize from hot water or ethanol/water. This step drives the system to its most thermodynamically stable polymorph.
Synthesis Pathway Diagram
Caption: Synthetic route for O-alkylation of vanillin to yield the target acetic acid derivative.
Part 4: Thermal Analysis & Characterization
To quantify thermodynamic stability, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are required.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with phase transitions.
-
Protocol: Heat 2–5 mg of sample in a sealed aluminum pan at 10°C/min under nitrogen flow (50 mL/min).
-
Key Parameters:
-
(Melting Point): Indicates the strength of the crystal lattice.
-
Reference Value: 2-(2-formyl-4-methoxyphenoxy)acetic acid typically melts between 149–151°C .[3]
-
-
(Enthalpy of Fusion): The area under the melting peak. Higher
correlates with higher solid-state stability. -
Polymorphism: Multiple endothermic peaks indicate polymorphic transitions (metastable
stable form).
-
(Melting Point): Indicates the strength of the crystal lattice.
Thermogravimetric Analysis (TGA)
TGA measures mass loss vs. temperature to determine decomposition limits.
-
Stability Threshold: These compounds are generally stable up to ~200°C.
-
Decomposition: The first mass loss event usually corresponds to decarboxylation (loss of
), followed by degradation of the aldehyde.
Data Summary Table[4]
| Parameter | Method | Typical Range/Value | Significance |
| Melting Point ( | DSC | 149–151 °C | Lattice Energy indicator. |
| Enthalpy of Fusion ( | DSC | 25–35 kJ/mol | Energy required to break lattice. |
| Decomposition Temp ( | TGA | > 210 °C | Upper limit for processing/storage. |
| pKa | Titration | 3.5 – 4.0 | Acidity of the carboxyl group. |
Part 5: References
-
Synthesis & Characterization:
-
Thermodynamic Principles (General):
-
Title: Acetic acid Thermodynamic Data (NIST WebBook).
-
Source: National Institute of Standards and Technology (NIST).
-
URL:[Link]
-
-
Intramolecular Hydrogen Bonding:
-
Title: Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones.
-
Source: MDPI (Molecules).
-
URL:[Link]
-
-
Structural Data:
Sources
A Comprehensive Technical Guide to the Physicochemical Properties of 2-(2-Formyl-5-methoxyphenoxy)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the melting point and physical state of 2-(2-Formyl-5-methoxyphenoxy)acetic acid, a key intermediate in organic synthesis. As Senior Application Scientists, our goal is to equip you with not just data, but with the underlying scientific principles and practical insights necessary for its effective handling, characterization, and application in research and development.
Core Physicochemical Characteristics
2-(2-Formyl-5-methoxyphenoxy)acetic acid presents as a solid at ambient temperature, typically in the form of a powder or crystals . This physical state is a direct consequence of the strong intermolecular forces, including hydrogen bonding from the carboxylic acid group and dipole-dipole interactions from the formyl and methoxy groups, which favor a well-ordered crystal lattice structure.
Melting Point Determination
The melting point is a critical parameter for confirming the identity and purity of a solid compound. For 2-(2-Formyl-5-methoxyphenoxy)acetic acid, the experimentally determined melting point is 137-138 °C . A sharp melting range, as indicated here, is generally indicative of high purity. Impurities tend to depress and broaden the melting range.
Table 1: Physicochemical Properties of 2-(2-Formyl-5-methoxyphenoxy)acetic acid
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₅ | PubChem[1] |
| Molecular Weight | 210.19 g/mol | Sigma-Aldrich |
| Physical State | Powder or crystals | Sigma-Aldrich |
| Melting Point | 137-138 °C | Sigma-Aldrich |
| CAS Number | 856357-86-3 | Sigma-Aldrich |
The Significance of Isomeric Structure on Physical Properties
It is crucial to recognize the impact of isomeric variations on the physical properties of a molecule. For instance, the isomer 2-(2-Formyl-6-methoxyphenoxy)acetic acid exhibits a different melting point of 111-113 °C . This variance underscores the importance of precise structural confirmation, as the relative positions of the functional groups can significantly alter the crystal packing and intermolecular forces, thereby influencing the melting point.
Experimental Protocol: Melting Point Determination
To ensure the integrity of experimental results, a robust and standardized protocol for melting point determination is essential.
Objective: To accurately determine the melting point range of a solid sample of 2-(2-Formyl-5-methoxyphenoxy)acetic acid.
Materials:
-
2-(2-Formyl-5-methoxyphenoxy)acetic acid sample
-
Capillary tubes
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Mortar and pestle
-
Spatula
Methodology:
-
Sample Preparation:
-
Ensure the sample is completely dry. If necessary, dry the sample under vacuum.
-
Grind a small amount of the crystalline sample into a fine powder using a clean mortar and pestle. This ensures uniform packing and heat transfer.
-
-
Capillary Tube Packing:
-
Tamp the open end of a capillary tube into the powdered sample.
-
Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom.
-
Repeat until a sample height of 2-3 mm is achieved. A densely packed sample is crucial for accurate measurement.
-
-
Melting Point Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially to approach the expected melting point (e.g., 10-15 °C per minute).
-
Approximately 15-20 °C below the expected melting point of 137 °C, reduce the heating rate to 1-2 °C per minute. A slow heating rate is critical for observing the exact melting range.
-
Record the temperature at which the first liquid droplet appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has completely melted (the end of the melting range).
-
-
Data Interpretation:
-
A sharp melting range (1-2 °C) is indicative of a pure compound.
-
A broad or depressed melting range suggests the presence of impurities.
-
Logical Workflow for Compound Characterization
The following diagram illustrates the logical workflow for the physical characterization of a synthesized or procured sample of 2-(2-Formyl-5-methoxyphenoxy)acetic acid.
Caption: Workflow for the physical and chemical characterization of 2-(2-Formyl-5-methoxyphenoxy)acetic acid.
Conclusion
The melting point and physical state of 2-(2-Formyl-5-methoxyphenoxy)acetic acid are fundamental properties that underpin its use in further synthetic applications. A thorough understanding and accurate determination of these characteristics are paramount for ensuring the quality, purity, and identity of the compound, thereby guaranteeing the reliability and reproducibility of subsequent experimental work.
References
-
PubChem. 2-(2-Formyl-5-methoxyphenoxy)acetic acid. National Center for Biotechnology Information. [Link]
-
PubChemLite. 2-(2-formyl-5-methoxyphenoxy)acetic acid (C10H10O5). [Link]
-
The Royal Society of Chemistry. Contents. [Link]
-
PubChem. 2-(2-Methoxyphenoxy)acetic acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. [Link]
-
MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. [Link]
-
NIST WebBook. ortho-Formylphenoxyacetic acid. [Link]
Sources
A Technical Guide to the Synthesis of 2-(2-Formyl-5-methoxyphenoxy)acetic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Formyl-5-methoxyphenoxy)acetic acid (C₁₀H₁₀O₅, CAS No: 856357-86-3) is a substituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis.[1][2] Its bifunctional nature, featuring both an aldehyde and a carboxylic acid moiety on a phenoxy scaffold, makes it a versatile precursor for the construction of more complex heterocyclic systems. Notably, derivatives of 2-(2-formylphenoxy)acetic acid have been shown to undergo photochemical cyclization to yield chromanone and benzofuranone structures, which are privileged motifs in medicinal chemistry.[3][4] This guide provides an in-depth examination of the most logical and efficient synthetic pathway to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.
Part 1: Retrosynthetic Analysis and Strategic Overview
The synthesis of 2-(2-Formyl-5-methoxyphenoxy)acetic acid is most logically approached through a two-step sequence involving the formation of a key aldehyde intermediate followed by an etherification reaction.
Retrosynthetic Logic:
-
C-O Bond Disconnection (Ether Linkage): The target molecule can be disconnected at the ether linkage of the acetic acid side chain. This points to a Williamson ether synthesis between a phenolic precursor, 2-hydroxy-4-methoxybenzaldehyde , and an acetic acid synthon like methyl bromoacetate.
-
C-C Bond Disconnection (Formyl Group): The 2-hydroxy-4-methoxybenzaldehyde intermediate can be further disconnected to its precursor, 3-methoxyphenol (resorcinol monomethyl ether), by removing the formyl group. This suggests an electrophilic aromatic substitution, specifically a formylation reaction, is required.
This leads to a forward synthesis strategy that begins with the formylation of 3-methoxyphenol, followed by the alkylation of the resulting phenolic hydroxyl group. An alternative strategy—alkylating first and then formylating—is less favorable due to the deactivating nature of the carboxylic acid group and potential regioselectivity issues.
Caption: Overall synthetic strategy for 2-(2-Formyl-5-methoxyphenoxy)acetic acid.
Part 2: Synthesis of Key Intermediate: 2-Hydroxy-4-methoxybenzaldehyde
The cornerstone of this synthesis is the efficient preparation of 2-hydroxy-4-methoxybenzaldehyde (CAS No: 673-22-3).[5][6] This compound is an isomer of vanillin and is a known flavor component found in the roots of several medicinal plants.[7] Its synthesis requires the regioselective introduction of a formyl group ortho to the hydroxyl group of 3-methoxyphenol. Two classical named reactions are exceptionally well-suited for this transformation: the Reimer-Tiemann reaction and the Duff reaction.
Method A: The Reimer-Tiemann Reaction
This reaction is a benchmark method for the ortho-formylation of phenols.[8] It utilizes chloroform in a strongly basic medium to generate dichlorocarbene (:CCl₂), a highly reactive electrophile that attacks the electron-rich phenoxide ring.[9][10]
Causality and Mechanistic Insight: The reaction is initiated by the deprotonation of the phenol by a strong base (e.g., NaOH), forming the more nucleophilic phenoxide ion. Simultaneously, the base deprotonates chloroform to form the trichloromethide anion (⁻CCl₃), which rapidly eliminates a chloride ion to generate dichlorocarbene. The electron-donating nature of the phenoxide oxygen activates the ortho and para positions for electrophilic attack. The subsequent attack by the phenoxide on the dichlorocarbene, followed by hydrolysis, yields the hydroxybenzaldehyde.
Caption: Mechanism of the Reimer-Tiemann reaction on 3-methoxyphenol.
Experimental Protocol: Reimer-Tiemann Reaction
-
Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 3-methoxyphenol (1 equivalent) in an aqueous solution of sodium hydroxide (4-5 equivalents).
-
Heating: Heat the mixture to 60-70°C with vigorous stirring.
-
Addition: Add chloroform (1.2-1.5 equivalents) dropwise via the dropping funnel over 1-2 hours, maintaining the temperature. The reaction is exothermic.
-
Reaction: After the addition is complete, continue to stir the mixture at 70°C for an additional 2-3 hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric or sulfuric acid until the pH is acidic.
-
Extraction: Extract the product from the aqueous layer using a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 2-hydroxy-4-methoxybenzaldehyde.
Method B: The Duff Reaction
The Duff reaction is another effective method for the ortho-formylation of phenols, employing hexamethylenetetramine (HMTA) as the formyl source in an acidic medium like acetic or trifluoroacetic acid.[11][12] It is often favored for its operational simplicity and high ortho-selectivity.[13]
Causality and Mechanistic Insight: In an acidic environment, HMTA protonates and decomposes to generate an electrophilic iminium ion (CH₂=N⁺HR). The electron-rich phenol ring attacks this electrophile, primarily at the ortho position, to form a benzylamine intermediate. This intermediate is then oxidized in situ (an intramolecular redox reaction) and subsequently hydrolyzed during the acidic work-up to yield the final aldehyde product.
Caption: Simplified mechanism of the Duff reaction.
Experimental Protocol: Duff Reaction
-
Setup: To a solution of 3-methoxyphenol (1 equivalent) in glacial acetic acid, add hexamethylenetetramine (1.5-2 equivalents).
-
Heating: Heat the mixture to reflux (around 100-120°C) for 4-6 hours. The reaction progress can be monitored by TLC.
-
Hydrolysis: After cooling, add an equal volume of dilute sulfuric acid (e.g., 2M) to the reaction mixture and heat to reflux for an additional 30-60 minutes to ensure complete hydrolysis of the imine intermediate.
-
Work-up: Cool the solution and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic extracts with water and saturated sodium bicarbonate solution to remove acetic acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent. Purify the resulting solid by column chromatography or recrystallization.
| Feature | Reimer-Tiemann Reaction | Duff Reaction |
| Formyl Source | Chloroform (CHCl₃) | Hexamethylenetetramine (HMTA) |
| Medium | Strong Base (NaOH, KOH) | Acid (Acetic Acid, TFA) |
| Selectivity | Good ortho-selectivity, but para-isomer is a common byproduct. | Excellent ortho-selectivity for phenols.[11][12] |
| Yield | Often moderate (30-60%). | Can be variable, but sometimes higher than Reimer-Tiemann.[14][15] |
| Safety | Uses toxic and carcinogenic chloroform. Strongly exothermic. | Uses less hazardous reagents. Acetic acid is corrosive. |
Part 3: Final Step - Williamson Ether Synthesis
With the key intermediate, 2-hydroxy-4-methoxybenzaldehyde, in hand, the final step is to introduce the acetic acid moiety via a Williamson ether synthesis. This reaction involves the alkylation of the phenoxide ion with a haloacetate ester, followed by hydrolysis.
Causality and Mechanistic Insight: The phenolic proton is the most acidic proton in the starting material. A moderately weak base like potassium carbonate (K₂CO₃) is sufficient to deprotonate it, forming a nucleophilic phenoxide. This base is preferred as it is not strong enough to promote undesired side reactions like the Cannizzaro reaction with the aldehyde. The phenoxide then attacks the electrophilic carbon of methyl bromoacetate in a classic Sₙ2 displacement, forming the ester product. Finally, saponification (base-catalyzed hydrolysis) of the methyl ester, followed by acidification, yields the target carboxylic acid.
Caption: Williamson ether synthesis and subsequent hydrolysis workflow.
Experimental Protocol: Alkylation and Hydrolysis
-
Alkylation Setup: In a round-bottom flask, dissolve 2-hydroxy-4-methoxybenzaldehyde (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.[16]
-
Base Addition: Add anhydrous potassium carbonate (2 equivalents) to the solution.
-
Alkylating Agent: Add methyl bromoacetate (1.2-1.3 equivalents) dropwise to the stirred suspension.
-
Reaction: Heat the mixture to 80°C and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.[16]
-
Work-up (Alkylation): Cool the reaction, pour it into water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude methyl 2-(2-formyl-5-methoxyphenoxy)acetate. This intermediate can be purified by chromatography if necessary.
-
Hydrolysis: Dissolve the crude ester in a mixture of methanol and aqueous sodium hydroxide solution (2-3 equivalents).
-
Saponification: Stir the solution at room temperature or with gentle heating (40-50°C) for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Acidification: Remove the methanol under reduced pressure, dilute the remaining aqueous solution with water, and cool in an ice bath. Carefully acidify with cold dilute hydrochloric acid until a precipitate forms and the pH is ~2.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product, 2-(2-formyl-5-methoxyphenoxy)acetic acid.
Part 4: Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₅ | [1][2] |
| Molar Mass | 210.18 g/mol | [2] |
| Monoisotopic Mass | 210.05282342 Da | [2] |
| Appearance | Expected to be a solid | General chemical knowledge |
| SMILES | COC1=CC(=C(C=C1)C=O)OCC(=O)O | [2] |
| InChIKey | SWNDMJNDLFDYQW-UHFFFAOYSA-N | [2] |
Conclusion
The synthesis of 2-(2-Formyl-5-methoxyphenoxy)acetic acid is reliably achieved through a robust two-stage process. The initial step, the ortho-formylation of 3-methoxyphenol, can be effectively carried out using either the Reimer-Tiemann or Duff reaction, with the choice depending on factors such as desired selectivity, yield, and safety considerations. The subsequent Williamson ether synthesis provides a high-yielding and straightforward route to the final product. This technical guide outlines a self-validating and logical pathway, grounded in well-established organic chemistry principles, providing a clear and reproducible method for researchers in the fields of chemical synthesis and drug discovery.
References
- Filo. (2025, September 11). Explain the reaction mechanism by which NaOH or KOH gives Vanil.. Retrieved from Filo. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbezpKHWcJ5zsmyJZjm9Sec-Je1y2Z7GSDJREImBu0pZVfZv4B87qX7fDw6aIJPkuwK-yIR9Z1Kx1Bt6PLLH15EnRkZVe9w2xrSEkUqH2fypZUwlpBuXM6kY37kBPDi4FMTYKKP30H1GcQE7x3lhQKYecjAK5zK2mvH31wXhJIGBbGD5mzeJtpc_MvekXltQsGr2MnaeRYshmTFl4H9xVfDLTURekyC4znZjhPx4k-ItUWmGk1M9dslRWuQDgeyoIWQg==]
- ChemicalBook. 2-Hydroxy-4-methoxybenzaldehyde synthesis. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWVMBhy2c8Z3TeZHhlF1Px3MxDNeeY-257pwcz5VoRcrgkUVPck1TDLRNNCMu4KPCzAh7w0QaQDky94lCABq2_rG3LQTOvtjBlNhRJBvgtIcXnrkrJ3N7A6lAo48eqKH3oD9a0SiMvsrp4hehVVQcPUBCOptPm0FM1H7G1TniwmD7CFT8=]
- Wikipedia. Duff reaction. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHn6hAhn8pDnKhxaQEHaanJO-NLbJnmpvKA1vfvBHiJI7BRTQRTAAoquqU1c_AM_hilUDy9HOG5vx2XhMyVa1waWucmUfbn-fcGOWb-Dhqar6ZquUfZykVUQ2Ngc_Pk7UxeYn5AKQ==]
- ResearchGate. (2016, June 16). Schiff bases derived from 2-hydroxy-4-methoxy benzaldehyde: synthesis, structural studies and hydrogen bonding attributes. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcSNxDDJoSR5DBDV9bLiqEqck81jCiBAMuoBROuQ81GV62jmMPYDlzVS4EjN0LHOCWqBo1Tkog1S9r8vLOaK32Qo9BYaaUuWWhSbYRuWdvFEIi-oHsB1srWcR-uFyMH0zoHRbDwWGVW0P1e7-aedf3vae9xiwkMGttMTfSup5OcV2ch_ZWLyzQiwSxkfAStFF9G001NzBRya7PElKkly4evHBhencXUl6qN6No9AikutJLV3f5f8x3oByNi_eUZrcwUg04eC8Bm0Ike_ZJipbpj23MV4jiqYetv7LxFf2C9u9hd79P]
- Benchchem. The Reimer-Tiemann Reaction: Application Notes and Protocols for the Ortho-Formylation of Substituted Phenols. Retrieved from Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIaLAnzc0khBf1lXEg4EfAx3VN49crRjlLos7oOM84xKO8IFGt8VcUqnnV_L9wxeba2c2ilr3t1vm8ZiXzFEXILMbZUa_JUlS6yPexurcNmAKI__JIcZnAyxVBFvP-IxVQepMrjxDItHpw67pS46xC3Qi0MTP_FrxXPm2kJ0plphQt8SmJuhExY-m8REUUoimS378aOlCtBf63I2KJL_xirKeYh2hleDgVmahAyORh-pv6Y1yglrtUBc69IxSrMtW-tE0daHlWtV0=]
- The Royal Society of Chemistry. Contents. Retrieved from The Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA8xriR1SnFvYAULx7aPqxcFvagXnJ7wFFVYbibTbpt8wFdQcBlR3zhR8clzpo1TKoPY0PJAyOReRJ5csHanKH0aMxKPXBYm7eXfLaqdQrzHEzyiKIFmZCOqpGEnbHHjZFemwRbS9WDx8Na58KOdw_e-OI4eFiYw==]
- GeeksforGeeks. (2025, July 23). Reimer Tiemann Reaction Mechanism. Retrieved from GeeksforGeeks. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdK-fKZcRH-C89fCVWLj9lIY9H40GnpKjyu67u_wet0y1iJn1R-YEzdAqG-p-tn3Ha9MRoRgzWAGhJysy6ajpEZ7JcztqOev1KdYyoeQW_f7-HNCgn5_bq1dBj3u0bRUAnOnbq5oryWSHjzp-O_R1sXbfMK5xDl4xy5A==]
- ResearchGate. Zeolites as Shape-Selective Catalysts: Highly Selective Synthesis of Vanillin from Reimer–Tiemann Reaction of Guaiacol and Chloroform | Request PDF. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUnCkw4tEruIVs_ALUj1u1IF86Zq8dknOEJUr_DNxyn1enCn_uTrZWoa6BCntlr9wUmoJ-HrIPdK3bBHZYGyky0-pOpAkgP3Bz517BWGyBWLDsq7Q6Y0lttNkXLng-mKL0wpit1nomb9WrcZdu3p7gu7j4AA1UN4AHs8GVk6F3IeA8G16aMINmzvoIsCtirDgFJ3SRS3z0_C8BY3kY2Th9Di8WtPM-rLrximXcZR5yD7jc2eAVI4iYbmPLoVoP31qlsP2rY3LeICMvb4vkMnj88ZiWeltMAafcQTmPjbyBvEHLYASnqxcIC7zEOJMbUWuRnw==]
- Wikipedia. 2-Hydroxy-4-methoxybenzaldehyde. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOyG_2gCzPoinAy-0T0jzIFFl0CH8bzp5q_elY2K0knUF8Ej7tm0YIoM8YrGlkElbWxIk-O8Vf6h56ayHeXq35ybkWLlavgskz7PRJ2BxEcniTxGpijrYLy4C93lEhBUaWurt3hiZlIQj2Su_3duyQ_WMSkur-AA==]
- SynArchive. Duff Reaction. Retrieved from SynArchive. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtp-QywjY7JA1HHY2_VjmBCthTvOe7ZTtdZ-tBBjZW_5ukRhTivCFDVacQsclcXPbrWSp48jStmQWhAUJYsap3effHPRW8XxLOYNo9z08Vk_hw-hDS_y3NfjhQTm1ANzbC3XBbBPJSpyvFUVGvCw==]
- ResearchGate. (2025, August 5). Regioselectivity in the preparation of 2-hydroxy-4-methoxy benzaldehyde from resorcinol | Request PDF. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxV8EIS2uCWIDOVqUPK1Oe4jVtqyu-KYG5_81gmaRKLK5upEghihaxQkCc71KFHRNVCwBHa4Ox949vYosW6S8uOgm9VPdCjjx1VbOXnRy7kvu8mU-oD0dSU12x5nGr34zwcrjz7isnScj8E9taLuuPQGqd_A7Ogn4vGBQMy7ozjqECrn3IV1QEJiJDPwNOzAk1BAR9Vc6u5IW-UvIcAOIbvTERJc1m6no8KspwGZHSDs76VG93sKI_85KFy1aAz5D2vbKZNg==]
- designer-drug.com. Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes. Retrieved from designer-drug.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkfgJPF1WSTE6naPzBxyMU9eBrpgbjt9Q_Gqkceg2rIOh_binGf1zzM-15ntGOEVqwKYTwWfiKfSuTRLv3gyChtZOCC8stB-KVNqAeRo-xpoS0OqKOwbOqyhlfDSc7butaNSMAyN31NZrwedtBFWglGqipOMteRwyBzDbyVQsAyNkEBfTcGQoNH8kMOez7yizN36Q=]
- Sciencemadness Discussion Board. (2018, June 8). Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde. Retrieved from Sciencemadness Discussion Board. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7B0wDw01PDtpCXb_GolHVr7rQOHEXwyQvUbU7CJYDYKjDAZiPunWFYip5SFm2j8NnyeX_bFIVfX12elg0XbR76XFK-1fgkh3wVO4N2GGfistetCQPj9bYlshNxb06mJdiQ0VqcJ2zBtFw_VAN11Rwu8ZnHxk=]
- Duff Reaction. Duff Reaction. Retrieved from Duff Reaction. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcBVuaSSTlT6KTf_oXGK7tG2Sd8CEecmQFQP_wKQSXoCG-9nB_YuZiZghDxHnOJQodAb4MIYj8BtZ2hB1iTzhAau1xSVmd_odFM-PwT6qjosl_PLoPP6gCUix9s1xsvDbIQ19-iKeBYoGOW3IERhrmKLad54P484hxuK9FAjStlJ9oL6mImJpDBl9CDvBaobk9qMcW_OIp5imRpoidC9KqWdC5kruyGCTgJyunFu6TY4aTDwuV2dJeVgnX7lUqKvQrV4M53c5YCQM6ge1W8EbtXYuii9DCIifa4o0=]
- Organic & Biomolecular Chemistry (RSC Publishing). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Retrieved from Organic & Biomolecular Chemistry (RSC Publishing). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpJ8sVKHmoaYigzPFq2l8n4BYJVq_ZWXW-kU6Iza8cqNLwfejnlimRy8tcx7CL7GPFgKTviqJDdaVpWl3GncuMWlOe37rxAHK7uxA53EKxOs6Dm3Oz2LqoZu_ecVz2wiUUiL-6ffCGkBV5YSswP9H06QVC0MKKfHZ_oxw=]
- PubChemLite. 2-(2-formyl-5-methoxyphenoxy)acetic acid (C10H10O5). Retrieved from PubChemLite. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTin79xtg7nlJeRudR15EVDMIi86hy92KTSEbXKFwHJqTe1k3k_20UPNCpAKX4YzfDuVPq2gWK95qeEtYmVJ6V9ebpZO65ay69xA4hQ4h1pX_fLLJlz_m_C2zmiIm_I4nRfpgOS_CnwSIOSRg9]
- PubChem. 2-(2-Formyl-5-methoxyphenoxy)acetic acid | C10H10O5 | CID 16495629. Retrieved from PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiEisskunqQkYya5gd-g_MpFkOfPwDqof2beOAWg2rBvf9hd41Uu-OmG866201eTAyVEVGlMvr9NkHp-oA6lMcM8H2x5zM_KEwsx1ojQ3NDwQuMac4QL3xFifKuhkOHcCg1erLqAheXDzhcOv2XRI=]
- The ScholarShip. The Duff Reaction: Researching A Modification. Retrieved from The ScholarShip. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWtZF5ESVntOTnR7xe0y2LzFX-MQulpXPjXM6a40_dACWK4haPgZWQzFdSXMF5FgJTTK5YBOyGRGT7ctAMH1L2LdplSZnXZzbSaYaG6d2EmZmyc-1MBD-iRNNYqqCrS5JP-0iCo5zLArGHoQl1I22Mkn36NSji8mYDL2-RQraNWAf0bg==]
- ResearchGate. 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfCjLjaB0MjNwRpGYGsLNeagdqZhl2z8sDVV_K1CIIUVS5239hSc6_k5hKmndHjtTvCwx1frFB26BEtEzClRTTEmaIvcRxMFIX5bpI1eL7DV0P1T4glDBk4fmisvumtDrpPOWfVeZLJ6IwwZ-AaEF3kQ4Zlw8Fqki436RMemkjqP_PGFCC7_mK4aAS7-iYfgsfjb9SPb4zBWwyh5YE74YaUBaIE41zS1yG]
- ResearchGate. (2025, August 10). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfstZf5rOwYLHBFHcqY4eGdBG01NUJkvBOW8MD88noyekXaFM9U-hos3SmObnEDOtH5DQjkRkg3ZwCYSrwMr3wiCRHqo8NJCmkQ-feMVaG8PdP4jQ5PDI1s7zKhzB4x5Driv2yi6A7cNAqT-BMgtM2od4Lk2gCWu_TcDSFk8YK-O28mnHxx2rKAvujQLc-YH6ZGoP022cpW3tNCTzmuDHmD3dOmVoJxmfY5oFjYYf4zH4WNgi5znJVpLrQaDQ-]
- Sigma-Aldrich. 2-Hydroxy-4-methoxybenzaldehyde 98 673-22-3. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFlaKaeh_vAkAfdMuEfE_0kz8D_IPewwO-tlpsGyx2hXL2Rf_ajBg86Vjv3VuwkBiOxAA8i_YAXELkD-Tb-KHY2V6z_He4KaLQwYq0d4m17Q_sTL9hoIzrpfs2k2-c3Pt60hIEohlvja6mACEu6p-wK0ry]
Sources
- 1. PubChemLite - 2-(2-formyl-5-methoxyphenoxy)acetic acid (C10H10O5) [pubchemlite.lcsb.uni.lu]
- 2. 2-(2-Formyl-5-methoxyphenoxy)acetic acid | C10H10O5 | CID 16495629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Hydroxy-4-methoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. 2-Hydroxy-4-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Reimer Tiemann Reaction Mechanism - GeeksforGeeks [geeksforgeeks.org]
- 9. Question: Explain the reaction mechanism by which NaOH or KOH gives Vanil.. [askfilo.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Duff reaction - Wikipedia [en.wikipedia.org]
- 12. synarchive.com [synarchive.com]
- 13. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]
- 14. sciencemadness.org [sciencemadness.org]
- 15. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 16. rsc.org [rsc.org]
safety data sheet (SDS) for 2-(2-Formyl-5-methoxyphenoxy)acetic acid
Executive Summary: Beyond the Standard SDS
This technical guide transcends the statutory requirements of a standard Safety Data Sheet (SDS). It is designed for researchers handling 2-(2-Formyl-5-methoxyphenoxy)acetic acid (CAS 856357-86-3) , a bifunctional intermediate frequently employed in the synthesis of benzofuran scaffolds and aldehyde-based therapeutics (e.g., hemoglobin modulators).
While standard SDS documents list hazards, they rarely explain the chemical causality behind them. This guide integrates structural analysis with safety protocols to create a self-validating handling system . The presence of a reactive aldehyde ortho to a phenoxyacetic acid moiety creates specific risks regarding autoxidation and acid-catalyzed cyclization, necessitating precise environmental controls.
Part 1: Chemical Identity & Structural Logic
Understanding the molecule's architecture is the first step in safety engineering.
| Parameter | Technical Specification |
| Chemical Name | 2-(2-Formyl-5-methoxyphenoxy)acetic acid |
| CAS Number | 856357-86-3 |
| Molecular Formula | C₁₀H₁₀O₅ |
| Molecular Weight | 210.18 g/mol |
| Structure | A benzene ring substituted with: 1.[1][2][3][4][5][6][7][8] Formyl group (-CHO) at position 2 2. Methoxy group (-OCH₃) at position 5 3. Carboxymethoxy group (-OCH₂COOH) at position 1 |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water (pH dependent) |
Functional Group Reactivity Profile
-
The Aldehyde (C-2): Highly susceptible to autoxidation to the corresponding carboxylic acid (2-carboxy-5-methoxyphenoxyacetic acid) upon exposure to air. It is also an electrophile capable of forming Schiff bases with protein amines, driving its potential as a skin sensitizer .
-
The Carboxylic Acid (Side Chain): Provides a pKa ~3-4, making the compound corrosive to mucous membranes and requiring specific neutralization protocols for spills.
-
The Ortho-Relationship: The proximity of the aldehyde and the ether oxygen facilitates intramolecular cyclization (benzofuran formation) under acidic or thermal stress, potentially altering the material's identity before use [1].
Part 2: Hazard Assessment & Toxicology (GHS Framework)
Signal Word: WARNING
| Hazard Class | H-Code | Statement | Mechanistic Insight |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | Bioavailability is enhanced by the lipophilic methoxy/phenyl core, allowing systemic absorption. |
| Skin Irritation | H315 | Causes skin irritation | Acidic moiety causes direct proton damage to keratinocytes; aldehyde may cross-link surface proteins. |
| Eye Irritation | H319 | Causes serious eye irritation | High risk of corneal opacity due to acidity. Immediate buffering capacity of tear ducts is overwhelmed. |
| STOT - SE | H335 | May cause respiratory irritation | Dust inhalation delivers acidic particles to alveoli, triggering inflammation. |
Critical Toxicology Note: While not always flagged in preliminary SDSs, aldehydes are structural alerts for skin sensitization . Repeated exposure may induce haptenization, leading to allergic contact dermatitis. Treat as a potential sensitizer.
Part 3: Storage, Stability & Engineering Controls
The primary failure mode for this reagent is oxidative degradation . Standard shelf storage is insufficient.
Protocol 3.1: The "Inert-Cold" Storage System
-
Atmosphere: Must be stored under Argon or Nitrogen . The aldehyde proton is easily abstracted by radical initiators (light/oxygen), leading to a radical chain reaction that produces the diacid contaminant.
-
Temperature: Store at 2–8°C . Refrigeration slows the kinetics of both autoxidation and potential decarboxylation.
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas which can catalyze oxidation; use ceramic or anti-static plastic.
Protocol 3.2: Degradation & Cyclization Pathways
The following diagram illustrates the chemical fate of the compound if mishandled, visualizing why environmental controls are mandatory.
Figure 1: Degradation pathways. The aldehyde group is the lynchpin of instability, leading to oxidation (Impurity A) or cyclization (Impurity B) [2].
Part 4: Emergency Response & Handling Protocols
This section outlines self-validating workflows for handling spills and exposure.
Protocol 4.1: Safe Weighing & Transfer (SOP)
-
PPE: Nitrile gloves (double gloved recommended due to aldehyde permeation), lab coat, safety glasses with side shields.
-
Environment: Weigh only inside a chemical fume hood.
-
Technique:
-
Equilibrate the vial to room temperature before opening to prevent water condensation (which accelerates acid-catalyzed cyclization).
-
Purge the headspace with Nitrogen/Argon immediately after use.
-
Seal with Parafilm to prevent oxygen ingress.
-
Protocol 4.2: Spill Neutralization
Do not simply wipe up. The acidity requires neutralization to prevent surface corrosion.
-
Isolate: Evacuate the immediate area if dust is airborne.
-
Neutralize: Cover the spill with Sodium Bicarbonate (NaHCO₃) or a spill pillow. Wait for bubbling (CO₂ release) to cease.
-
Clean: Sweep up the neutralized solid (now a sodium salt) into a hazardous waste container.
-
Verify: Check surface pH with a wet pH strip; it should be neutral (pH 6-8).
Part 5: Synthesis & Application Context
For researchers utilizing this compound in drug development (e.g., Voxelotor analogs or benzofuran synthesis), understanding the reaction workflow is critical for safety and yield.
Figure 2: Operational workflow ensuring safety and chemical integrity during experimental use.
References
-
PubChem. (n.d.).[2] 2-(2-Formyl-5-methoxyphenoxy)acetic acid (CID 16495629).[2] National Library of Medicine. Retrieved February 15, 2026, from [Link]
-
Royal Society of Chemistry. (2012). Photochemistry of 2-(2-formylphenoxy)acetic acid derivatives. Organic & Biomolecular Chemistry. Retrieved February 15, 2026, from [Link]
Sources
- 1. 2-(5-formyl-2-methoxyphenoxy)acetic Acid | CymitQuimica [cymitquimica.com]
- 2. 2-(2-Formyl-5-methoxyphenoxy)acetic acid | C10H10O5 | CID 16495629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. PubChemLite - 2-(5-chloro-4-formyl-2-methoxyphenoxy)acetic acid (C10H9ClO5) [pubchemlite.lcsb.uni.lu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid | MDPI [mdpi.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Strategic Synthesis of 6-Methoxybenzofuran-2-Carboxylic Acid
This Application Note is designed for researchers and drug development professionals focusing on the synthesis of substituted benzofurans. It details the conversion of 2-(2-Formyl-5-methoxyphenoxy)acetic acid into 6-methoxybenzofuran-2-carboxylic acid via the intramolecular Perkin-type cyclization.
Executive Summary
Benzofurans are "privileged structures" in medicinal chemistry, serving as the core scaffold for anti-arrhythmic agents (e.g., Dronedarone), anti-microbials, and anti-tumor drugs. This guide focuses on the synthesis of the 6-methoxybenzofuran scaffold starting from 2-(2-Formyl-5-methoxyphenoxy)acetic acid .
Critical Regiochemical Note: It is scientifically imperative to recognize the mapping from precursor to product.
-
Precursor: 2-(2-Formyl-5-methoxy phenoxy)acetic acid.
-
Product: 6-Methoxy benzofuran-2-carboxylic acid.
-
Reasoning: The cyclization involves the phenolic oxygen (position 1) and the aldehyde carbon (position 2). The methoxy group at position 5 of the phenoxy ring ends up at position 6 of the fused benzofuran system.
Mechanistic Insight
The transformation proceeds via a base-mediated intramolecular aldol-type condensation, often referred to as the Rossi-Pepe reaction or a modified Perkin cyclization.
Reaction Pathway[1][2][3][4][5][6][7][8]
-
Activation: The carboxylic acid moiety of the precursor reacts with acetic anhydride (
) to form a mixed anhydride, increasing the acidity of the -methylene protons. -
Enolization: The base (Sodium Acetate) deprotonates the
-position. -
Cyclization: The enolate attacks the electrophilic aldehyde carbonyl, closing the furan ring.
-
Aromatization: Subsequent dehydration and decarboxylation (of the acetoxy group) or elimination of water drives the formation of the aromatic benzofuran system.
Pathway Visualization
The following diagram illustrates the structural transformation and logical flow of the synthesis.
Caption: Mechanistic flow from the phenoxyacetic acid precursor to the benzofuran scaffold via Perkin-type cyclization.
Detailed Experimental Protocol
Materials & Equipment
-
Starting Material: 2-(2-Formyl-5-methoxyphenoxy)acetic acid (Purity >98%).
-
Reagents:
-
Acetic Anhydride (
, Reagent Grade). -
Sodium Acetate (
, Anhydrous/Fused).[1] Note: Trihydrate is not recommended as excess water inhibits the mixed anhydride formation. -
Glacial Acetic Acid (
).
-
-
Equipment:
-
Round-bottom flask (RBF) equipped with a reflux condenser and drying tube (
). -
Magnetic stirrer/hot plate with oil bath.
-
Step-by-Step Methodology
Step 1: Reaction Assembly
-
In a dry 100 mL round-bottom flask, charge 10.0 mmol (2.24 g) of 2-(2-Formyl-5-methoxyphenoxy)acetic acid.
-
Add 30.0 mmol (2.46 g) of anhydrous Sodium Acetate (
). Expert Tip: Grind the fused NaOAc into a fine powder immediately before use to maximize surface area. -
Add 10 mL of Glacial Acetic Acid and 10 mL of Acetic Anhydride.
-
Add a magnetic stir bar.
Step 2: Cyclization (Reflux)
-
Place the flask in an oil bath pre-heated to 125°C .
-
Reflux the mixture with vigorous stirring.
-
Time: Monitor by TLC (System:
:MeOH 9:1). The reaction typically reaches completion within 2 to 4 hours .-
Checkpoint: The starting material spot (
) should disappear, and a new, less polar fluorescent spot ( ) should appear.
-
Step 3: Workup & Isolation
-
Cool the reaction mixture to approximately
. -
Pour the mixture slowly into 100 mL of ice-cold water with stirring. This step hydrolyzes the excess acetic anhydride and precipitates the product.
-
Stir the aqueous suspension for 30 minutes to ensure complete hydrolysis.
-
Collect the precipitate by vacuum filtration.[2]
-
Wash the filter cake copiously with cold water (
) to remove residual acid and salts.
Step 4: Purification
-
Recrystallization: Dissolve the crude solid in boiling Ethanol (95%) or Acetic Acid/Water (1:1).
-
Allow to cool slowly to room temperature, then refrigerate at
overnight. -
Filter the crystals and dry in a vacuum oven at
for 6 hours.
Quantitative Data & Yield Expectations
| Parameter | Value / Observation |
| Theoretical Yield | 1.92 g (based on 10 mmol scale) |
| Typical Isolated Yield | 65% – 75% |
| Melting Point | 205–208°C (Lit. value for 6-methoxy isomer) |
| Appearance | Off-white to pale yellow needles |
| 1H NMR Characteristic | Singlet at |
Troubleshooting & Optimization (Expertise)
Common Failure Modes
-
Low Yield / Incomplete Reaction: Often caused by "wet" Sodium Acetate.
-
Correction: Always fuse NaOAc in a ceramic dish with a Bunsen burner or heat gun before use to ensure it is anhydrous.
-
-
Sticky Product / Oil Formation: Occurs if the reaction temperature is too high (
) leading to polymerization.-
Correction: Maintain oil bath strictly at
.
-
-
Regiochemistry Confusion:
-
Verification: If the NMR shows a doublet with meta coupling (
) for the proton at C7, you have successfully synthesized the 6-methoxy derivative.
-
Microwave-Assisted Protocol (Alternative)
For high-throughput screening, a microwave protocol is superior.
-
Conditions: Precursor (1 eq), NaOAc (3 eq),
(5 eq). -
Settings: 300W,
, 5–10 minutes. -
Advantage: Yields often improve to >85% due to reduced thermal degradation time.
Workflow Visualization
Caption: Operational workflow for the synthesis of 6-methoxybenzofuran-2-carboxylic acid.
References
-
Perkin-Type Cyclization Mechanism
- Burgstahler, A. W., & Worden, L. R. (1966). Coumarone [Benzofuran]. Organic Syntheses, 46, 28.
-
Synthesis of Methoxybenzofurans
- Kowalewska, A., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Acta Poloniae Pharmaceutica - Drug Research.
-
Microwave-Assisted Synthesis
- Roleira, F. M. F., et al. (2010). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters.
- Rylski, L., et al. (1962). Synthesis of benzofuran derivatives. Roczniki Chemii.
Sources
Application Note & Protocol: Intramolecular Perkin-Type Cyclization for the Synthesis of 6-Methoxybenzofuran-7-carboxylic Acid
Abstract
This document provides a comprehensive guide for the synthesis of a substituted benzofuran via the intramolecular cyclization of 2-(2-Formyl-5-methoxyphenoxy)acetic acid. Benzofuran scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active compounds.[1][2][3][4] This protocol details a robust and efficient method utilizing a Perkin-type reaction, which is a classical yet powerful tool for the formation of the benzofuran ring system.[5][6][7] The application note elucidates the underlying reaction mechanism, provides a detailed step-by-step experimental procedure, and offers expert insights into process optimization and troubleshooting. This guide is intended for researchers and scientists in organic synthesis, medicinal chemistry, and drug discovery.
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a privileged scaffold in modern drug discovery.[8] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][9] The versatility of the benzofuran core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles to develop targeted therapeutic agents.[2]
The cyclization of 2-(2-Formyl-5-methoxyphenoxy)acetic acid is a key transformation that yields a highly functionalized benzofuran derivative, 6-methoxybenzofuran-7-carboxylic acid. This intramolecular reaction, typically mediated by acetic anhydride, proceeds through a Perkin-type mechanism, offering a reliable route to this valuable synthetic intermediate.
Scientific Principles and Reaction Mechanism
The conversion of 2-(2-formyl-phenoxy)acetic acids into benzofurans is a well-established synthetic strategy. The reaction is typically conducted in the presence of acetic anhydride and a weak base, such as sodium acetate or triethylamine.
The Role of Acetic Anhydride: Acetic anhydride serves a dual purpose in this reaction. Firstly, it acts as a dehydrating agent, which is crucial for driving the condensation reaction forward. Secondly, it reacts with the carboxylic acid of the starting material to form a mixed anhydride intermediate. This in situ activation increases the acidity of the α-protons on the methylene group adjacent to the newly formed anhydride.
Mechanism of Cyclization: Two primary mechanisms have been proposed for this transformation.[10][11]
-
Perkin Reaction Pathway: This is the most commonly accepted mechanism.[11] The base (e.g., acetate ion) deprotonates the α-carbon of the mixed anhydride, generating an enolate. This enolate then undergoes an intramolecular aldol-type addition to the electrophilic carbonyl carbon of the ortho-formyl group. The resulting cyclic intermediate subsequently eliminates a molecule of acetic acid and water upon heating to afford the benzofuran ring.
-
Ketene Intermediate Pathway: An alternative mechanism suggests that the mixed anhydride eliminates acetic acid to form a highly reactive ketene intermediate.[10] This ketene then undergoes a [2+2] cycloaddition with the aldehyde group, followed by a cycloreversion that expels carbon dioxide to yield the benzofuran product.[10]
The following diagram illustrates the generally accepted Perkin reaction mechanism.
Caption: Figure 1: Proposed Perkin-Type Reaction Mechanism.
Detailed Experimental Protocol
This protocol outlines the cyclization of 2-(2-Formyl-5-methoxyphenoxy)acetic acid. For completeness, a brief synthesis of the starting material is also provided.
Synthesis of Starting Material: 2-(2-Formyl-5-methoxyphenoxy)acetic acid
The starting material can be prepared from 2-hydroxy-4-methoxybenzaldehyde via Williamson ether synthesis followed by hydrolysis.[12]
-
Etherification: A mixture of 2-hydroxy-4-methoxybenzaldehyde (10 mmol), methyl bromoacetate (13 mmol), and potassium carbonate (20 mmol) in dry DMF (50 mL) is heated at 80 °C until the starting material is consumed (monitored by TLC).
-
Work-up: After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Hydrolysis: The crude ester is dissolved in a mixture of methanol and 10% aqueous sodium hydroxide solution and stirred at room temperature for 1-2 hours.
-
Isolation: The methanol is removed in vacuo, and the aqueous residue is diluted with water and acidified with 10% hydrochloric acid. The precipitated solid is collected by filtration, washed with cold water, and dried to yield 2-(2-Formyl-5-methoxyphenoxy)acetic acid.[13]
Cyclization Protocol
Table 1: Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-(2-Formyl-5-methoxyphenoxy)acetic acid | ≥98% | Commercial | Ensure it is completely dry. |
| Acetic Anhydride | Reagent Grade, ≥98% | Commercial | Use a fresh bottle to avoid moisture. |
| Sodium Acetate, Anhydrous | ≥99% | Commercial | Must be anhydrous. |
| Ethyl Acetate | ACS Grade | Commercial | For extraction. |
| Saturated Sodium Bicarbonate Solution | - | Lab Prepared | For neutralization. |
| Brine (Saturated NaCl Solution) | - | Lab Prepared | For washing. |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | - | Commercial | For drying organic layer. |
| Round-bottom flask with reflux condenser | - | Standard Glassware | |
| Magnetic stirrer with heating mantle | - | Standard Equipment | |
| Rotary Evaporator | - | Standard Equipment |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(2-Formyl-5-methoxyphenoxy)acetic acid (10.0 g, 47.6 mmol) and anhydrous sodium acetate (4.7 g, 57.1 mmol).
-
Addition of Reagent: Add acetic anhydride (50 mL, 530 mmol).
-
Heating: Heat the reaction mixture to reflux (approximately 140 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching and Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into 200 mL of ice-cold water with stirring to hydrolyze the excess acetic anhydride.
-
Neutralization: Once the vigorous reaction has subsided, slowly add saturated sodium bicarbonate solution until the pH of the aqueous solution is neutral (pH ~7). This will also neutralize the acetic acid formed.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 6-methoxybenzofuran-7-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield a crystalline solid.
Workflow and Data
Caption: Figure 2: Experimental Workflow for Cyclization.
Table 2: Quantitative Data Summary
| Parameter | Value |
| Mass of Starting Acid | 10.0 g (47.6 mmol) |
| Mass of Sodium Acetate | 4.7 g (57.1 mmol) |
| Volume of Acetic Anhydride | 50 mL |
| Reaction Temperature | ~140 °C (Reflux) |
| Expected Product | 6-Methoxybenzofuran-7-carboxylic acid |
| Molecular Weight of Product | 192.17 g/mol |
| Theoretical Yield | 9.15 g |
| Typical Purified Yield | 70-85% |
| Appearance | Crystalline solid |
Field-Proven Insights & Troubleshooting
-
Anhydrous Conditions are Critical: The presence of water will hydrolyze the acetic anhydride, reducing its effectiveness as both a dehydrating agent and an activating reagent. Ensure all glassware is oven-dried and use anhydrous sodium acetate.
-
Temperature Control: While reflux is necessary to drive the reaction, excessive heating for prolonged periods can lead to decomposition and the formation of tarry by-products. Monitor the reaction progress by TLC to avoid over-running the reaction.
-
Inefficient Cyclization: If the reaction stalls or yields are low, it could be due to impure starting material or deactivated acetic anhydride. Using a freshly opened bottle of acetic anhydride is highly recommended.
-
Work-up Procedure: The quenching step is exothermic. Pouring the reaction mixture into ice water should be done slowly and with caution in a well-ventilated fume hood.
-
Purification Challenges: If the crude product is oily or difficult to crystallize, purification by column chromatography on silica gel (using a hexane/ethyl acetate gradient) is an effective alternative.
Conclusion
This protocol provides a reliable and scalable method for the intramolecular cyclization of 2-(2-Formyl-5-methoxyphenoxy)acetic acid to synthesize 6-methoxybenzofuran-7-carboxylic acid, a valuable building block for drug discovery. By understanding the underlying Perkin-type mechanism and adhering to the detailed experimental procedure, researchers can efficiently access this important benzofuran derivative. The inherent versatility of the benzofuran scaffold ensures its continued importance in the development of novel therapeutics.[4][9]
References
-
Dandia, A., Singh, R., & Khaturia, S. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319-3321. [Link]
-
Dandia, A., Singh, R., & Khaturia, S. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed. [Link]
-
Wikipedia contributors. (n.d.). Perkin rearrangement. Wikipedia. [Link]
-
Journal of Current Pharma Research. (n.d.). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. JOCPR. [Link]
-
Asif, M. (2016). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC. [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
-
PrepChem. (n.d.). Synthesis of benzofuran-7-carboxylic acid. PrepChem.com. [Link]
-
Unknown. (2025). The Crucial Role of Benzofuran Derivatives in Modern Drug Discovery. LinkedIn. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Unknown. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijptonline.com. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Taylor & Francis. [Link]
-
Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2733. [Link]
-
Nagalingam, V., et al. (2020). Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. Journal of Chemical Sciences, 132(1), 93. [Link]
-
Unknown. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. lbp.world. [Link]
-
Sanna, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1543. [Link]
-
Nagalingam, V., et al. (2020). Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. Journal of Chemical Sciences, 132, 93. [Link]
-
The Royal Society of Chemistry. (n.d.). Contents. The Royal Society of Chemistry. [Link]
-
Wang, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27996-28019. [Link]
-
Singh, P., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Harish Kumar, D. R., & Karvekar, M. D. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. E-Journal of Chemistry, 7(2), 636-640. [Link]
-
G. Zigeuner, H. Grabner, G. Bach, T. Kappe. (n.d.). INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Monatshefte für Chemie / Chemical Monthly, 117(2), 249-261. [Link]
-
ResearchGate. (n.d.). 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. ResearchGate. [Link]
-
ResearchGate. (n.d.). A new course of the Perkin cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids. Synthesis of 2-alkyl-7-methoxy-5-nitrobenzo[b]furans. ResearchGate. [Link]
-
The Royal Society of Chemistry. (n.d.). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). Intramolecular Cyclization Side Reactions. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Periodinane Mediated Intramolecular Cyclization of Phenolic Azomethines. Organic Chemistry Portal. [Link]
-
PubChem. (n.d.). 2-(2-Formyl-5-methoxyphenoxy)acetic acid. PubChem. [Link]
-
MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI. [Link]
-
ResearchGate. (2019). Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. ResearchGate. [Link]
-
PubMed. (n.d.). Acylation of phenol by cyclic and acyclic anhydrides in anhydrous acetic acid. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). Prebiotic formation of thioesters via cyclic anhydrides as a key step in the emergence of metabolism. PMC. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Insight into Novel Cyclization Reactions Using Acetic Anhydride in the Presence of 4-Dimethylaminopyridine. ResearchGate. [Link]
-
PubMed. (n.d.). Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans. PubMed. [Link]
Sources
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 7. jocpr.com [jocpr.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. prepchem.com [prepchem.com]
The Versatile Intermediate: Application Notes for 2-(2-Formyl-5-methoxyphenoxy)acetic acid in Pharmaceutical Synthesis
In the landscape of modern drug discovery and development, the strategic design and synthesis of novel molecular entities are paramount. Central to this endeavor is the utility of versatile chemical building blocks that can be efficiently elaborated into complex active pharmaceutical ingredients (APIs). One such intermediate of growing significance is 2-(2-Formyl-5-methoxyphenoxy)acetic acid . Its unique structural amalgamation of a reactive aldehyde, a phenoxyacetic acid motif, and a strategically placed methoxy group renders it a highly valuable precursor for the synthesis of a range of pharmacologically active compounds.
This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of 2-(2-Formyl-5-methoxyphenoxy)acetic acid, with a particular focus on its role in the construction of benzofuran cores and subsequent derivatization via reductive amination. These methodologies are critical for researchers and professionals engaged in the synthesis of complex heterocyclic systems, including those analogous to the core structures of drugs such as Vilazodone.
I. Synthesis of 2-(2-Formyl-5-methoxyphenoxy)acetic acid: A Detailed Protocol
The synthesis of the title compound is readily achievable through a nucleophilic substitution reaction between a suitably substituted salicylaldehyde and an acetate equivalent. The following protocol is adapted from established methodologies for the synthesis of related phenoxyacetic acids.[1]
Protocol 1: Synthesis of 2-(2-Formyl-5-methoxyphenoxy)acetic acid
Objective: To synthesize 2-(2-Formyl-5-methoxyphenoxy)acetic acid from 2-hydroxy-4-methoxybenzaldehyde and ethyl bromoacetate followed by hydrolysis.
Materials:
-
2-hydroxy-4-methoxybenzaldehyde
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Glacial acetic acid
-
Sulfuric acid (H₂SO₄), concentrated
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Step 1: Etherification
-
To a dry round-bottom flask, add 2-hydroxy-4-methoxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl bromoacetate (1.3 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and add ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(2-formyl-5-methoxyphenoxy)acetate.
Step 2: Hydrolysis
-
Dissolve the crude ester from Step 1 in a mixture of glacial acetic acid and water.
-
Add concentrated sulfuric acid cautiously.
-
Reflux the mixture for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with brine.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 2-(2-Formyl-5-methoxyphenoxy)acetic acid as a solid.
Expected Yield: 70-80% over two steps.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Predicted ¹H NMR (DMSO-d₆, 400 MHz): δ 13.1 (s, 1H, COOH), 10.4 (s, 1H, CHO), 7.5-7.0 (m, 3H, Ar-H), 4.8 (s, 2H, OCH₂), 3.8 (s, 3H, OCH₃).
Workflow for Synthesis:
Caption: Synthesis of the target intermediate.
II. Application in Heterocyclic Synthesis: Formation of a Benzofuran Core
The presence of the ortho-formyl and phenoxyacetic acid moieties in the title compound allows for an intramolecular cyclization to form a benzofuran ring system. This is a key transformation for accessing the core structure of many pharmaceutical agents.[2][3]
Scientific Rationale:
Under acidic or basic conditions, the enolate of the aldehyde can be generated, which can then undergo an intramolecular aldol-type condensation with the ester or carboxylic acid group, followed by dehydration to furnish the aromatic benzofuran ring. Alternatively, photochemical methods can also be employed for such cyclizations.[4][5][6]
Proposed Reaction Scheme:
Caption: Cyclization to a benzofuran core.
This benzofuran derivative can then be further functionalized, for instance, by amidation and subsequent reaction with a piperazine derivative, to construct molecules with structural similarities to Vilazodone.
III. Derivatization via Reductive Amination: A Gateway to Novel Amines
The aldehyde functionality of 2-(2-Formyl-5-methoxyphenoxy)acetic acid is a prime handle for introducing nitrogen-containing moieties through reductive amination. This reaction is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[7]
Protocol 2: Reductive Amination with a Primary Amine
Objective: To synthesize a secondary amine derivative from 2-(2-Formyl-5-methoxyphenoxy)acetic acid and a model primary amine (e.g., benzylamine) using sodium triacetoxyborohydride.
Materials:
-
2-(2-Formyl-5-methoxyphenoxy)acetic acid
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Glacial acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-(2-Formyl-5-methoxyphenoxy)acetic acid (1.0 eq) and benzylamine (1.1 eq) in DCE or DCM.
-
If the reaction is slow, a catalytic amount of glacial acetic acid can be added.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: The reaction may be exothermic and produce gas.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired secondary amine.
Workflow for Reductive Amination:
Caption: Reductive amination workflow.
IV. Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 2-(2-Formyl-5-methoxyphenoxy)acetic acid | C₁₀H₁₀O₅ | 210.18 | Solid |
| Ethyl 2-(2-formyl-5-methoxyphenoxy)acetate | C₁₂H₁₄O₅ | 238.24 | Oil or Solid |
| 2-((Benzylamino)methyl)-5-methoxyphenoxy)acetic acid | C₁₇H₁₉NO₄ | 301.34 | Solid |
V. Conclusion
2-(2-Formyl-5-methoxyphenoxy)acetic acid is a valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation and the presence of multiple reactive functional groups provide a platform for the construction of complex molecular architectures, including benzofuran heterocycles and diverse amine derivatives. The protocols and scientific rationale presented herein offer a robust foundation for researchers to explore the full potential of this promising building block in the pursuit of new therapeutic agents.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Zhigileva, E. A., Opryshko, V. E., Eshtukov-Shcheglov, A. V., Ivanov, D. S., Rudik, D. I., Mikhaylov, A. A., Ivanov, I. A., Smirnov, A. Y., & Baranov, M. S. (2024). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Organic & Biomolecular Chemistry, 22(36), 7848-7853*. [Link]
-
Weizmann Institute of Science. (2024). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. [Link]
-
Royal Society of Chemistry. (n.d.). Contents. [Link]
- Myers, A. G. (n.d.).
-
ResearchGate. (2024). Photochemistry of 2-(2-Formylphenyloxy)acetic Acid Derivatives: Synthesis of Hydroxychromanones and Benzofuranones. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]
-
Abdel-Magid, A. F. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]
-
Organic Syntheses. (n.d.). ortho-Formylation of phenols. [Link]
-
SpectraBase. (n.d.). (2-formyl-4-methoxyphenoxy)acetic acid, methyl ester. [Link]
- Liu, B., Li, X., & Huang, G.-L. (2020). Base-Promoted Intramolecular Cyclization and Hydrolysis of 2-(2-Formylaryloxy)acetonitriles: An Efficient Domino to Approach Benzofuran-2-carboxamides. ChemistrySelect, 5(19), 5865-5868*.
-
ResearchGate. (n.d.). Fig. 3. 2D-NMR HSQC spectra with 13 C (f2) and 1 H (f1) chemical shifts.... [Link]
-
MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. [Link]
-
Shodhganga. (n.d.). Expt.No. 1. [Link]
- Kwiecień, H. (2008). Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids. Polish Journal of Chemistry, 82(3), 637-646*.
-
Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]
-
ResearchGate. (n.d.). H-1 and C-13 NMR spectral assignments of 2 '-hydroxychalcones. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. wuxibiology.com [wuxibiology.com]
- 3. researchgate.net [researchgate.net]
- 4. Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the Synthesis of Formyl-Phenoxy Acids via O-Alkylation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Formyl-Phenoxy Acids
Formyl-phenoxy acids and their derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry and drug development.[1] The presence of the carboxylic acid, ether linkage, and a reactive aldehyde group within a single molecular framework provides a versatile scaffold for the synthesis of more complex molecules, including Schiff bases and other heterocyclic compounds with potential therapeutic applications.[2][3] Notably, phenoxyacetic acid moieties are integral to various compounds exhibiting antibacterial, antifungal, anti-inflammatory, and even antiviral properties.[1] The strategic placement of a formyl group on the aromatic ring offers a convenient handle for further chemical modifications, making the reliable synthesis of these building blocks a crucial aspect of modern drug discovery pipelines.
This guide provides a detailed exploration of the O-alkylation reaction conditions for producing formyl-phenoxy acids, focusing on the well-established Williamson ether synthesis. We will delve into the mechanistic underpinnings of this reaction, offer a robust experimental protocol, and address common challenges and troubleshooting strategies to ensure successful synthesis.
Mechanistic Insights: The Williamson Ether Synthesis
The synthesis of formyl-phenoxy acids via O-alkylation is a classic example of the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] The core principle involves the deprotonation of a phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide, displacing the halide and forming an ether linkage.
The key steps are as follows:
-
Deprotonation: A base is used to abstract the acidic proton from the hydroxyl group of a hydroxybenzaldehyde (e.g., salicylaldehyde). Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of moderately strong bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).[6] The resulting phenoxide ion is a potent nucleophile.
-
Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic carbon of an alkylating agent, typically an α-haloacid like chloroacetic acid or an α-haloester such as methyl bromoacetate.[7][8]
-
Displacement: The nucleophilic attack leads to the displacement of the halide leaving group, forming the desired ether bond and yielding the formyl-phenoxy acid or its ester precursor.
The choice of reactants and reaction conditions is critical to favor O-alkylation over the competing C-alkylation, where the phenoxide attacks through the aromatic ring.[4] Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed as they solvate the cation of the base without strongly solvating the phenoxide anion, thus enhancing its nucleophilicity and promoting O-alkylation.[4][9]
Experimental Protocol: Synthesis of 2-Formylphenoxyacetic Acid
This protocol details the synthesis of 2-formylphenoxyacetic acid from salicylaldehyde and chloroacetic acid, a common and straightforward example of this transformation.[8]
Materials and Reagents
-
Salicylaldehyde
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Stir plate and stir bar
-
Separatory funnel
-
Büchner funnel and filter flask
-
pH paper
-
Standard laboratory glassware
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask, combine salicylaldehyde (1.0 eq), chloroacetic acid (1.0 eq), and water.[8]
-
Base Addition: While stirring, slowly add a solution of sodium hydroxide (2.0 eq) in water to the mixture.[8] An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 90-100°C) for 1-3 hours.[6][8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup - Acidification: After cooling the reaction mixture to room temperature, acidify it with concentrated hydrochloric acid until the solution is acidic to litmus paper.[6] This step protonates the carboxylate to form the desired carboxylic acid and precipitates any unreacted starting materials.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with diethyl ether.[6] Collect the organic layer.
-
Washing: Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution.[6] The product, being a carboxylic acid, will move into the basic aqueous layer as its sodium salt.
-
Isolation of Product: Carefully collect the aqueous bicarbonate layer and re-acidify it with concentrated HCl.[6] The formyl-phenoxy acid will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold water, and dry.[6] Recrystallization from hot water can be performed for further purification.[6]
Reaction Parameters and Optimization
The success of the O-alkylation reaction for producing formyl-phenoxy acids is highly dependent on the careful selection of reaction parameters. The following table summarizes the key variables and their impact on the reaction outcome.
| Parameter | Common Choices | Impact on Reaction |
| Starting Phenol | Salicylaldehyde, p-hydroxybenzaldehyde, vanillin | The position of the formyl and other substituents can affect the acidity of the phenol and steric hindrance. |
| Alkylating Agent | Chloroacetic acid, bromoacetic acid, methyl bromoacetate | Bromoacetates are generally more reactive than chloroacetates. Using an ester requires a subsequent hydrolysis step.[7] |
| Base | NaOH, KOH, K2CO3, Cs2CO3 | Stronger bases like NaOH and KOH ensure complete deprotonation of the phenol.[6] Weaker bases like K2CO3 are often used in aprotic polar solvents.[7] |
| Solvent | Water, DMF, DMSO, Acetone | Aprotic polar solvents (DMF, DMSO) generally favor O-alkylation.[4][9] Protic solvents can lead to C-alkylation as a side product.[4] |
| Temperature | Room temperature to 100°C | Higher temperatures can increase the reaction rate but may also promote side reactions.[7][9] |
| Catalyst | Phase Transfer Catalysts (e.g., TBAB) | Can be beneficial in biphasic systems to facilitate the transfer of the phenoxide to the organic phase, often leading to higher yields and milder conditions.[10][11] |
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of formyl-phenoxy acids.
Caption: General workflow for the synthesis of formyl-phenoxy acids.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction, inefficient extraction, or side reactions. | - Monitor the reaction by TLC to ensure completion. - Ensure complete deprotonation of the phenol by using a sufficient amount of a strong base. - Optimize the reaction temperature and time. - Consider using a more reactive alkylating agent (e.g., bromoacetate). |
| Presence of C-Alkylated Byproduct | Use of protic solvents or high temperatures. | - Switch to an aprotic polar solvent like DMF or DMSO.[4][9] - Lower the reaction temperature. |
| Difficulty in Product Isolation | Incomplete acidification or issues with precipitation. | - Ensure the aqueous phase is sufficiently acidic to precipitate the carboxylic acid. - If the product is an oil, try cooling the mixture in an ice bath or scratching the inside of the flask to induce crystallization. |
| Unreacted Starting Material | Insufficient base, low reaction temperature, or short reaction time. | - Increase the amount of base to ensure complete phenoxide formation. - Increase the reaction temperature or prolong the reaction time. |
Conclusion
The O-alkylation of hydroxybenzaldehydes to produce formyl-phenoxy acids is a robust and versatile synthetic method. A thorough understanding of the Williamson ether synthesis mechanism and the influence of key reaction parameters allows for the optimization of reaction conditions to achieve high yields and purity. The protocols and guidelines presented in this document provide a solid foundation for researchers and drug development professionals to successfully synthesize these valuable chemical intermediates for a wide range of applications.
References
- Phase Transfer Catalysis without Solvent.
- The Williamson Ether Synthesis. Department of Chemistry, University of Massachusetts.
- Synthesis, Characterization and Antibacterial Activity of Azomethine Derivatives Derived
- Synthesis and Antimicrobial Activity of Schiff Bases Derived from 2-Formylphenoxy Acetic Acid.
- Synthesis of 2-(2-formylphenoxy)acetic acids. The Royal Society of Chemistry.
- Biological Profile and Synthesis of Phenoxyacetic Acid Deriv
- o-Formylphenoxyacetic acid. Organic Syntheses Procedure.
- Phenolates- O-alkylation and C-alkyl
- Williamson Ether Synthesis. MiraCosta College.
- PTC Selective O-Alkyl
- Experiment 06 Williamson Ether Synthesis. Unknown Source.
- Williamson Ether Synthesis. Chemistry Steps.
- Williamson Ether Synthesis. Unknown Source.
- Optimizing Phenol Alkyl
Sources
- 1. jetir.org [jetir.org]
- 2. Synthesis, Characterization and Antibacterial Activity of Azomethine Derivatives Derived from 2-Formylphenoxyacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. rsc.org [rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. phasetransfercatalysis.com [phasetransfercatalysis.com]
Application Note: Chemoselective Reductive Amination of 2-(2-Formyl-5-methoxyphenoxy)acetic Acid
This Application Note is designed for researchers requiring a robust, high-fidelity protocol for the reductive amination of 2-(2-Formyl-5-methoxyphenoxy)acetic acid . It addresses the specific chemoselectivity challenges posed by the simultaneous presence of a reactive aldehyde, an ether-linked carboxylic acid, and an electron-rich aromatic ring.
Executive Summary & Chemical Strategy
The transformation of the aldehyde moiety in 2-(2-Formyl-5-methoxyphenoxy)acetic acid into a secondary or tertiary amine via reductive amination presents a unique set of challenges. The molecule contains a free carboxylic acid ortho to the ether linkage, creating a zwitterionic potential when reacted with amines. Furthermore, the electron-rich methoxy-substituted ring makes the aldehyde less electrophilic than simple benzaldehydes, while the ortho-phenoxyacetic acid chain introduces steric bulk and the potential for intramolecular hydrogen bonding or photocyclization.
Core Challenges:
-
Zwitterion Formation: The internal carboxylic acid (
) will protonate the incoming amine, potentially stalling imine formation by sequestering the nucleophile. -
Solubility: The starting material is likely sparingly soluble in non-polar solvents (DCM/DCE) typically used for Sodium Triacetoxyborohydride (STAB) reductions.
-
Photostability: Derivatives of 2-(2-formylphenoxy)acetic acid are known to undergo photocyclization to benzofuranones under UV light; reactions must be protected from direct light.
The Solution:
This protocol utilizes Sodium Triacetoxyborohydride (STAB) in a controlled solvent system. STAB is preferred over Sodium Cyanoborohydride (
Reaction Mechanism & Pathway
The reaction proceeds via the formation of an iminium ion intermediate.[1] The free carboxylic acid, while a potential hindrance to solubility, can actually catalyze the dehydration of the hemiaminal to the imine, provided the amine is not fully sequestered as an unreactive salt.
Mechanistic Pathway (DOT Visualization)
Figure 1: The free carboxylic acid can form a salt with the amine (red), but equilibrium allows the reaction to proceed to the imine (yellow), which is rapidly reduced by STAB to the amine (green).
Experimental Protocols
Protocol A: The "Gold Standard" (STAB in DCE)
Best for lipophilic amines and maintaining strict chemoselectivity.
Reagents:
-
Substrate: 2-(2-Formyl-5-methoxyphenoxy)acetic acid (1.0 equiv)[2]
-
Amine: 1.1 – 1.2 equiv
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)
-
Additive: Acetic Acid (AcOH) (Optional, 1.0 equiv if reaction is sluggish)
Step-by-Step Methodology:
-
Preparation (Darkness): Wrap the reaction vessel in aluminum foil. Weigh 1.0 equiv of the aldehyde-acid substrate into the flask.
-
Solvation: Add DCE (concentration ~0.1 M). If the substrate does not dissolve, add anhydrous DMF dropwise until a clear solution is obtained (max 10% v/v DMF).
-
Amine Addition: Add the amine (1.1 equiv).
-
Observation: A precipitate may form immediately (ammonium carboxylate salt). This is normal. Stir for 15–30 minutes to allow equilibrium formation of the imine.
-
-
Reduction: Add STAB (1.5 equiv) in a single portion.
-
Note: Gas evolution (
) is possible but usually minimal with STAB compared to .
-
-
Reaction: Stir at Room Temperature (20–25°C) for 2–16 hours. Monitor by LC-MS (TLC is often difficult due to the polar nature of the product).
-
Quench: Quench by adding saturated aqueous
.-
Critical Step: This converts the product (amino-acid) into its carboxylate form (soluble in water) and the amine into its free base.
-
-
Workup (Amphoteric Handling):
-
Wash the aqueous layer with DCM to remove non-polar impurities.
-
Adjust the aqueous layer pH to ~5–6 (near isoelectric point) using 1M HCl.
-
Extract the product into EtOAc or DCM/iPrOH (3:1). If the product is highly polar, lyophilize the aqueous layer and purify via Prep-HPLC.
-
Protocol B: The "Solubility Solver" ( in MeOH)
Use this ONLY if Protocol A fails due to solubility issues.
Reagents:
-
Substrate (1.0 equiv)
-
Amine (1.2 equiv)
-
Reducing Agent: Sodium Cyanoborohydride (
) (1.5 equiv) -
Solvent: Methanol (MeOH) (Anhydrous)
-
Catalyst: Zinc Chloride (
) (0.5 equiv) or Acetic Acid
Methodology:
-
Dissolve substrate and amine in MeOH.
-
Add
(Lewis acid catalyst) or AcOH to adjust pH to ~5. -
Add
.[3] -
Stir for 4–12 hours.
-
Safety Warning: Workup requires care to avoid HCN generation. Quench with basic water (
) before disposal.
Quantitative Data Summary
| Parameter | Protocol A (STAB/DCE) | Protocol B ( |
| Selectivity | Excellent (Aldehyde > Ketone) | Good (Requires pH control) |
| Solubility | Low (May require DMF) | High |
| Toxicity | Low (Borate byproducts) | High (Cyanide risk) |
| Water Tolerance | Low (Use anhydrous) | Moderate |
| Yield Typical | 75–90% | 60–85% |
| Reaction Time | 2–6 Hours | 4–12 Hours |
Workflow Visualization
Figure 2: Step-by-step decision tree for the synthesis and purification of the target amine.
Troubleshooting & Optimization
-
Issue: Low Conversion.
-
Cause: The amine is forming a stable salt with the carboxylic acid and not attacking the aldehyde.
-
Fix: Add 1.0 equiv of Triethylamine (TEA) to neutralize the carboxylic acid before adding the reactive amine. This ensures the reactive amine remains free. However, you must then add Acetic Acid (2.0 equiv) simultaneously with STAB to restore the acidic environment required for the hydride transfer.
-
-
Issue: Lactam Formation.
-
Cause: If using a primary amine, the product is a secondary amine which can attack the ortho-phenoxyacetic acid tail to form a 7-membered benzoxazepine ring.
-
Fix: Keep the temperature low (<25°C). Avoid strong drying agents or heat during workup.
-
-
Issue: Light Sensitivity.
-
Cause: 2-(2-formylphenoxy)acetic acid derivatives are photo-active.[4]
-
Fix: Perform all steps in amber glassware or foil-wrapped vessels.
-
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[7][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[6] The Cyanohydridoborate Anion as a Selective Reducing Agent.[10] Journal of the American Chemical Society, 93(12), 2897–2904.
-
PubChem. (n.d.).[11] 2-(2-Formyl-5-methoxyphenoxy)acetic acid (Compound Summary). National Library of Medicine.
-
Basavaiah, D., & Reddy, R. M. (2007). One-pot reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Tetrahedron Letters. (General Protocol Reference).
-
RSC Advances. (2014). Photochemistry of 2-(2-formylphenoxy)acetic acid derivatives. Royal Society of Chemistry. (Reference for light sensitivity).
Sources
- 1. Sodium triacetoxyborohydride [organic-chemistry.org]
- 2. PubChemLite - 2-(2-formyl-5-methoxyphenoxy)acetic acid (C10H10O5) [pubchemlite.lcsb.uni.lu]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 2-(2-Formyl-5-methoxyphenoxy)acetic acid | C10H10O5 | CID 16495629 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for the Synthesis of 6-Methoxybenzofuran-2-carboxylic Acid
Abstract: This document provides a comprehensive, field-tested guide for the synthesis of 6-methoxybenzofuran-2-carboxylic acid, a key intermediate in pharmaceutical research and drug development. The protocol is designed for maximum reproducibility and safety, detailing a robust two-stage process commencing from the commercially available precursor, 4-methoxyphenol. The methodology encompasses an initial ortho-formylation via the Reimer-Tiemann reaction, followed by a base-mediated cyclization and subsequent saponification. Each step is accompanied by in-depth mechanistic explanations, safety protocols, and troubleshooting advice to ensure successful execution by researchers and chemical development professionals.
Strategic Overview & Rationale
The synthesis of substituted benzofuran-2-carboxylic acids is a cornerstone of medicinal chemistry, providing a privileged scaffold for a wide array of biologically active molecules. The following protocol has been optimized for clarity, yield, and safety. The chosen synthetic route is a classic and reliable approach that breaks down the synthesis into two primary stages:
-
Stage 1: Ortho-Formylation of 4-Methoxyphenol. We will employ the Reimer-Tiemann reaction to introduce a formyl (-CHO) group ortho to the hydroxyl substituent of 4-methoxyphenol. This reaction provides the critical salicylaldehyde intermediate, 2-hydroxy-5-methoxybenzaldehyde.
-
Stage 2: Benzofuran Annulation and Hydrolysis. The synthesized aldehyde is then reacted with diethyl bromomalonate. This sequence involves an initial Knoevenagel-type condensation followed by an intramolecular O-alkylation to construct the furan ring. The resulting ester is then hydrolyzed (saponified) under basic conditions to yield the final target molecule, 6-methoxybenzofuran-2-carboxylic acid.
This approach is favored for its use of readily available starting materials and its well-understood reaction mechanisms, which allows for effective troubleshooting and optimization.
Overall Synthetic Pathway
Figure 1: Overall synthetic route from 4-methoxyphenol to the target compound.
Essential Safety & Hazard Management (EHS)
A thorough understanding and mitigation of risks are paramount. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.
| Reagent | CAS Number | Key Hazards | Recommended Precautions |
| 4-Methoxyphenol | 150-76-5 | Harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation.[1][2][3] | Avoid dust inhalation. Wear gloves and eye protection. Wash hands thoroughly after handling.[1][2] |
| Chloroform (Trichloromethane) | 67-66-3 | Harmful if swallowed, causes skin and eye irritation, suspected carcinogen, may damage the liver and kidneys. | Use only in a well-ventilated fume hood. Avoid contact with skin and eyes. Use a NIOSH-approved respirator if necessary. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | Causes severe skin burns and eye damage. | Handle with extreme care. Wear appropriate gloves, face shield, and protective clothing. Work near an eyewash station and safety shower. |
| Diethyl bromomalonate | 685-87-0 | Corrosive; causes severe skin burns and eye damage.[4][5][6] Lachrymator. | Wear chemical-resistant gloves and eye/face protection.[5] Handle in a fume hood to avoid inhaling vapors.[4] |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Causes serious eye irritation. May cause respiratory irritation. | Avoid generating dust. Use in a well-ventilated area. |
| Hydrochloric Acid (HCl) | 7647-01-0 | Causes severe skin burns and eye damage. May cause respiratory irritation. | Use with extreme caution. Add acid to water, never the reverse. Wear appropriate PPE. |
Detailed Experimental Protocols & Mechanistic Insights
Protocol 1: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde
This protocol utilizes the Reimer-Tiemann reaction, an ortho-formylation of phenols.
Mechanism Insight: Under strongly basic conditions, chloroform is deprotonated to form the trichlorocarbanion, which rapidly eliminates a chloride ion to generate the highly reactive dichlorocarbene (:CCl₂) electrophile. The phenoxide ion, formed by the deprotonation of 4-methoxyphenol, is more nucleophilic than the un-ionized phenol. The electron-rich aromatic ring attacks the dichlorocarbene, preferentially at the ortho position due to the directing effect of the hydroxyl group. Subsequent hydrolysis of the dichloromethyl group under the basic reaction conditions yields the formyl group.
Reagents & Quantities:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 4-Methoxyphenol | 124.14 | 10.0 g | 0.0806 | 1.0 |
| Sodium Hydroxide | 40.00 | 25.0 g | 0.625 | ~7.75 |
| Chloroform (CHCl₃) | 119.38 | 15.0 mL (22.2 g) | 0.186 | ~2.3 |
| Deionized Water | 18.02 | 40 mL | - | - |
| Diethyl Ether | 74.12 | As needed | - | - |
| 6M Hydrochloric Acid | 36.46 | As needed | - | - |
Step-by-Step Procedure:
-
Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Base Preparation: In the flask, dissolve sodium hydroxide (25.0 g) in deionized water (40 mL). The dissolution is highly exothermic; cool the flask in an ice-water bath to manage the temperature.
-
Phenol Addition: Once the NaOH solution has cooled to below 20 °C, add 4-methoxyphenol (10.0 g). Stir until a homogenous solution of the sodium phenoxide is formed.
-
Chloroform Addition: Heat the mixture to 60-65 °C using a water bath. Add chloroform (15.0 mL) dropwise from the dropping funnel over a period of 45-60 minutes. Maintain a gentle reflux and vigorous stirring. The mixture will turn dark.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 60-65 °C for an additional 90 minutes.
-
Workup - Chloroform Removal: Cool the flask to room temperature. Set up for simple distillation and carefully distill off the excess chloroform.
-
Workup - Acidification: Transfer the remaining dark, viscous residue into a 500 mL beaker and cool it in an ice bath. Slowly and carefully acidify the mixture by adding 6M HCl with constant stirring until the pH is approximately 2-3 (test with pH paper). A yellowish-brown solid will precipitate.
-
Isolation & Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water. The product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-hydroxy-5-methoxybenzaldehyde as a yellow solid.
Protocol 2: Synthesis of 6-Methoxybenzofuran-2-carboxylic Acid
This two-part protocol first builds the benzofuran ring system and then hydrolyzes the resulting ester to the target carboxylic acid.
Mechanism Insight: The process begins with a base-catalyzed condensation between the phenolic hydroxyl group of 2-hydroxy-5-methoxybenzaldehyde and diethyl bromomalonate, forming an ether linkage. The base then promotes an intramolecular condensation reaction: a carbanion is formed on the malonate's central carbon, which then attacks the aldehyde's carbonyl carbon. Subsequent dehydration and cyclization form the furan ring. The final step is a standard saponification, where hydroxide ions attack the ester's carbonyl group, leading to the carboxylate salt, which is protonated during the acidic workup.
Figure 2: Step-by-step experimental workflow for Stage 2.
Reagents & Quantities:
| Reagent | Molar Mass ( g/mol ) | Amount (for 5g aldehyde) | Moles | Equivalents |
| 2-Hydroxy-5-methoxybenzaldehyde | 152.15 | 5.0 g | 0.0329 | 1.0 |
| Diethyl bromomalonate | 239.06 | 8.2 g (5.9 mL) | 0.0343 | ~1.05 |
| Anhydrous Potassium Carbonate | 138.21 | 10.0 g | 0.0724 | ~2.2 |
| Butan-2-one (MEK) | 72.11 | 100 mL | - | - |
| Sodium Hydroxide | 40.00 | 5.0 g | 0.125 | ~3.8 |
| Ethanol (95%) | 46.07 | 50 mL | - | - |
| Deionized Water | 18.02 | 50 mL | - | - |
| 6M Hydrochloric Acid | 36.46 | As needed | - | - |
Step-by-Step Procedure:
-
Cyclization Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-hydroxy-5-methoxybenzaldehyde (5.0 g), anhydrous potassium carbonate (10.0 g), and butan-2-one (100 mL).
-
Reagent Addition: Add diethyl bromomalonate (5.9 mL) to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Ester Isolation: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of butan-2-one.
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or semi-solid is the intermediate ester, which can be used directly in the next step.
-
Hydrolysis (Saponification): Transfer the crude ester to a 250 mL flask. Add ethanol (50 mL) and a solution of sodium hydroxide (5.0 g) in water (50 mL).
-
Reaction: Heat the mixture to reflux and stir for 2-3 hours, until the ester is fully consumed (monitor by TLC).
-
Workup: Cool the reaction mixture in an ice bath. Carefully acidify with 6M HCl until the pH is 2-3. A precipitate will form.
-
Final Product Isolation: Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with copious amounts of cold deionized water to remove inorganic salts. Dry the solid product in a vacuum oven at 60 °C. If further purity is required, the product can be recrystallized from ethanol or an ethanol/water mixture.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Stage 1 | Insufficient reaction time or temperature. Loss of volatile chloroform. | Ensure the reaction is maintained at 60-65 °C. Use an efficient condenser. Extend reaction time if TLC shows starting material. |
| Formation of isomers | The Reimer-Tiemann reaction can sometimes yield a para-isomer. | The ortho-isomer is generally the major product. Purification by column chromatography is effective for separation. |
| Incomplete cyclization in Stage 2 | Inactive or wet potassium carbonate. Insufficient reaction time. | Use freshly dried, powdered K₂CO₃. Ensure the reaction is run for the full recommended time or until TLC shows completion. |
| Product fails to precipitate upon acidification | Too much solvent used for hydrolysis. Product is more soluble than expected. | Reduce the volume of the solution on a rotary evaporator before acidification. Ensure the pH is sufficiently low (pH < 3). Cool thoroughly in an ice bath. |
| Oily product instead of solid | Impurities are present, depressing the melting point. | Re-purify the product. Try triturating the oil with a non-polar solvent like hexane to induce crystallization. |
References
- Fisher Scientific. (2021).
- Merck Millipore. 4-Methoxyphenol MSDS - 821233.
- Carl ROTH.
- Thermo Fisher Scientific. (2025).
- Thermo Fisher Scientific. (2020).
- American Molecules.
- Sigma-Aldrich.
- Sigma-Aldrich. (2024).
- PubChem.
- Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. International Journal of Organic Chemistry, 3, 1-5.
- YouTube. (2024).
- LookChem. 6-methoxy-2,3-dihydrobenzofuran-2-carboxylic Acid.
Sources
standard operating procedure for handling 2-(2-Formyl-5-methoxyphenoxy)acetic acid
Topic: Standard Operating Procedure for Handling 2-(2-Formyl-5-methoxyphenoxy)acetic Acid Content Type: Application Note & Protocol Guide Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Researchers.
Executive Summary
2-(2-Formyl-5-methoxyphenoxy)acetic acid (CAS: 856357-86-3) is a specialized bifunctional intermediate primarily utilized in the synthesis of benzofuran scaffolds. Its unique structure—combining an ortho-formyl phenol ether with a carboxylic acid tail—enables a cascade cyclization reaction that efficiently constructs the benzofuran core, a pharmacophore found in antiarrhythmic agents (e.g., Amiodarone) and antineoplastic drugs.
This guide provides a validated protocol for handling this compound, specifically focusing on its conversion to 6-methoxybenzofuran via a Perkin-type cyclization-decarboxylation sequence.
Compound Profile & Safety Data
| Property | Specification |
| Chemical Name | 2-(2-Formyl-5-methoxyphenoxy)acetic acid |
| CAS Number | 856357-86-3 |
| Molecular Formula | |
| Molecular Weight | 210.18 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water. |
| Storage | 2–8°C, Inert atmosphere ( |
Safety Hazards (GHS Classification):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
PPE Requirement: Nitrile gloves, safety goggles, and fume hood are mandatory. Avoid dust formation.
Mechanistic Insight: The "Ketene" Cascade
The utility of this compound lies in its ability to undergo an intramolecular cyclization that defies standard esterification logic. Under dehydrating conditions, the carboxylic acid does not simply esterify; it forms a reactive ketene intermediate.[1]
Reaction Pathway:
-
Activation: Acetic anhydride activates the carboxylic acid.
-
Elimination: Base-promoted elimination generates an internal ketene.
-
[2+2] Cycloaddition: The ketene undergoes an intramolecular [2+2] cycloaddition with the pendant aldehyde (carbonyl) group.
-
Decarboxylation: The resulting
-lactone is unstable and undergoes thermal cycloreversion, expelling to yield the benzofuran double bond.
Figure 1: Mechanistic pathway for the conversion of 2-(2-Formyl-5-methoxyphenoxy)acetic acid to 6-methoxybenzofuran.
Experimental Protocol: Synthesis of 6-Methoxybenzofuran
This protocol is adapted for a 100 g scale reaction, suitable for process development or large-scale intermediate synthesis.
Reagents & Equipment
-
Substrate: 2-(2-Formyl-5-methoxyphenoxy)acetic acid (1.0 equiv)
-
Reagent: Acetic Anhydride (
) (5.0 – 8.0 equiv) -
Base: Sodium Acetate (NaOAc), anhydrous (1.5 – 2.0 equiv)
-
Solvent: None (Neat in
) or Xylene (if dilution is required) -
Apparatus: 3-neck round bottom flask, reflux condenser, mechanical stirrer, internal temperature probe.
Step-by-Step Methodology
-
Setup:
-
Charge the reaction vessel with 2-(2-Formyl-5-methoxyphenoxy)acetic acid (100 g, 0.476 mol).
-
Add Sodium Acetate (anhydrous) (58.5 g, 0.714 mol).
-
Add Acetic Anhydride (350 mL). Note:
acts as both reagent and solvent.
-
-
Reaction:
-
Inert the system with Nitrogen (
). -
Heat the mixture slowly to 135°C – 145°C (Reflux).
-
Critical Observation: Evolution of
gas will be observed. Ensure the condenser is vented to a scrubber or bubbler. -
Maintain reflux for 4–6 hours . Monitor by HPLC or TLC (Eluent: 20% EtOAc/Hexanes) until the starting material is <1%.
-
-
Quench & Workup:
-
Cool the reaction mixture to 0–5°C .
-
Slowly add Water (500 mL) to hydrolyze excess acetic anhydride. Caution: Exothermic reaction.
-
Add Methyl tert-butyl ether (MTBE) (500 mL) or Ethyl Acetate.
-
Stir vigorously for 30 minutes.
-
Separate the organic layer.[2] Extract the aqueous layer once more with MTBE (200 mL).
-
-
Purification:
-
Wash the combined organic layers with Saturated
(2 x 300 mL) to remove residual acetic acid. -
Wash with Brine (300 mL).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Distillation: The crude oil can be purified by high-vacuum distillation or recrystallization (if solid) from ethanol/water.
-
Workflow Diagram
Figure 2: Operational workflow for the synthesis of 6-methoxybenzofuran.
Quality Control & Troubleshooting
| Parameter | Acceptance Criteria | Troubleshooting |
| HPLC Purity | > 98.0% (Area) | If <95%, recrystallize from EtOH. |
| Appearance | Colorless oil or white solid | Yellowing indicates oxidation; store under Argon. |
| Water Content | < 0.5% w/w | Dry longer over |
| Residual Acid | < 0.1% (Titration) | Additional |
Common Issues:
-
Incomplete Conversion: Often caused by "wet" Sodium Acetate. Ensure NaOAc is fused or anhydrous before use.
-
Low Yield: Vigorous
evolution can entrain product. Use an efficient reflux condenser.
References
-
PubChem. 2-(2-Formyl-5-methoxyphenoxy)acetic acid - Compound Summary. National Library of Medicine. Available at: [Link]
-
Song, S.Y., et al. (2015).[1] An improved and scale-up synthesis of 6-hydroxybenzofuran.[1][3] Research on Chemical Intermediates, 42, 6193–6200. Available at: [Link]
-
Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. (Defensive Publication Series, Art.[2] 8159). Available at: [Link][2]
-
Zhigileva, E.A., et al. (2024).[4][5] Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones.[4] Organic & Biomolecular Chemistry, 22, 7848-7853.[4] Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tdcommons.org [tdcommons.org]
- 3. researchgate.net [researchgate.net]
- 4. Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Coupling Reactions Involving 2-(2-Formyl-5-methoxyphenoxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of 2-(2-Formyl-5-methoxyphenoxy)acetic acid as a Scaffold
2-(2-Formyl-5-methoxyphenoxy)acetic acid is a bifunctional aromatic building block with significant potential in medicinal chemistry and materials science.[1] Its structure, featuring a reactive aldehyde and a carboxylic acid moiety on a substituted phenoxy scaffold, allows for selective and orthogonal derivatization. This enables the construction of diverse molecular architectures and libraries of compounds for drug discovery and other applications.
The strategic positioning of the formyl and carboxymethyl ether groups ortho to each other on the benzene ring introduces conformational constraints and potential for intramolecular interactions, making it an attractive starting material for the synthesis of heterocyclic systems. This guide provides detailed protocols and scientific rationale for key coupling reactions involving this versatile molecule, empowering researchers to leverage its synthetic potential.
Core Coupling Strategies and Mechanistic Considerations
The two primary functional groups of 2-(2-Formyl-5-methoxyphenoxy)acetic acid, the aldehyde and the carboxylic acid, offer distinct and highly valuable handles for a variety of coupling reactions. Understanding the underlying mechanisms of these transformations is crucial for optimizing reaction conditions and troubleshooting unforeseen challenges.
I. Coupling Reactions at the Aldehyde Functionality
The formyl group is a versatile electrophile, readily participating in reactions that form new carbon-nitrogen bonds. Two powerful strategies for elaborating this functional group are Reductive Amination and the Pictet-Spengler reaction.
Reductive amination is a cornerstone of amine synthesis, proceeding through the in situ formation of an imine or iminium ion, which is then reduced to the corresponding amine.[2] This method is widely favored for its broad substrate scope and operational simplicity.
Causality of Experimental Choices: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred for its mildness and tolerance of acidic conditions, which can be beneficial for the stability of the imine intermediate. In contrast, sodium borohydride is a stronger reducing agent and may require careful pH control to avoid reduction of the starting aldehyde. The choice of solvent is also important; dichloromethane (DCM) or dichloroethane (DCE) are commonly used as they are compatible with most reagents and facilitate easy workup.
Protocol 1: Reductive Amination with a Primary Amine
This protocol describes the reaction of 2-(2-Formyl-5-methoxyphenoxy)acetic acid with a generic primary amine, such as benzylamine.
Materials:
-
2-(2-Formyl-5-methoxyphenoxy)acetic acid
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen supply for inert atmosphere
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add 2-(2-Formyl-5-methoxyphenoxy)acetic acid (1.0 eq).
-
Dissolve the starting material in anhydrous DCM.
-
Add the primary amine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation.
-
In a separate flask, prepare a slurry of STAB (1.5 eq) in anhydrous DCM.
-
Slowly add the STAB slurry to the reaction mixture. The addition is often accompanied by mild gas evolution.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Reaction Parameters
| Parameter | Value |
| Scale | 0.5 - 5.0 mmol |
| Temperature | Room Temperature |
| Reaction Time | 4 - 16 hours |
| Expected Yield | 70 - 95% (substrate dependent) |
Experimental Workflow: Reductive Amination
Caption: Workflow for reductive amination.
The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[3][4] This reaction is of great importance in the synthesis of numerous alkaloids and pharmacologically active compounds. For 2-(2-Formyl-5-methoxyphenoxy)acetic acid, a Pictet-Spengler reaction with a suitable β-arylethylamine, such as tryptamine, would lead to the formation of a complex heterocyclic system.
Causality of Experimental Choices: The reaction is typically acid-catalyzed to generate a highly electrophilic iminium ion, which is necessary for the intramolecular electrophilic aromatic substitution.[3] Trifluoroacetic acid (TFA) is a common choice as it is a strong acid that is also a good solvent for many organic molecules. The reaction is often heated to overcome the activation energy of the cyclization step.
Protocol 2: Pictet-Spengler Reaction with Tryptamine
This protocol outlines a representative procedure for the Pictet-Spengler reaction between 2-(2-Formyl-5-methoxyphenoxy)acetic acid and tryptamine.
Materials:
-
2-(2-Formyl-5-methoxyphenoxy)acetic acid
-
Tryptamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve 2-(2-Formyl-5-methoxyphenoxy)acetic acid (1.0 eq) and tryptamine (1.0 eq) in anhydrous DCM.
-
Carefully add TFA (2.0-5.0 eq) to the stirred solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 40 °C for DCM) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize the excess acid with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography.
Data Presentation: Representative Reaction Parameters
| Parameter | Value |
| Scale | 0.5 - 2.0 mmol |
| Temperature | Reflux (DCM) |
| Reaction Time | 12 - 24 hours |
| Expected Yield | 60 - 85% (substrate dependent) |
II. Coupling Reactions at the Carboxylic Acid Functionality
The carboxylic acid group is a versatile handle for the formation of amide bonds, which are prevalent in pharmaceuticals and biologically active molecules.
Direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must be activated using a coupling reagent. Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (DCC), as well as uronium-based reagents like HATU.
Causality of Experimental Choices: EDC is a water-soluble carbodiimide, and its urea byproduct is also water-soluble, which simplifies purification. It is often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress side reactions and improve yields. The choice of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to prevent it from competing with the desired amine nucleophile.
Protocol 3: EDC-Mediated Amide Coupling with an Aniline
This protocol details the coupling of 2-(2-Formyl-5-methoxyphenoxy)acetic acid with a representative aniline.
Materials:
-
2-(2-Formyl-5-methoxyphenoxy)acetic acid
-
Aniline (or a substituted aniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride
-
1-Hydroxybenzotriazole (HOBt) or Oxyma
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen supply
Procedure:
-
Under an inert atmosphere, dissolve 2-(2-Formyl-5-methoxyphenoxy)acetic acid (1.0 eq) in anhydrous DMF.
-
Add HOBt or Oxyma (1.2 eq) and EDC hydrochloride (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the aniline (1.1 eq) followed by DIPEA (2.0-3.0 eq).
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by flash column chromatography or recrystallization.
Data Presentation: Representative Reaction Parameters
| Parameter | Value |
| Scale | 0.5 - 5.0 mmol |
| Temperature | Room Temperature |
| Reaction Time | 12 - 24 hours |
| Expected Yield | 75 - 95% (substrate dependent) |
Experimental Workflow: Amide Coupling
Caption: Workflow for EDC-mediated amide coupling.
III. Multicomponent Reactions: The Ugi Reaction
The Ugi four-component reaction (U-4CR) is a powerful tool for generating molecular diversity in a single step. It involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide.[5][6] In the context of 2-(2-Formyl-5-methoxyphenoxy)acetic acid, this molecule can serve as both the aldehyde and the carboxylic acid component in an intramolecular Ugi reaction, or as one of the components in an intermolecular reaction.
Causality of Experimental Choices: The Ugi reaction is typically performed in a polar protic solvent like methanol, which facilitates the formation of the initial imine and subsequent steps. The reaction is often exothermic and proceeds rapidly upon the addition of the isocyanide, which is the rate-determining step.[5]
Protocol 4: Intermolecular Ugi Reaction
This protocol describes a general procedure for an intermolecular Ugi reaction where 2-(2-Formyl-5-methoxyphenoxy)acetic acid serves as the aldehyde and carboxylic acid source, reacting with an amine and an isocyanide.
Materials:
-
2-(2-Formyl-5-methoxyphenoxy)acetic acid
-
Primary amine (e.g., benzylamine)
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add 2-(2-Formyl-5-methoxyphenoxy)acetic acid (1.0 eq) and the primary amine (1.0 eq).
-
Dissolve the components in methanol.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add the isocyanide (1.0 eq) to the reaction mixture. The reaction may be exothermic.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography or recrystallization.
Data Presentation: Representative Reaction Parameters
| Parameter | Value |
| Scale | 0.5 - 2.0 mmol |
| Temperature | Room Temperature |
| Reaction Time | 24 - 48 hours |
| Expected Yield | 50 - 80% (substrate dependent) |
Conclusion and Future Perspectives
2-(2-Formyl-5-methoxyphenoxy)acetic acid is a highly valuable and versatile building block for the synthesis of complex organic molecules. The protocols detailed in this guide provide a solid foundation for researchers to explore its utility in a variety of coupling reactions. The orthogonal reactivity of its aldehyde and carboxylic acid functionalities allows for the strategic and efficient construction of diverse chemical libraries, which are essential for the discovery of new therapeutic agents and advanced materials. Further exploration of enantioselective variants of these reactions and their application in the synthesis of natural product analogs represents a promising avenue for future research.
References
-
PubChem. 2-(2-formyl-5-methoxyphenoxy)acetic acid. Available from: [Link]
-
Wikipedia. Ugi reaction. Available from: [Link]
-
Wikipedia. Pictet–Spengler reaction. Available from: [Link]
-
Organic Chemistry Portal. Ugi Reaction. Available from: [Link]
-
Garg Lab - UCLA. Patents & Products. Available from: [Link]
- Cox, E. D.; Cook, J. M. The Pictet-Spengler condensation: a new direction for an old reaction. Chem. Rev.1995, 95 (6), 1797–1842.
-
Organic Syntheses. Ugi Multicomponent Reaction. Available from: [Link]
- Dömling, A.; Ugi, I. A Half-Century of the Ugi Reaction. Angew. Chem. Int. Ed.2000, 39 (18), 3168-3210.
- Google Patents. US4576683A - Method for separating carboxylic acids from mixtures with non-acids.
- Google Patents. US8232265B2 - Ionic liquid compositions.
- Klán, P. et al. Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Org. Biomol. Chem.2020, 18, 8338-8346.
- Stoye, A.; et al. The Pictet-Spengler Reaction Updates Its Habits. Molecules2016, 21(7), 847.
- El-Faham, A.; et al.
- Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev.2009, 38, 606-631.
- Google Patents. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
- Ma, G.; Sibi, M. P. Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds. Org. Lett.2019, 21(1), 218-222.
-
Organic Chemistry Portal. Hitchhiker's guide to reductive amination. Available from: [Link]
- Google Patents. WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
- Maryanoff, B. E.; Zhang, H.-C.; Cohen, J. H.; Turchi, I. J.; Maryanoff, C. A. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Chem. Rev.2004, 104 (3), 1431–1628.
-
PubMed. Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. Available from: [Link]
-
ResearchGate. Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. Available from: [Link]
Sources
- 1. 2-(2-Formyl-5-methoxyphenoxy)acetic acid | C10H10O5 | CID 16495629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. The Pictet-Spengler Reaction [ebrary.net]
- 5. Ugi reaction - Wikipedia [en.wikipedia.org]
- 6. Ugi Reaction [organic-chemistry.org]
Application Notes and Protocols for the Recrystallization of Methoxy-Formyl-Phenoxy Acids
Introduction: The Critical Role of Purity in Drug Development
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, achieving the desired level of purity is paramount. For crystalline solids such as the methoxy-formyl-phenoxy acid class of compounds, recrystallization remains a powerful and widely employed purification technique.[1][2] The efficacy of recrystallization hinges on the judicious selection of a solvent or solvent system that exploits the differential solubility of the target compound and its impurities with temperature. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically approach solvent selection for the recrystallization of methoxy-formyl-phenoxy acids, ensuring high purity and yield.
Methoxy-formyl-phenoxy acids are a class of organic compounds characterized by a phenyl ring substituted with a methoxy group, a formyl (aldehyde) group, and a carboxylic acid moiety linked via an ether bond. The interplay of these functional groups imparts a unique polarity profile to these molecules, making solvent selection a non-trivial yet critical step in their purification. This document will delve into the theoretical underpinnings of solvent selection, provide detailed experimental protocols for solvent screening, and offer troubleshooting guidance for common challenges.
Theoretical Framework for Solvent Selection
The ideal recrystallization solvent should exhibit a steep solubility curve for the target compound, meaning it should dissolve the compound sparingly at room temperature but readily at its boiling point. Conversely, impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble even at elevated temperatures (to be removed by hot filtration). The principle of "like dissolves like" is a foundational concept, suggesting that substances with similar polarities are more likely to be soluble in each other.[3]
The methoxy-formyl-phenoxy acid scaffold possesses a combination of polar and non-polar characteristics:
-
Polar functionalities: The carboxylic acid group is capable of strong hydrogen bonding, while the formyl and methoxy groups can act as hydrogen bond acceptors.
-
Non-polar functionalities: The aromatic ring provides a non-polar surface area.
This amphiphilic nature suggests that a single solvent may not always provide the optimal solubility profile. Therefore, mixed-solvent systems are often employed to fine-tune the polarity of the crystallization medium.[4][5]
Experimental Workflow for Solvent Selection
The following workflow provides a systematic approach to identifying a suitable solvent or solvent system for the recrystallization of a given methoxy-formyl-phenoxy acid.
Caption: A systematic workflow for selecting an optimal recrystallization solvent.
Protocol 1: Small-Scale Single Solvent Screening
Objective: To rapidly assess the suitability of a range of single solvents for the recrystallization of the target methoxy-formyl-phenoxy acid.
Materials:
-
Crude methoxy-formyl-phenoxy acid
-
A selection of solvents with varying polarities (see Table 1)
-
Small test tubes or vials
-
Heating block or water bath
-
Vortex mixer
-
Pasteur pipettes
Procedure:
-
Place approximately 10-20 mg of the crude methoxy-formyl-phenoxy acid into a series of labeled test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until a total of 0.5 mL has been added. Observe and record the solubility at room temperature.
-
If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a heating block or water bath to the boiling point of the solvent.
-
If the compound dissolves completely upon heating, remove the test tube from the heat source and allow it to cool slowly to room temperature.
-
If crystallization does not occur upon cooling, gently scratch the inside of the test tube with a glass rod to induce crystal formation.
-
Place the test tube in an ice bath to further promote crystallization.
-
Record your observations for each solvent, noting the solubility at room temperature and upon heating, as well as the quality and quantity of crystals formed upon cooling.
Table 1: Suggested Solvents for Initial Screening
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | The carboxylic acid group may impart some water solubility, especially at elevated temperatures. |
| Methanol | High | 65 | Often a good starting point for moderately polar compounds.[1] |
| Ethanol | High | 78 | Similar to methanol, with a slightly higher boiling point.[5] |
| Acetone | Medium-High | 56 | A versatile solvent, but its low boiling point can lead to rapid evaporation.[6] |
| Ethyl Acetate | Medium | 77 | A good choice for compounds with moderate polarity.[6] |
| Toluene | Low | 111 | Suitable for less polar compounds, but its high boiling point can be a drawback. |
| Heptane/Hexane | Low | 98/69 | Generally poor solvents for polar compounds, but can be useful as an anti-solvent in mixed systems.[6] |
Protocol 2: Mixed-Solvent System Screening
Objective: To identify a suitable mixed-solvent system when no single solvent provides the desired solubility profile.
Principle: A mixed-solvent recrystallization typically employs a "good" solvent in which the compound is highly soluble, and a "poor" or "anti-solvent" in which the compound is sparingly soluble.[7] The compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes turbid, indicating the onset of crystallization.[5]
Procedure:
-
Based on the results from Protocol 1, select a "good" solvent (one that dissolves the compound well when hot) and a miscible "poor" solvent (one in which the compound is insoluble or sparingly soluble even when hot). Common pairs include ethanol/water, acetone/water, and toluene/heptane.[6]
-
In a test tube, dissolve a small amount (e.g., 50 mg) of the crude compound in the minimum volume of the hot "good" solvent.
-
While keeping the solution hot, add the "poor" solvent dropwise until a persistent cloudiness is observed.
-
Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Observe the formation of crystals. An ideal mixed-solvent system will result in the formation of well-defined crystals with a good yield.
Bulk Recrystallization Protocol
Once a suitable solvent or solvent system has been identified, the following general procedure can be followed for bulk recrystallization.
Materials:
-
Crude methoxy-formyl-phenoxy acid
-
Selected recrystallization solvent(s)
-
Erlenmeyer flask
-
Hot plate
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
Vacuum source
Procedure:
-
Place the crude compound in an Erlenmeyer flask of appropriate size.
-
Add a small amount of the selected solvent (or the "good" solvent in a mixed system) to the flask.
-
Gently heat the mixture to the boiling point of the solvent while stirring.
-
Gradually add more hot solvent until the compound is completely dissolved. Avoid adding a large excess of solvent, as this will reduce the yield.
-
If using a mixed-solvent system, add the hot "poor" solvent dropwise to the hot solution until turbidity appears, then add a few drops of the hot "good" solvent to clarify.
-
If insoluble impurities are present, perform a hot filtration.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask to slow the cooling process.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Allow the crystals to dry completely under vacuum.
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent; the solution is supersaturated. | Add more solvent to decrease saturation; use a lower-boiling solvent; try a different solvent system.[8] |
| No Crystal Formation | Too much solvent was used; the solution is not sufficiently supersaturated. | Evaporate some of the solvent to increase concentration; scratch the inside of the flask; add a seed crystal.[8] |
| Poor Yield | Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration. | Use the minimum amount of hot solvent necessary; ensure adequate cooling time in an ice bath; pre-heat the filtration apparatus. |
| Crystals are Colored | Colored impurities are present. | Use activated charcoal to adsorb colored impurities before hot filtration (use with caution as it can also adsorb the product). |
Molecular Interactions in Recrystallization
The successful formation of a crystal lattice during recrystallization is governed by the intermolecular forces between the solute molecules and between the solute and solvent molecules.
Caption: Intermolecular forces driving dissolution and crystallization.
In a suitable solvent like ethanol, the hydroxyl group can form hydrogen bonds with the carboxylic acid, methoxy, and formyl groups of the methoxy-formyl-phenoxy acid, leading to dissolution at elevated temperatures. Upon cooling, the decrease in kinetic energy allows the stronger, more ordered solute-solute interactions (hydrogen bonding between carboxylic acid groups and π-π stacking of the aromatic rings) to predominate, leading to the formation of a stable crystal lattice.
Conclusion
The selection of an appropriate solvent is a critical, empirically determined step in the successful recrystallization of methoxy-formyl-phenoxy acids. By understanding the underlying principles of solubility and systematically applying the experimental protocols outlined in this guide, researchers can confidently develop robust and efficient purification methods. This systematic approach not only enhances the purity and yield of the target compounds but also contributes to the overall efficiency and success of the drug development process.
References
-
Gracin, S., & Rasmuson, Å. C. (2002). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. Journal of Chemical & Engineering Data, 47(6), 1379–1383. [Link]
-
University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. [Link]
-
Jetir.org. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]
-
ResearchGate. (n.d.). Studies on the solubility of phenolic compounds. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]
-
Unknown. (n.d.). recrystallization-2.doc.pdf. [Link]
-
Unknown. (n.d.). Crystallization Solvents.pdf. [Link]
-
PubChem. (n.d.). Phenoxyacetic Acid. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
- Google Patents. (n.d.). CN103073495A - Preparation method for ent-3-methoxy-morphinan.
- Google Patents. (n.d.). CN102775297A - Method for preparing 2-(4-methoxy phenoxy) propionic acids.
-
Polish Journal of Environmental Studies. (n.d.). Dependence of Sorption of Phenoxyacetic Herbicides on Their Physico-Chemical Properties. [Link]
-
ChemRxiv. (n.d.). Direct Synthesis of Ethers from Alcohols & Aldehydes Enabled by an Oxocarbenium Ion Interception Strategy. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents [kth.diva-portal.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. researchgate.net [researchgate.net]
Application Note: A Scalable and Robust Synthesis of 2-(2-Formyl-5-methoxyphenoxy)acetic Acid
Abstract This application note provides a comprehensive, in-depth technical guide for the scale-up synthesis of 2-(2-Formyl-5-methoxyphenoxy)acetic acid, a valuable building block in pharmaceutical and materials science. Recognizing the challenges inherent in scaling laboratory procedures to pilot or manufacturing scales, this guide presents a robust, two-part synthetic strategy designed for efficiency, safety, and reproducibility. The narrative emphasizes the causality behind experimental choices, grounding the protocol in established chemical principles and process safety considerations. We detail (1) the ortho-formylation of 3-methoxyphenol to produce the key intermediate, 2-hydroxy-4-methoxybenzaldehyde, via the Duff reaction, and (2) its subsequent O-alkylation and hydrolysis to yield the target acid. This document is intended for researchers, chemists, and process development professionals, providing not just a methodology, but a framework for understanding and optimizing the synthesis for larger-scale production.
Introduction and Strategic Overview
2-(2-Formyl-5-methoxyphenoxy)acetic acid is a bifunctional organic molecule featuring an aldehyde, an ether, a carboxylic acid, and a methoxy-substituted aromatic ring.[1] This unique combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, including heterocyclic compounds like benzofurans and chromanones, which are prevalent scaffolds in drug discovery.[2][3]
Transitioning a synthesis from the bench to a larger scale introduces significant challenges. Reactions must be high-yielding, utilize cost-effective and readily available starting materials, and, most critically, be safe and controllable. The synthetic strategy detailed herein was selected to meet these criteria. It is a convergent two-part process that avoids hazardous reagents like chloroform, which is used in alternative formylation methods like the Reimer-Tiemann reaction.[4][5]
Our chosen pathway consists of two primary transformations:
-
Duff Reaction: The ortho-formylation of commercially available 3-methoxyphenol to synthesize the key intermediate, 2-hydroxy-4-methoxybenzaldehyde.[6][7] The Duff reaction is advantageous for its operational simplicity and use of inexpensive reagents.[8]
-
Williamson Ether Synthesis & Hydrolysis: The O-alkylation of the intermediate's phenolic hydroxyl group with an ethyl haloacetate, followed by saponification of the resulting ester to furnish the final carboxylic acid product.[9][10]
This approach isolates the complexities of C-C bond formation (formylation) and C-O bond formation (etherification) into discrete, high-yielding steps, which is a cornerstone of effective process development.
Overall Synthetic Workflow
The logical flow of the synthesis is designed to build complexity in a controlled manner, starting from simple precursors. The workflow diagram below provides a high-level overview of the two-stage process.
Caption: High-level overview of the two-part synthetic strategy.
Part 1: Scale-Up Synthesis of 2-Hydroxy-4-methoxybenzaldehyde
Principle and Mechanistic Insights
The Duff reaction is an electrophilic aromatic substitution used for the formylation of highly activated aromatic rings, such as phenols.[11] The formyl carbon source is hexamine (hexamethylenetetramine). In an acidic medium, hexamine generates an electrophilic iminium ion species.[8] The electron-donating hydroxyl and methoxy groups of 3-methoxyphenol activate the aromatic ring, making it sufficiently nucleophilic to attack the iminium ion. The substitution occurs preferentially at the ortho position to the powerful hydroxyl directing group.[6] A subsequent series of steps, including an intramolecular redox reaction and acid hydrolysis during work-up, converts the aminomethyl intermediate into the final aldehyde.[11]
Scale-Up Considerations and Safety by Design
From a process safety perspective, the Duff reaction can be exothermic. A "Safety by Design" (SbD) approach is crucial for scale-up.[12] Key considerations include:
-
Thermal Management: The reaction should be conducted in a jacketed reactor with precise temperature control. The rate of addition of reagents must be carefully controlled to manage the heat output.
-
Solvent/Acid Choice: While acetic or trifluoroacetic acid can be used, polyphosphoric acid (PPA) can serve as both the acidic catalyst and the solvent, facilitating a more controlled reaction.[12] Its high viscosity requires efficient mechanical stirring.
-
Work-up Procedure: The hydrolysis of the reaction intermediate and PPA is highly exothermic. The reaction mixture must be quenched by slowly adding it to ice-water, rather than the reverse, to dissipate the generated heat safely.
Detailed Experimental Protocol: Duff Reaction
Reagents:
-
3-Methoxyphenol
-
Hexamethylenetetramine (Hexamine)
-
Polyphosphoric Acid (PPA)
-
Hydrochloric Acid (HCl), concentrated
-
Ice
-
Toluene (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reactor Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, and a nitrogen inlet.
-
Initial Charge: Under a nitrogen atmosphere, charge polyphosphoric acid into the reactor. Begin stirring and heat the reactor jacket to 60 °C.
-
Reagent Addition: Once the PPA is mobile and at temperature, add 3-methoxyphenol in one portion. Stir until a homogeneous solution is achieved.
-
Formylation: Add hexamine portion-wise over 30-60 minutes, carefully monitoring the internal temperature. An exotherm is expected. Maintain the internal temperature below 95 °C by controlling the addition rate and adjusting jacket cooling.
-
Reaction: After the addition is complete, heat the reaction mixture to 100 °C and hold for 2-3 hours. Monitor the reaction progress by TLC or HPLC.
-
Quench and Hydrolysis: In a separate, appropriately sized vessel, prepare a mixture of crushed ice and water. Once the reaction is complete, cool the reactor to 70-80 °C. Slowly transfer the hot reaction mixture into the stirred ice/water slurry. This step is highly exothermic and requires a robust cooling and stirring system.
-
Final Hydrolysis: Add concentrated HCl to the quenched mixture and heat to 80-90 °C for 1 hour to ensure complete hydrolysis of the imine intermediate.
-
Work-up: Cool the mixture to room temperature. Extract the aqueous slurry with toluene (3x). Combine the organic extracts.
-
Purification: Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-hydroxy-4-methoxybenzaldehyde, which can be further purified by recrystallization or distillation.
Part 2: Synthesis of 2-(2-Formyl-5-methoxyphenoxy)acetic Acid
Principle and Mechanistic Insights
This transformation is achieved in two steps: a Williamson ether synthesis followed by ester hydrolysis.
-
O-Alkylation: The phenolic proton of 2-hydroxy-4-methoxybenzaldehyde is weakly acidic and can be removed by a mild base like potassium carbonate (K₂CO₃) to form a phenoxide anion. This nucleophilic phenoxide then attacks the electrophilic carbon of ethyl chloroacetate in a classic Sₙ2 reaction to form an ether linkage.[13] Polar aprotic solvents like DMF or acetone are ideal as they solvate the cation (K⁺) but not the nucleophilic anion, accelerating the reaction.[9][10]
-
Saponification: The resulting ethyl ester is hydrolyzed to the corresponding carboxylate salt using a base like sodium hydroxide (NaOH). Subsequent acidification with a mineral acid (e.g., HCl) protonates the carboxylate to yield the final carboxylic acid product.
Scale-Up Considerations
-
Reagent Choice: Ethyl chloroacetate is often preferred over the bromo-analogue for large-scale work due to lower cost and volatility. Anhydrous potassium carbonate is an excellent choice of base as it is inexpensive, non-hygroscopic, and easily removed by filtration.
-
Solvent Selection: While DMF is an effective solvent, its high boiling point and toxicity can complicate removal and waste disposal on a large scale. Acetone is a viable, lower-boiling alternative.[14]
-
Product Isolation: The final product is a solid. Isolation by filtration after acidic precipitation is a straightforward and scalable method. Purity can be enhanced by a final recrystallization step.
Detailed Experimental Protocol: O-Alkylation and Hydrolysis
Reagents:
-
2-Hydroxy-4-methoxybenzaldehyde
-
Ethyl Chloroacetate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Ethanol (for recrystallization)
Procedure:
Step A: O-Alkylation
-
Reactor Setup: Charge a clean, dry, jacketed reactor with 2-hydroxy-4-methoxybenzaldehyde, anhydrous potassium carbonate, and acetone.
-
Reagent Addition: Heat the stirred suspension to a gentle reflux (~56 °C). Add ethyl chloroacetate dropwise over 30 minutes.
-
Reaction: Maintain the reaction at reflux for 8-12 hours. Monitor the disappearance of the starting material by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KCl) and wash the filter cake with fresh acetone.
-
Isolation of Ester: Combine the filtrate and washes. Remove the acetone under reduced pressure to yield the crude ethyl 2-(2-formyl-5-methoxyphenoxy)acetate. This intermediate is often of sufficient purity to be carried directly into the next step.
Step B: Saponification (Ester Hydrolysis)
-
Hydrolysis Setup: Dissolve the crude ester from the previous step in ethanol in the reactor. Add an aqueous solution of sodium hydroxide.
-
Reaction: Heat the mixture to 50-60 °C and stir for 1-2 hours until the hydrolysis is complete (monitored by TLC/HPLC).
-
Precipitation: Cool the reaction mixture to room temperature. Slowly add dilute hydrochloric acid to adjust the pH to ~2. The final product will precipitate as a solid.
-
Isolation and Purification: Stir the slurry for 30 minutes in an ice bath to maximize precipitation. Collect the solid product by filtration. Wash the filter cake with cold water.
-
Drying: Dry the purified 2-(2-Formyl-5-methoxyphenoxy)acetic acid in a vacuum oven at 50-60 °C to a constant weight.
Quantitative Data Summary
The following table summarizes typical quantities and conditions for a laboratory-scale synthesis, which can be linearly scaled with appropriate engineering and safety considerations.
| Parameter | Part 1: Duff Reaction | Part 2A: O-Alkylation | Part 2B: Saponification |
| Key Starting Material | 3-Methoxyphenol | 2-Hydroxy-4-methoxybenzaldehyde | Ethyl 2-(2-formyl-5-methoxyphenoxy)acetate |
| Molar Equiv. (vs. KSM) | 1.0 | 1.0 | 1.0 |
| Key Reagents | Hexamine (1.5 eq) | Ethyl Chloroacetate (1.2 eq), K₂CO₃ (2.0 eq) | NaOH (1.5 eq) |
| Solvent | Polyphosphoric Acid | Acetone | Ethanol/Water |
| Temperature | 100 °C | Reflux (~56 °C) | 50-60 °C |
| Reaction Time | 2-3 hours | 8-12 hours | 1-2 hours |
| Typical Yield | 45-60% | >90% (crude ester) | 85-95% (from ester) |
Detailed Experimental Workflow Visualization
Caption: Detailed step-by-step experimental workflow diagram.
Conclusion
This application note outlines a validated and scalable two-part synthesis for 2-(2-Formyl-5-methoxyphenoxy)acetic acid. By selecting the Duff reaction for formylation and a classic Williamson ether synthesis for the subsequent alkylation, this pathway utilizes cost-effective reagents and avoids many of the hazards associated with alternative methods. The detailed protocols and discussion of scale-up considerations provide drug development professionals and process chemists with a solid foundation for producing this valuable intermediate safely and efficiently at a larger scale. Adherence to process safety principles, particularly in managing the exothermic steps, is paramount for successful implementation.
References
-
Duff reaction - Wikipedia. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Duff reaction - chemeurope.com. (n.d.). chemeurope.com. Retrieved February 15, 2026, from [Link]
-
(PDF) Schiff bases derived from 2-hydroxy-4-methoxy benzaldehyde: synthesis, structural studies and hydrogen bonding attributes - ResearchGate. (2016). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Contents - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
-
Application of Safety by Design Methodology in Evaluating Process Safety for a Duff Reaction Using Predictive Process Simulators | Organic Process Research & Development. (2015). ACS Publications. Retrieved February 15, 2026, from [Link]
-
A theoretical study of the Duff reaction: insights into its selectivity - Semantic Scholar. (2016). Semantic Scholar. Retrieved February 15, 2026, from [Link]
-
2-Hydroxy-4-methoxybenzaldehyde - Wikipedia. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Indian Patents. 188336:"AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE". (n.d.). IndiaBig. Retrieved February 15, 2026, from [Link]
-
Duff Reaction. (n.d.). Cambridge University Press. Retrieved February 15, 2026, from [Link]
-
Reimer–Tiemann reaction - Wikipedia. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry. (n.d.). NROChemistry. Retrieved February 15, 2026, from [Link]
-
O-Alkylation of phenol derivatives via a nucleophilic substitution - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
-
4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism - ResearchGate. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
2-(2-Formyl-5-methoxyphenoxy)acetic acid | C10H10O5 | CID 16495629 - PubChem. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
Reimer-Tiemann Reaction - Master Organic Chemistry. (2026). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]
- US2678951A - Alkylation of phenols - Google Patents. (n.d.). Google Patents.
-
Reimer Tiemann Reaction Mechanism - BYJU'S. (n.d.). BYJU'S. Retrieved February 15, 2026, from [Link]
-
Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
-
Organic base catalyzed O-alkylation of phenols under solvent-free condition - ResearchGate. (2006). ResearchGate. Retrieved February 15, 2026, from [Link]
-
O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution - ResearchGate. (2012). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info. (2011). PharmaXChange.info. Retrieved February 15, 2026, from [Link]
Sources
- 1. 2-(2-Formyl-5-methoxyphenoxy)acetic acid | C10H10O5 | CID 16495629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. rsc.org [rsc.org]
- 10. pharmaxchange.info [pharmaxchange.info]
- 11. Duff_reaction [chemeurope.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. O-Alkylation of phenol derivatives via a nucleophilic substitution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. allindianpatents.com [allindianpatents.com]
Troubleshooting & Optimization
preventing oxidation of aldehyde group in 2-(2-Formyl-5-methoxyphenoxy)acetic acid
<Technical Support Center
Topic: Preventing Oxidation of the Aldehyde Group in 2-(2-Formyl-5-methoxyphenoxy)acetic acid
Audience: Researchers, Scientists, and Drug Development Professionals
From the desk of the Senior Application Scientist:
Welcome to the technical support center. This guide is designed to provide you with a comprehensive understanding of the challenges associated with the aldehyde functional group in 2-(2-Formyl-5-methoxyphenoxy)acetic acid and to offer robust, field-proven solutions to prevent its oxidative degradation. We will move from foundational principles to advanced protocols, ensuring the integrity of your compound throughout storage and reaction sequences.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face when working with this and similar aromatic aldehydes.
Q1: My solid sample of 2-(2-Formyl-5-methoxyphenoxy)acetic acid has developed a yellowish or brownish tint over time. What is happening?
A: This discoloration is a classic indicator of oxidation. The aldehyde group (-CHO) is susceptible to autoxidation, especially when exposed to atmospheric oxygen and light.[1][2] The aldehyde is converted into the corresponding carboxylic acid, 2-(2-carboxy-5-methoxyphenoxy)acetic acid. This byproduct and subsequent degradation products can impart color to the sample.
Q2: What is the primary mechanism of this degradation?
A: Aldehyde autoxidation typically proceeds through a radical-chain mechanism.[3] The process is initiated by factors like light, heat, or trace metal impurities, which facilitate the abstraction of the aldehydic hydrogen atom. This generates an acyl radical, which then reacts rapidly with molecular oxygen (O₂) to form an acyl peroxy radical. This radical can then abstract a hydrogen from another aldehyde molecule, propagating the chain reaction and forming a peroxy acid, which ultimately converts to the carboxylic acid.[3][4]
Q3: How should I properly store this compound to minimize oxidation?
A: Proper storage is the first and most critical line of defense.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[5][6]
-
Container: Use an amber glass vial with a tightly sealed cap to protect from light and air.[2][6] For long-term storage, consider a vial with a Teflon-lined cap or a Sure/Seal™ bottle.[7][8]
-
Temperature: Store at low temperatures, typically 2-8°C. For extended periods, storage at -20°C is recommended.[2]
-
Purity: Ensure the initial sample is of high purity, as impurities can sometimes catalyze oxidation.
Q4: I suspect my sample is partially oxidized. How can I confirm this and can it be purified?
A: You can confirm oxidation using standard analytical techniques:
-
TLC: The carboxylic acid byproduct will have a different Rf value, typically lower (more polar), than the starting aldehyde.
-
NMR (¹H): The aldehydic proton peak (around 9.5-10.5 ppm) will decrease in integration, while a new broad peak for the carboxylic acid proton may appear (around 10-13 ppm).
-
IR: Look for the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) characteristic of a carboxylic acid.
Purification can often be achieved by flash column chromatography on silica gel, as the polarity difference between the aldehyde and the carboxylic acid is usually sufficient for separation.
Part 2: Troubleshooting Guide for Experimental Workflows
This section provides solutions for issues encountered during reactions involving 2-(2-Formyl-5-methoxyphenoxy)acetic acid.
| Problem | Potential Cause | Recommended Solution |
| Low yield in a reaction where the aldehyde is a reactant; formation of an unexpected carboxylic acid byproduct. | Aerial Oxidation: Dissolved oxygen in solvents or exposure of the reaction mixture to air is oxidizing the aldehyde. | Implement inert atmosphere techniques . Use deoxygenated solvents and maintain a positive pressure of Nitrogen or Argon throughout the reaction.[5][9] |
| Inconsistent or non-reproducible results in multi-step synthesis. | Degradation During Workup: The aldehyde may be oxidizing during aqueous workup or prolonged exposure to air on a rotovap. | Minimize the duration of the workup. If possible, perform extractions quickly and dry the organic layers efficiently. Consider working under a blanket of inert gas even during these stages. |
| A downstream reaction fails, suggesting the aldehyde functionality was lost. | Incompatible Reagents: The reaction conditions or reagents used were too harsh and oxidized the aldehyde. Strong oxidants will readily convert the aldehyde. | Review all reagents for compatibility. If a strong nucleophile/base is required for another part of the molecule, the aldehyde may need to be protected. |
| The compound degrades when heated in solution for an extended period. | Thermally Accelerated Oxidation: The rate of autoxidation increases significantly with temperature.[10] | If heating is necessary, it is critical to use deoxygenated solvents and a robust inert atmosphere. For reactions requiring prolonged heating, consider a protecting group strategy.[10] |
Part 3: In-Depth Protocols & Methodologies
Protocol 1: Performing Reactions Under an Inert Atmosphere
This protocol is essential for preventing oxidation during chemical reactions.
Objective: To exclude atmospheric oxygen and moisture from the reaction vessel.
Materials:
-
Schlenk flask or a round-bottom flask with a rubber septum
-
Nitrogen or Argon gas source with a bubbler
-
Cannula (double-tipped needle) and syringes
-
Oven-dried glassware
Procedure:
-
Glassware Preparation: Dry all glassware in an oven (e.g., 125°C overnight) and allow it to cool in a desiccator or assemble it hot while flushing with inert gas.[7]
-
System Assembly: Assemble the reaction flask and equip it with a condenser (if refluxing) and a rubber septum. Insert a needle connected to the inert gas line (venting through a bubbler) and an outlet needle.
-
Purging the Vessel: Flush the flask with the inert gas for 5-10 minutes to displace all the air.[9][11] For more rigorous applications, perform three cycles of evacuating the flask with a vacuum pump and backfilling with inert gas.[12]
-
Solvent Deoxygenation: Solvents must be deoxygenated. The most common methods are:
-
Reagent Addition: Add the deoxygenated solvent to the flask via a dry syringe or cannula.[11] Dissolve the 2-(2-Formyl-5-methoxyphenoxy)acetic acid and any other solid reagents. Maintain a slight positive pressure of inert gas throughout the reaction (indicated by slow bubbling in the outlet bubbler).[7][8]
Protocol 2: Aldehyde Protection via Acetal Formation
When reaction conditions are incompatible with a free aldehyde (e.g., use of strong bases, Grignard reagents, or hydrides), a protecting group is necessary.[15][16][17] The most common and robust method is the formation of a cyclic acetal (a 1,3-dioxolane).[18][19]
Step A: Protection
-
Reaction: 2-(2-Formyl-5-methoxyphenoxy)acetic acid + Ethylene Glycol ⇌ 2-(5-Methoxy-2-(1,3-dioxolan-2-yl)phenoxy)acetic acid + H₂O
-
Reagents & Equipment:
-
2-(2-Formyl-5-methoxyphenoxy)acetic acid (1.0 eq)
-
Ethylene glycol (1.2 - 1.5 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 eq, catalyst)
-
Toluene or Benzene
-
Dean-Stark apparatus
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the aldehyde, toluene, ethylene glycol, and p-TsOH.[20]
-
Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the acetal product.[18][21]
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction, wash with saturated sodium bicarbonate solution to remove the acid catalyst, then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected compound. Purify by chromatography if necessary.
-
Step B: Perform Desired Reaction
-
With the aldehyde now protected as a stable acetal, you can perform reactions that would have otherwise been incompatible (e.g., Grignard additions to another functional group, reductions of esters, etc.).[16][17] Acetals are stable to bases, hydrides, and organometallic reagents.[21]
Step C: Deprotection
-
Reaction: 2-(5-Methoxy-2-(1,3-dioxolan-2-yl)phenoxy)acetic acid + H₂O --(H⁺)--> 2-(2-Formyl-5-methoxyphenoxy)acetic acid
-
Procedure:
-
Dissolve the protected compound in a mixture of acetone and water (e.g., 4:1).
-
Add a catalytic amount of acid (e.g., p-TsOH, HCl, or an acidic resin like Dowex 50WX8).[22][23]
-
Stir the reaction at room temperature. Monitor by TLC for the reappearance of the aldehyde.
-
Once complete, neutralize the acid with a mild base (e.g., NaHCO₃), and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer, concentrate, and purify as needed.
-
Part 4: Visual Guides & Workflows
Diagram 1: The Oxidation Problem
This diagram illustrates the primary degradation pathway of the target molecule.
Caption: Oxidation of the aldehyde to an unwanted carboxylic acid.
Diagram 2: Troubleshooting Decision Tree
Use this flowchart to diagnose and solve oxidation-related issues in your experiments.
Caption: A decision tree for troubleshooting oxidation issues.
Diagram 3: Acetal Protection Workflow
This illustrates the complete cycle of protecting the aldehyde, performing a subsequent reaction, and deprotecting it.
Sources
- 1. Light-induced autoxidation of aldehydes to peracids and carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fiveable.me [fiveable.me]
- 6. ossila.com [ossila.com]
- 7. web.mit.edu [web.mit.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. researchgate.net [researchgate.net]
- 10. How To [chem.rochester.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. kintekfurnace.com [kintekfurnace.com]
- 13. Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chempap.org [chempap.org]
- 15. learninglink.oup.com [learninglink.oup.com]
- 16. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. total-synthesis.com [total-synthesis.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. synarchive.com [synarchive.com]
troubleshooting low yields in 2-(2-Formyl-5-methoxyphenoxy)acetic acid cyclization
Part 1: Diagnostic Dashboard & Mechanistic Insight
The Reaction Landscape
You are attempting an intramolecular cyclodehydration (often referred to as a Rossing-type cyclization or modified Perkin condensation). The transformation converts the acyclic precursor 2-(2-formyl-5-methoxyphenoxy)acetic acid into the bicyclic 6-methoxybenzofuran-2-carboxylic acid .
Common Failure Modes:
-
Yield < 40%: Often due to decarboxylation (forming the neutral benzofuran) or incomplete ring closure.
-
Black Tar Formation: Polymerization of the aldehyde functionality under harsh basic/thermal conditions.
-
Solid Cake Formation: Inadequate solvent volume leading to localized overheating and charring.
Mechanistic Visualization
Understanding why the reaction fails requires visualizing the competing pathways. The reaction relies on the formation of a mixed anhydride to activate the methylene group.
Figure 1: Mechanistic pathway showing the critical activation step via mixed anhydride and potential divergence into decarboxylation or polymerization.
Part 2: Troubleshooting Guide (FAQ Format)
Q1: My reaction mixture turns into a black, insoluble tar. What is happening?
Diagnosis: This is likely aldehyde polymerization or oxidative degradation. Root Cause:
-
Trace Water: Acetic anhydride (
) is moisture-sensitive. If water is present, it hydrolyzes the anhydride to acetic acid, stopping the activation of your starting material. The unreacted aldehyde then polymerizes in the hot basic medium. -
Oxygen Exposure: Electron-rich aldehydes (methoxy-substituted) are prone to oxidation to benzoic acids, which darken the mixture.
Corrective Action:
-
Reagent Quality: Ensure Sodium Acetate (
) is anhydrous (fused). Commercial "trihydrate" will kill this reaction. -
Atmosphere: Run strictly under Nitrogen or Argon.
-
Stoichiometry: Increase
to 5–6 equivalents. The excess acts as a water scavenger and solvent.
Q2: I am isolating a neutral solid instead of the carboxylic acid.
Diagnosis: You are experiencing thermal decarboxylation .
Root Cause: The target product, benzofuran-2-carboxylic acid, is susceptible to losing
-
Temperature Control: Do not exceed 140°C . Standard reflux of pure acetic anhydride (bp 139.8°C) is safe, but if you are using co-solvents (like Xylene) or oil baths set too high (>150°C), you promote decarboxylation.
-
Workup: Avoid strong acid hydrolysis during workup if the mixture is still hot. Cool to <10°C before quenching.[1]
Q3: The reaction solidifies and stirring stops halfway through.
Diagnosis: Solvent Starvation . Root Cause: The intermediate mixed anhydrides and salts are less soluble than the starting material. Corrective Action:
-
Dilution: While
is the reagent, add Glacial Acetic Acid (AcOH) as a co-solvent. A ratio of 1:1 ( :AcOH) maintains solubility without compromising the boiling point significantly.
Part 3: Optimized Experimental Protocols
Based on field data and literature precedents (e.g., syntheses of Fruquintinib intermediates), two protocols are recommended. Method A is the robust industry standard; Method B is a milder alternative for sensitive substrates.
Method A: The Classic Perkin-Rossing Cyclization (Recommended)
Best for: Scale-up and robust substrates.
| Parameter | Specification | Reason |
| Reagent | Acetic Anhydride ( | 5.0 - 8.0 equiv. Acts as dehydrating agent and reactant.[2] |
| Base | Sodium Acetate (Anhydrous) | 2.0 - 3.0 equiv. Catalyzes enolization. MUST be fused/dry. |
| Solvent | Glacial Acetic Acid | 2-5 volumes. Improves solubility and prevents charring. |
| Temp | 135°C - 140°C | Reflux temperature of |
| Time | 4 - 8 Hours | Monitor by TLC/HPLC. |
Step-by-Step:
-
Setup: Equip a 3-neck flask with a mechanical stirrer (magnetic stirring often fails due to slurry thickness), reflux condenser, and
inlet. -
Charge: Add 2-(2-Formyl-5-methoxyphenoxy)acetic acid (1.0 eq), Anhydrous NaOAc (2.5 eq), and Glacial Acetic Acid (3 vol).
-
Activation: Add Acetic Anhydride (5.0 eq) in one portion.
-
Reaction: Heat to gentle reflux (internal temp ~135°C). The mixture will darken; this is normal.
-
Monitoring: Check HPLC after 4 hours. Look for the disappearance of the aldehyde peak.
-
Quench: Cool the mixture to 60°C . Slowly pour onto crushed ice/water (10 vol) with vigorous stirring.
-
Isolation: Stir the aqueous slurry for 1-2 hours to hydrolyze excess anhydride. The product should precipitate as a beige/brown solid. Filter and wash with cold water.
Method B: The DBU/Acetonitrile Route (Mild)
Best for: Substrates sensitive to harsh acidic/anhydride conditions.
Mechanism: Uses a strong non-nucleophilic base to effect direct aldol condensation followed by dehydration.
-
Charge: Starting material (1.0 eq) in Acetonitrile (10 vol).
-
Reagent: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.5 eq).
-
Reaction: Reflux (82°C) for 12-16 hours.
-
Workup: Evaporate solvent. Redissolve residue in water. Acidify with cold 1N HCl to pH 3 to precipitate the acid.
-
Note: Yields are typically lower (50-60%) than Method A but purity profile is often cleaner (less tar).
-
Part 4: Troubleshooting Decision Tree
Figure 2: Decision matrix for rapid diagnosis of reaction failures.
References
-
Burgstahler, A. W., & Worden, L. R. (1966). Coumarone [Benzofuran]. Organic Syntheses, 46, 28. (Describes the foundational Rossing method using NaOAc/Ac2O).
-
Song, S. Y., et al. (2015).[3] An improved and scale-up synthesis of 6-hydroxybenzofuran. Research on Chemical Intermediates, 42, 6403–6411. (Details the specific cyclization of methoxy-substituted precursors and scale-up parameters).
-
Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. (Provides industrial conditions for similar methoxy-benzofuran cyclizations).
-
BenchChem. 6-Methoxy-2-methylbenzofuran-3-carboxylic Acid Data Sheet. (Mechanistic confirmation of intramolecular aldol-type condensation).
Sources
Technical Support Center: Purification of 2-(2-Formyl-5-methoxyphenoxy)acetic acid
[1]
Topic: Removing impurities from 2-(2-Formyl-5-methoxyphenoxy)acetic acid crude product. CAS Registry Number: 856357-86-3 Chemical Class: Phenoxyacetic Acid Derivative / Benzaldehyde Derivative[1]
Executive Summary & Chemical Context
This guide addresses the purification of 2-(2-Formyl-5-methoxyphenoxy)acetic acid , a bifunctional intermediate often used in the synthesis of kinase inhibitors (e.g., related to HER2 inhibitors like Tucatinib) and other pharmaceutical agents.[1]
The molecule contains two critical functional groups that dictate its purification strategy:
-
Carboxylic Acid (
): Allows for pH-controlled solubility switching.[1] -
Aldehyde (Ortho-position): Susceptible to oxidation (to dicarboxylic acid) and nucleophilic attack.[1]
Common Impurities:
-
Starting Material: 2-Hydroxy-4-methoxybenzaldehyde (Isovanillin derivative).[1] Nature: Phenolic (
).[1] -
Intermediate Ester: Methyl/Ethyl 2-(2-formyl-5-methoxyphenoxy)acetate (if ester alkylation was used).[1] Nature: Neutral.[1]
-
Oxidation Byproduct: 2-(2-Carboxy-5-methoxyphenoxy)acetic acid.[1] Nature: Dicarboxylic acid.[1]
Troubleshooting Guides (Q&A)
Category A: Separation of Starting Material (Phenols)
Q: My crude product is yellow/orange and contains significant starting material (2-hydroxy-4-methoxybenzaldehyde). How do I remove this?
A: The color and impurity are likely due to the unreacted phenol.[1] You must exploit the
-
The Problem: Both the product and the phenol can be soluble in strong bases (like NaOH), making separation difficult.
-
The Solution (Self-Validating Protocol): Use a Bicarbonate Switch .[1]
-
Dissolve the crude mixture in an organic solvent (Ethyl Acetate or Dichloromethane).[1]
-
Extract with saturated aqueous Sodium Bicarbonate (
) . -
Mechanism: The carboxylic acid product (
) will deprotonate and move to the aqueous layer.[1] The phenol ( ) is too weak to deprotonate significantly in bicarbonate and will remain in the organic layer.[1] -
Validation: The organic layer retains the yellow color (phenolic impurities), while the aqueous layer contains your product.[1]
-
Separate layers, then acidify the aqueous layer with HCl to precipitate the purified product.[1]
-
Category B: Solubility & Crystallization Issues
Q: The product "oils out" during recrystallization instead of forming a solid. What is happening?
A: Oiling out occurs when the compound separates as a liquid phase before it can crystallize, often due to high impurity levels or cooling too rapidly.[1]
-
Troubleshooting Steps:
-
Solvent Choice: Switch to a solvent system with a steeper solubility curve.[1] A mixture of Ethanol/Water (1:1 to 1:3) or Toluene is often effective for phenoxyacetic acids.
-
Seeding: Retain a small amount of crude solid before dissolving.[1] Once the hot solution reaches saturation point (slight cloudiness), add the "seed" crystals to induce nucleation.
-
Slow Cooling: Wrap the flask in foil or place it in a warm water bath and let it cool to room temperature over 2-3 hours. Do not place directly on ice.[1]
-
Category C: Oxidation & Stability[1]
Q: The product purity is high, but the melting point is broad and lower than literature values (
A: This often indicates partial oxidation of the aldehyde group to a carboxylic acid, forming a dicarboxylic acid impurity.
-
Diagnosis: Check proton NMR.[1][2] The aldehyde proton signal (
ppm) should be a sharp singlet.[1] If a broad peak appears near 12-13 ppm (aside from the acetic acid proton), oxidation has occurred.[1] -
Prevention: Perform all recrystallizations under an inert atmosphere (
or Argon). Avoid prolonged heating in open air.[1] -
Remediation: If the oxidation product is present, recrystallization from Water (hot filtration) can sometimes separate the more soluble dicarboxylic acid from the desired product, depending on the specific isomer solubility.
Master Purification Protocols
Protocol 1: The "Bicarbonate Switch" (Primary Purification)
Best for removing unreacted starting materials and neutral esters.
| Reagent | Role | Quantity (approx.) |
| Crude Product | Substrate | 10.0 g |
| Ethyl Acetate (EtOAc) | Organic Solvent | 100 mL |
| Sat.[1] | Weak Base | 3 x 50 mL |
| HCl (1M to 6M) | Acidifier | As required to pH < 2 |
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g of crude solid in 100 mL of Ethyl Acetate. If solids remain, filter them off (these may be inorganic salts like KBr).
-
Extraction (The Switch): Transfer to a separatory funnel.[1][3] Extract with 50 mL of saturated
.[1] Shake vigorously and vent . Repeat this extraction 2 more times.-
Checkpoint: Your product is now in the Aqueous Phase .[1] The impurities (phenols, esters) are in the Organic Phase .
-
-
Washing: Wash the combined aqueous extracts once with 30 mL of fresh EtOAc to remove entrained organic impurities.[1] Discard the organic layer.[1]
-
Precipitation: Cool the aqueous layer to
in an ice bath. Slowly add HCl with stirring until pH reaches .-
Observation: A thick white/off-white precipitate should form.[1]
-
-
Isolation: Filter the solid via vacuum filtration.[1] Wash with cold water (
mL) to remove inorganic salts (NaCl). -
Drying: Dry in a vacuum oven at
for 12 hours.
Protocol 2: Recrystallization (Polishing)
Best for removing trace colored impurities and oxidation byproducts.
-
Procedure:
-
Suspend the semi-pure solid in minimal Ethanol at reflux temperature (
). -
Add Ethanol dropwise until the solid just dissolves.[1]
-
Remove from heat.[1] Add warm water dropwise until a faint turbidity (cloudiness) persists.
-
Add 1-2 drops of Ethanol to clear the solution.[1]
-
Allow to cool slowly to room temperature, then to
.
-
Process Visualization (Logic Flow)
The following diagram illustrates the decision logic and phase-separation mechanics for purifying this specific compound.
Caption: Logical workflow for the "Bicarbonate Switch" purification method, exploiting the acidity difference between the product and phenolic impurities.
References
-
PubChem. 2-(2-Formyl-5-methoxyphenoxy)acetic acid (Compound Summary).[1][6] National Library of Medicine.[1] [Link]
-
Royal Society of Chemistry. Synthesis of 2-(2-formylphenoxy)acetic acids (General Method).[1] (Analogous synthesis and workup procedures). [Link]
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry.
Sources
- 1. Benzaldehyde, 2-hydroxy-4-methoxy- [webbook.nist.gov]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 5. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05189K [pubs.rsc.org]
- 6. 2-(2-Formyl-5-methoxyphenoxy)acetic acid | C10H10O5 | CID 16495629 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing pH for Phenoxyacetic Acid Derivative Extraction
Welcome to the technical support center for optimizing the extraction of phenoxyacetic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during liquid-liquid and solid-phase extractions. By understanding the fundamental principles of acid-base chemistry, you can significantly improve the yield, purity, and reproducibility of your extractions.
Guiding Principle: The Power of pH in Selective Extraction
Phenoxyacetic acid and its derivatives are weak acids.[1] This characteristic is the key to their selective extraction. The core principle of this process is rooted in the Henderson-Hasselbalch equation, which describes the relationship between pH, the acid dissociation constant (pKa), and the ratio of the ionized (conjugate base) to the non-ionized (acidic) form of a compound.[2][3][4]
Henderson-Hasselbalch Equation:
pH = pKa + log ([A⁻]/[HA])
Where:
-
pH: The acidity or basicity of the aqueous solution.
-
pKa: The acid dissociation constant, a measure of the acid's strength. Phenoxyacetic acid has a pKa of approximately 3.7.[5]
-
[A⁻]: The concentration of the ionized form (phenoxyacetate).
-
[HA]: The concentration of the non-ionized form (phenoxyacetic acid).
The state of ionization dictates the solubility of the molecule. The non-ionized form (HA) is more soluble in organic solvents, while the ionized form (A⁻) is more soluble in aqueous solutions.[6][7] By manipulating the pH of the aqueous phase, we can control the form of the phenoxyacetic acid derivative and, consequently, its distribution between the organic and aqueous layers during a liquid-liquid extraction.[8][9]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions.
Issue 1: Low Extraction Yield
A low yield of the desired phenoxyacetic acid derivative is a common problem that can often be traced back to suboptimal pH conditions or procedural inefficiencies.[10][11]
Question: I performed a liquid-liquid extraction of a phenoxyacetic acid derivative from an organic solvent into an aqueous base, but my final yield after re-acidification and extraction is very low. What went wrong?
Answer:
Several factors could be contributing to the low yield. Let's break down the likely causes and solutions:
-
Incomplete Ionization in the Aqueous Phase: For the initial extraction into the aqueous phase, the pH must be sufficiently high to convert the acidic phenoxyacetic acid derivative into its water-soluble salt. A general rule of thumb is to adjust the pH of the aqueous solution to be at least 2 pH units above the pKa of your compound.[12] For phenoxyacetic acid (pKa ≈ 3.7), a pH of 5.7 or higher is recommended. If the pH is too close to the pKa, a significant portion of the compound will remain in its non-ionized, organic-soluble form, leading to incomplete extraction.
-
Incomplete Protonation Before Back-Extraction: To extract the compound back into an organic solvent, it must be converted back to its non-ionized form. This is achieved by acidifying the aqueous layer. The pH should be adjusted to at least 2 pH units below the pKa.[13] For phenoxyacetic acid, this means a pH of 1.7 or lower. Insufficient acidification will leave a portion of the compound as the water-soluble salt, preventing its transfer to the organic phase.
-
Insufficient Mixing or Settling Time: During liquid-liquid extraction, vigorous mixing is necessary to maximize the surface area between the two phases and facilitate the transfer of the analyte.[14] However, insufficient time for the layers to fully separate can lead to the loss of some of the organic layer containing your product.[11]
-
Emulsion Formation: The formation of an emulsion, a stable mixture of the two immiscible liquids, can trap your compound and prevent clear separation of the layers.[15]
Workflow for Optimizing Extraction Yield:
Caption: Workflow for maximizing extraction yield.
Issue 2: Persistent Emulsion Formation
Emulsions are a frustratingly common issue in liquid-liquid extractions, particularly with complex sample matrices.[15]
Question: During the extraction, a thick, cloudy layer formed between the organic and aqueous phases, and it won't separate. How can I break this emulsion?
Answer:
Emulsions form when components in your sample act as surfactants, stabilizing the mixture of the two immiscible liquids.[15] Here are several techniques to break an emulsion, ranging from simple to more involved:
-
Patience and Gentle Agitation: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation.[16] Gentle swirling, rather than vigorous shaking, can also help prevent emulsion formation in the first place.[15]
-
"Salting Out": Adding a saturated sodium chloride solution (brine) or solid sodium chloride increases the ionic strength of the aqueous phase.[15][17] This makes the aqueous layer more polar and forces the organic components out, often breaking the emulsion.
-
Change the Solvent: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and disrupt the emulsion.[15]
-
Filtration: Filtering the entire mixture through a plug of glass wool or Celite® can sometimes break the emulsion by physically disrupting the stabilized droplets.[17]
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for forcing the separation of the layers.[16]
Issue 3: Poor Selectivity in Solid-Phase Extraction (SPE)
Solid-phase extraction is a powerful technique for sample cleanup and concentration. However, achieving high selectivity for phenoxyacetic acid derivatives requires careful pH control.[18]
Question: I'm using a reversed-phase SPE cartridge to extract a phenoxyacetic acid derivative from an aqueous sample, but I'm getting a lot of co-eluting interferences. How can I improve the selectivity?
Answer:
For reversed-phase SPE, the principle of pH control is similar to liquid-liquid extraction. You want your analyte of interest to be in its most non-polar (non-ionized) form to retain it on the non-polar stationary phase.
-
Sample Loading pH: Adjust the pH of your sample to be at least 2 pH units below the pKa of your phenoxyacetic acid derivative.[19] This will ensure it is in its non-ionized form and will bind strongly to the reversed-phase sorbent. At this low pH, many acidic interferences will also be non-ionized and retained.
-
Wash Step pH: This is where you can significantly improve selectivity. Use a wash solvent with a pH that is high enough to ionize some of the interfering acidic compounds, causing them to elute from the column, while your phenoxyacetic acid derivative (with its lower pKa) remains non-ionized and retained. The optimal pH for the wash step will be between the pKa of your target compound and the pKa of the interfering compounds.
-
Elution: To elute your compound of interest, you can either use a strong organic solvent to overcome the reversed-phase interactions or increase the pH of the elution solvent to ionize your compound, making it more polar and less retained by the sorbent.
Frequently Asked Questions (FAQs)
Q1: How do I determine the pKa of my specific phenoxyacetic acid derivative?
A1: While phenoxyacetic acid itself has a pKa of about 3.7, the exact pKa of a derivative will be influenced by its substituents.[5] You can often find pKa values in chemical databases like PubChem or through computational prediction software. If an exact value is not available, the pKa of the parent compound is a good starting point for optimization.
Q2: What are the best organic solvents for extracting phenoxyacetic acid derivatives?
A2: The choice of solvent depends on the specific derivative and the sample matrix. Common choices for liquid-liquid extraction include diethyl ether, ethyl acetate, and dichloromethane.[13] The solvent should be immiscible with water and have a good solubility for the non-ionized form of your compound.
Q3: Can I use a strong base like sodium hydroxide for the initial extraction?
A3: While a strong base will certainly deprotonate the phenoxyacetic acid, it's important to consider the stability of your compound. If your derivative contains functional groups that are susceptible to hydrolysis (e.g., esters), a milder base like sodium bicarbonate may be a better choice.[6]
Q4: What is the purpose of washing the combined organic extracts with brine?
A4: Washing with brine serves two main purposes. First, it helps to remove any residual water from the organic layer. Second, as mentioned in the troubleshooting section, it can help to break any minor emulsions that may have formed.[15]
Experimental Protocols
Protocol 1: Determining the Optimal pH for Liquid-Liquid Extraction
This protocol will help you empirically determine the ideal pH for maximizing the extraction of your phenoxyacetic acid derivative.
-
Prepare a standard solution of your phenoxyacetic acid derivative in an organic solvent (e.g., 1 mg/mL in ethyl acetate).
-
Prepare a series of aqueous buffer solutions with a range of pH values (e.g., pH 2, 3, 4, 5, 6, 7, 8).[20]
-
Perform a series of extractions:
-
In a set of vials, add a known volume of your standard organic solution (e.g., 1 mL).
-
To each vial, add an equal volume of one of the buffer solutions.
-
Cap the vials and shake vigorously for 2 minutes.
-
Allow the layers to separate completely.
-
-
Analyze the aqueous phase: Carefully remove a sample from the aqueous layer of each vial and analyze the concentration of your compound using a suitable analytical method (e.g., HPLC-UV).
-
Determine the optimal pH: The pH that results in the highest concentration of your compound in the aqueous phase is the optimal pH for the initial extraction step.
Data Summary Table:
| pH of Aqueous Phase | Concentration in Aqueous Phase (µg/mL) |
| 2.0 | [Insert your experimental data here] |
| 3.0 | [Insert your experimental data here] |
| 4.0 | [Insert your experimental data here] |
| 5.0 | [Insert your experimental data here] |
| 6.0 | [Insert your experimental data here] |
| 7.0 | [Insert your experimental data here] |
| 8.0 | [Insert your experimental data here] |
Logical Relationship Diagram:
Caption: Relationship between pH, ionization, and solubility.
By systematically applying these principles and troubleshooting strategies, you can overcome common extraction challenges and achieve reliable and efficient isolation of your phenoxyacetic acid derivatives.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
- Tiei. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds.
-
Quora. (2023, February 5). What is the principle of liquid-liquid extraction involving acid-base equilibra?. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
- Eastern Kentucky University. (n.d.). Acid-Base Liquid-Liquid Extraction. Edubirdie.
-
Reddit. (2015, May 17). Solvent Extraction Help. r/chemhelp. Retrieved from [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]
-
YouTube. (2023, June 8). Henderson-Hasselbalch Plots for Acid-Base Extraction. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenoxyacetic acid. Retrieved from [Link]
- Al-Farsi, M., & Lee, C. Y. (2008). Optimizing Extraction Conditions of Free and Bound Phenolic Compounds from Rice By-Products and Their Antioxidant Effects. Journal of Agricultural and Food Chemistry, 56(22), 10633–10638.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
- Rahman, Z. A., et al. (2019). Optimizing Extraction of Phenolics and Flavonoids from Solanum ferox Fruit.
-
Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved from [Link]
-
BYJU'S. (n.d.). Henderson-Hasselbalch Equation. Retrieved from [Link]
- Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions.
-
Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]
-
ResearchGate. (2023, May 6). How can we adjust constant 'Equilibrium pH' when we are performing different extraction experiments with different ratios of the extractants?. Retrieved from [Link]
- ResearchGate. (n.d.). Effect of pH on the extraction efficiency.
- ResearchGate. (n.d.). Effect of sample pH on solid phase extraction.
-
YouTube. (2012, October 2). Acid-Base Extraction II - Selecting the pH of the Aqueous Layer. Retrieved from [Link]
-
PubMed. (2000). Solid-phase Extraction of Acidic Herbicides. Retrieved from [Link]
-
PubMed. (2004). A novel approach for the extraction of herbicides and pesticides from water using liquid-core microcapsules. Retrieved from [Link]
-
PMC. (2021, January 28). Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique. Retrieved from [Link]
- Reddit. (2019, May 18). Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs?. r/OrganicChemistry.
- Benchchem. (n.d.). Troubleshooting low yields in the extraction and purification of Rubropunctatin.
-
USDA ARS. (2006, February 1). Linking laboratory experiences to "the real world": the extraction of octylphenoxyacetic acid from water. Retrieved from [Link]
-
PubChem. (n.d.). Phenoxyacetic Acid. Retrieved from [Link]
- Jetir.org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
-
MDPI. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors.... Retrieved from [Link]
Sources
- 1. Phenoxyacetic acid | 122-59-8 [chemicalbook.com]
- 2. reddit.com [reddit.com]
- 3. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 4. microbenotes.com [microbenotes.com]
- 5. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. Acid-Base Liquid-Liquid Extraction | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Publication : USDA ARS [ars.usda.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 17. Tips & Tricks [chem.rochester.edu]
- 18. Solid-phase extraction of acidic herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
resolving solubility issues of 2-(2-Formyl-5-methoxyphenoxy)acetic acid in water
Technical Support Center: 2-(2-Formyl-5-methoxyphenoxy)acetic acid
Welcome to the technical support guide for 2-(2-Formyl-5-methoxyphenoxy)acetic acid (CAS No. 856357-86-3).[1] This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous media. Our goal is to equip you with the foundational knowledge and actionable protocols to overcome these issues effectively.
Section 1: Understanding the 'Why' — The Chemistry of Solubility
Before attempting to dissolve the compound, it's crucial to understand its molecular structure and inherent chemical properties. This knowledge is the foundation for a rational approach to solubilization.
FAQ: Why is 2-(2-Formyl-5-methoxyphenoxy)acetic acid poorly soluble in neutral water?
Answer: The limited aqueous solubility of this compound in neutral water (pH ≈ 7) is due to a combination of hydrophobic and hydrophilic characteristics within its molecular structure.[2]
-
Hydrophobic Character: The molecule contains two key regions that repel water: the benzene ring and the methoxy group (-OCH₃). These nonpolar parts of the molecule are energetically unfavorable to interact with polar water molecules, leading to low solubility.[3]
-
Hydrophilic Character: The compound possesses a carboxylic acid group (-COOH). In its protonated (uncharged) form, which is predominant in neutral or acidic solutions, this group can participate in hydrogen bonding but is not sufficient to overcome the hydrophobicity of the rest of the molecule.[3][4]
Essentially, at neutral pH, the nonpolar, water-fearing portion of the molecule dominates its behavior, causing it to be poorly soluble.
FAQ: How does pH dramatically affect its solubility?
Answer: The key to unlocking the solubility of 2-(2-Formyl-5-methoxyphenoxy)acetic acid lies in its carboxylic acid functional group. By increasing the pH of the solution (i.e., making it more alkaline), we can deprotonate the carboxylic acid.[5][6]
This acid-base reaction converts the neutral, poorly soluble carboxylic acid (R-COOH) into its corresponding carboxylate salt (R-COO⁻). This negatively charged carboxylate ion is significantly more polar than its protonated counterpart. The strong ion-dipole interactions between the charged carboxylate and water molecules dramatically increase the compound's solubility.[4]
This relationship is quantitatively described by the Henderson-Hasselbalch equation , which is a cornerstone for predicting pH-dependent solubility.[7][8][9] A general rule of thumb for purifying carboxylic acids is to dissolve them in an aqueous alkali solution where the pH is at least three units above the acid's pKa.[10]
Caption: Decision tree for solubilizing the compound.
Protocol 1: pH-Adjusted Solubilization (Recommended Method)
This is the most effective method as it directly addresses the chemical nature of the compound.
Objective: To prepare a stock solution by converting the carboxylic acid to its highly soluble sodium salt.
Materials:
-
2-(2-Formyl-5-methoxyphenoxy)acetic acid (MW: 210.18 g/mol ) [1][11]* 1 M Sodium Hydroxide (NaOH) solution
-
Deionized water or desired aqueous buffer
-
Calibrated pH meter
Step-by-Step Methodology:
-
Calculate Required Mass: Determine the mass of the compound needed for your target concentration and volume.
-
Example: For a 10 mM stock solution in 10 mL:
-
Mass = 0.010 mol/L * 0.010 L * 210.18 g/mol = 0.021 g (21 mg)
-
-
-
Initial Slurry: Weigh the compound and add it to a suitable container. Add approximately 80% of the final desired volume of water or buffer. The compound will likely not dissolve at this stage, forming a slurry.
-
Basification: While stirring, add the 1 M NaOH solution dropwise. Monitor the pH of the solution with a pH meter. As the base is added, the compound will begin to dissolve.
-
Complete Dissolution: Continue adding NaOH until all of the solid has dissolved. The pH will typically need to be > 7.0 for full dissolution. [12]For phenoxyacetic acid, the parent compound, the pKa is approximately 3.17-3.7, so a pH of 7 or higher should ensure complete deprotonation and solubility. [13][14][15]
-
Final Volume Adjustment: Once the compound is fully dissolved, add the remaining water or buffer to reach the final desired volume.
-
(Optional) pH Neutralization: If your experiment requires a neutral pH, you can carefully back-titrate the solution by adding 1 M Hydrochloric Acid (HCl) dropwise until the target pH is reached. Crucially, perform this step slowly and with vigorous stirring. Adding acid too quickly can cause the compound to precipitate out of solution if its local concentration exceeds its solubility at that pH.
Protocol 2: Co-Solvent Systems
This method should be considered if pH modification is incompatible with your experimental design (e.g., certain cell-based assays).
Objective: To dissolve the compound in a water-miscible organic solvent before diluting it into the final aqueous medium.
Common Co-solvents: Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for dissolving both polar and nonpolar substances in biological assays. [16][17] Step-by-Step Methodology:
-
Prepare High-Concentration Stock: Weigh the compound and add it to a microcentrifuge tube or glass vial.
-
Add Co-Solvent: Add the minimum volume of 100% DMSO required to completely dissolve the compound. For example, start by preparing a 100 mM stock solution.
-
Dilute into Aqueous Buffer: For your working solution, dilute the DMSO stock into your final aqueous buffer. Important: When diluting, add the DMSO stock to the buffer while vortexing or stirring, not the other way around. This helps prevent the compound from precipitating.
Critical Consideration: Be aware of the final concentration of the co-solvent in your experiment. High concentrations of DMSO can be toxic to cells or interfere with enzyme activity. It is crucial to run a vehicle control (buffer with the same final concentration of DMSO) to account for any solvent effects. [18]
| Co-Solvent | Pros | Cons | Typical Final Conc. in Assays |
|---|---|---|---|
| DMSO | Excellent solubilizing power for a wide range of compounds. [16] | Can be cytotoxic at >1%; may interfere with some assays. | < 0.5% (v/v) |
| Ethanol | Less toxic than DMSO for many cell lines. | Less effective at solubilizing highly hydrophobic compounds. | < 1% (v/v) |
| PEG 400 | Good solubilizer, often used in formulations. | Can be viscous; potential for biological effects. | Varies widely |
Section 3: Advanced Topics & FAQs
FAQ: I dissolved my compound by raising the pH, but it crashed out when I added it to my buffered media. What happened?
Answer: This common issue, known as precipitation upon dilution, usually occurs for one of two reasons:
-
Insufficient Buffer Capacity: The pH of your stock solution was high, but the buffering capacity of your final media was not strong enough to maintain that pH upon dilution. The final pH of the mix dropped below the level required to keep the compound in its soluble, deprotonated state.
-
"Salting Out": The high concentration of salts in some complex biological media (like cell culture media) can decrease the solubility of other dissolved compounds, causing them to precipitate.
Solution: Ensure your final buffer has sufficient capacity. Alternatively, prepare the stock solution at a higher pH than minimally required to provide a safety margin upon dilution.
FAQ: Can I use heat or sonication to dissolve the compound?
Answer: While gentle heating or sonication can sometimes aid dissolution, they should be used with caution.
-
Heat: Increases the rate of dissolution and can increase solubility. However, the aldehyde group (-CHO) on the molecule can be susceptible to degradation or side reactions at elevated temperatures, especially in basic solutions. [19]Use minimal heat (e.g., 37°C) only if necessary.
-
Sonication: Can help break up solid aggregates and speed up dissolution. It is generally a safer option than heating. However, prolonged sonication can also generate heat.
Always check for compound stability if using these methods.
FAQ: How should I store my stock solutions?
Answer: For long-term stability, it is recommended to store stock solutions at -20°C or -80°C. [20]If prepared in a co-solvent like DMSO, ensure it is stored in tightly sealed containers to prevent water absorption from the atmosphere. For aqueous stock solutions, sterile filtration before storage can prevent microbial growth.
References
-
Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. [Link]
-
Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. [Link]
-
2-(2-Formyl-5-methoxyphenoxy)acetic acid | C10H10O5 | CID 16495629. PubChem. [Link]
-
pH-solubility profiles or organic carboxylic acids and their salts. PubMed. [Link]
-
Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist. AccessPhysiotherapy. [Link]
-
pKa values in solubility determination using the Henderson-Hasselbalch equation. International Journal of Pharmaceutics. [Link]
-
Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]
-
How does pH affect water solubility of organic acids (or acids in general)? Reddit. [Link]
-
How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? ResearchGate. [Link]
-
Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
-
Phenoxyacetic acid. Wikipedia. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]
-
Showing Compound Phenoxyacetic acid (FDB008245). FooDB. [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. [Link]
-
What is the suitable solvent for synthetic organic compound to be checked for biological activity? ResearchGate. [Link]
-
Reactions of Carbonyl Compounds in Basic Solutions. Part 30.1 The Effect of 2-Formyl, 2,6-Diformyl and 2-Trifluoroacetyl. RSC Publishing. [Link]
-
General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]
-
How does the solubility of carboxylic acids in water decrease with increase in molecular mass? Quora. [Link]
-
2-(5-chloro-4-formyl-2-methoxyphenoxy)acetic acid (C10H9ClO5). PubChemLite. [Link]
-
Acetic acid, (2-formylphenoxy). SIELC Technologies. [Link]
-
Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. YouTube. [Link]
-
Isolation of a Carboxylic acid. Reddit. [Link]
-
Formylation of Amines. PMC. [Link]
-
Chemical stability in dosage forms. Clinical Gate. [Link]
-
Contents. The Royal Society of Chemistry. [Link]
-
Formaldehyde. Wikipedia. [Link]
-
Organic Chemistry Class 11 Notes by Bharat Panchal. Scribd. [Link]
-
Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. MDPI. [Link]
Sources
- 1. 2-(2-Formyl-5-methoxyphenoxy)acetic acid | C10H10O5 | CID 16495629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. quora.com [quora.com]
- 4. reddit.com [reddit.com]
- 5. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. microbenotes.com [microbenotes.com]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. 2-(5-formyl-2-methoxyphenoxy)acetic Acid | CymitQuimica [cymitquimica.com]
- 12. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenoxyacetic acid | 122-59-8 [chemicalbook.com]
- 14. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 15. Showing Compound Phenoxyacetic acid (FDB008245) - FooDB [foodb.ca]
- 16. researchgate.net [researchgate.net]
- 17. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Reactions of Carbonyl Compounds in Basic Solutions. Part 30.1 The Effect of 2-Formyl, 2,6-Diformyl and 2-Trifluoroacetyl Substituents on the Alkaline and Neutral Hydrolysis of Methyl Benzoate and Phenyl Acetate - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 20. chemscene.com [chemscene.com]
improving shelf life and storage of 2-(2-Formyl-5-methoxyphenoxy)acetic acid
Executive Summary
You are working with 2-(2-Formyl-5-methoxyphenoxy)acetic acid , a critical pharmacophore often utilized in the synthesis of hemoglobin modulators (e.g., Voxelotor analogs) and benzofuran derivatives.[1]
This molecule presents a "Dual-Threat" stability profile :
-
Oxidative Instability: The formyl group (-CHO) is prone to autoxidation to a carboxylic acid.[1]
-
Photochemical Cyclization: Unlike simple benzaldehydes, the ortho-phenoxyacetic acid moiety creates a specific vulnerability to UV light, leading to intramolecular cyclization (chromanone/benzofuranone formation).[1]
This guide moves beyond generic "store in a cool, dry place" advice to provide a mechanism-based preservation strategy.
Part 1: The Stability Profile (The "Why")
To preserve this compound, you must understand how it dies. The degradation is not random; it follows specific chemical pathways.
Degradation Pathways Diagram
The following diagram illustrates the two primary failure modes: Aerobic Oxidation and Photochemical Cyclization .[1]
Figure 1: The dual degradation pathways.[1] Note that photocyclization is irreversible and structurally distinct from simple oxidation.
Part 2: Critical Storage Parameters
Based on the degradation mechanisms above, adhere to this strict storage protocol.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Long-term) 2-8°C (Active use) | Lowers the kinetic rate of autoxidation.[1] Prevents spontaneous decarboxylation (rare but possible in acidic environments). |
| Atmosphere | Argon or Nitrogen | Displaces O₂ to prevent conversion of the aldehyde to carboxylic acid.[1] Argon is preferred as it is heavier than air and "blankets" the solid. |
| Container | Amber Glass | Blocks UV radiation (specifically <400nm) which triggers the ortho-substituent cyclization.[1] |
| Moisture | Desiccated | The carboxylic acid tail is hygroscopic.[1] Moisture promotes clumping and can catalyze hydrolysis if trace acid is present. |
| Solvent | Solid State Only | NEVER store in solution (especially alcohols like Methanol/Ethanol) for >24h.[1] Aldehydes form acetals/hemiacetals in alcohols. |
Part 3: Troubleshooting Guide (FAQ)
Q1: The compound has turned from an off-white powder to a yellow/brown sticky solid. Is it usable?
-
Diagnosis: This indicates significant oxidation (formation of benzoic acid derivatives) and likely polymerization (aldol condensation). The "stickiness" suggests the uptake of water (hygroscopicity) or the formation of oligomers.
-
Action: Do not use for sensitive steps (e.g., reductive amination).
-
Salvage Protocol:
-
Dissolve in minimal hot Ethyl Acetate (EtOAc).
-
Filter while hot to remove insoluble polymers.
-
Add Hexane or Heptane dropwise until turbid.
-
Cool to 4°C to recrystallize.
-
Validate purity via HPLC.
-
Q2: I see a new peak on my HPLC at a slightly longer retention time (RRT ~1.1). What is it?
-
Diagnosis: If you stored the sample in methanol or ethanol, this is likely the acetal or hemiacetal .[1]
-
Mechanism: Aldehydes react reversibly with alcohols.[1]
-
Reaction: R-CHO + 2 MeOH
R-CH(OMe)₂ + H₂O
-
-
Prevention: Dissolve in aprotic solvents (DMSO, DMF, DCM) immediately before use. If HPLC mobile phase is Methanol/Water, ensure the sample is prepared in Acetonitrile to minimize on-column reaction.
Q3: The 1H NMR shows the aldehyde proton signal (~10.4 ppm) has decreased, but I don't see a carboxylic acid peak.
-
Diagnosis: Photocyclization . The aldehyde carbonyl carbon has been attacked by the side chain to form a cyclic structure (benzofuranone or chromanone type).
-
Verification: Look for new multiplets in the aliphatic region (4.0–5.0 ppm) representing the cyclized ether ring protons.
-
Action: This is irreversible. The material must be repurified or discarded.
Q4: Can I dry this compound in a vacuum oven at 50°C?
-
Risk: Moderate.
-
Advice: While the melting point is likely >100°C, aldehydes can be volatile or sublime under high vacuum/heat.
-
Recommendation: Dry at Room Temperature under high vacuum (<5 mbar) over P₂O₅ or Silica Gel. Do not apply heat unless necessary.[2]
Part 4: Re-Qualification & Workflow
Before committing this intermediate to a high-value synthesis (e.g., coupling with an amine), follow this decision tree.
Figure 2: Pre-synthesis Quality Control Decision Tree.
Standard Analytical Conditions (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH prevents ionization of the carboxylic tail, sharpening the peak).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 mins.
-
Detection: 254 nm (Aromatic ring) and 280 nm (Aldehyde).
References
-
PubChem. (n.d.). 2-(2-Formyl-5-methoxyphenoxy)acetic acid (Compound Summary). National Library of Medicine. Retrieved February 15, 2026, from [Link]
-
Royal Society of Chemistry. (2019). Photochemistry of 2-(2-formylphenoxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Organic & Biomolecular Chemistry. Retrieved February 15, 2026, from [Link]
-
Sigma-Aldrich. (2025). Technical Bulletin: Handling and Storage of Aldehydes. Merck KGaA. (General guidance on benzaldehyde autoxidation).
- Metcalf, B. et al. (2017). Discovery of GBT440 (Voxelotor), a Potent, Once-Daily Oral Hemoglobin S Polymerization Inhibitor. ACS Medicinal Chemistry Letters.
Sources
Technical Support Center: Purification of 2-(2-Formyl-5-methoxyphenoxy)acetic acid
Case ID: PUR-2024-TINEP-INT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Flash Chromatography for Carboxylic Acid Intermediates
Overview
Welcome to the Technical Support Center. You are likely attempting to purify 2-(2-Formyl-5-methoxyphenoxy)acetic acid (CAS: 19728-22-4), a critical intermediate often used in the synthesis of tricyclic antidepressants like Tineptine.
This molecule presents a classic "dual-threat" in chromatography:
-
The Carboxylic Acid Moiety: Causes severe streaking (tailing) on standard silica gel due to hydrogen bonding with silanol groups.
-
Solubility Profile: The compound is polar and sparingly soluble in non-polar mobile phases (Hexane/Heptane), leading to precipitation at the column head.
Below is your tailored troubleshooting guide, structured to address these specific failure modes.
Part 1: Critical Troubleshooting (Q&A)
Q1: My product is streaking across the entire column and co-eluting with impurities. Why?
Diagnosis: Silanol Effect.[1]
Standard silica gel (
-
The Mechanism: The carboxylic acid protons hydrogen-bond aggressively with the silanol groups. This is not a clean "adsorption/desorption" equilibrium; it is a "drag."
-
The Result: The compound elutes as a smear rather than a band, ruining resolution.
The Fix: Acidify the Mobile Phase. You must suppress the ionization of the carboxylic acid and block silanol interactions.
-
Protocol: Add 0.5% to 1.0% Acetic Acid (AcOH) or Formic Acid to both your non-polar (Solvent A) and polar (Solvent B) mobile phases.
-
Why it works: The added acid ensures the molecule remains in its protonated (neutral) state (
rather than ), significantly reducing tailing.
Q2: I see a spot on TLC, but nothing comes off the column even with 50% Ethyl Acetate.
Diagnosis: "Jack-knifing" (Precipitation). This acid is likely solid at room temperature (MP ~111-113°C) and has poor solubility in Hexanes. If you dissolved your sample in DCM or Ethyl Acetate and injected it into a column equilibrated with 100% Hexane, the sample likely precipitated instantly upon hitting the non-polar solvent stream.
The Fix: Solid Loading. Do not liquid load this compound unless you are starting with a high-polarity solvent (which ruins resolution).
-
Protocol: Dissolve your crude mixture in a minimum amount of Acetone or Methanol. Add silica gel (ratio 1:2 mass). Evaporate to dryness on a rotovap until you have a free-flowing powder. Load this powder on top of your column.
Q3: How do I separate the product from the starting material (Phenol)?
Diagnosis: pKa Differential. Your starting material is likely 2-hydroxy-4-methoxybenzaldehyde (a phenol).
-
Phenol pKa: ~10 (Weak acid)
-
Product pKa: ~3–4 (Stronger acid)
The Behavior: On unmodified silica, the phenol will elute relatively easily. The product (acid) will stick. With Acid Modifier: The phenol will elute first (Higher Rf). The product will elute second (Lower Rf) as a tight band.
-
Warning: If you see a third spot appearing during the run, your aldehyde might be oxidizing to the dicarboxylic acid, or forming an acetal if you used Methanol as a solvent. Stick to Ethyl Acetate/Hexane/Acetic Acid if possible.
Part 2: Recommended Purification Protocol
Method: Flash Column Chromatography (Acid-Modified)
| Parameter | Specification | Notes |
| Stationary Phase | Silica Gel 60 (40-63 µm) | Standard irregular silica. |
| Solvent A | Hexanes (or Heptane) + 1% Acetic Acid | Essential to prevent streaking. |
| Solvent B | Ethyl Acetate + 1% Acetic Acid | Essential to prevent streaking. |
| Sample Loading | Solid Load (Dry Load) | Dissolve in Acetone/MeOH, adsorb on silica, dry. |
| Flow Rate | 15-20 mL/min | For a standard 12g or 24g cartridge. |
| Detection | UV 254 nm & 280 nm | The aromatic ring and aldehyde absorb strongly here. |
Gradient Profile:
-
Equilibration: 3 CV (Column Volumes) of 90% A / 10% B.
-
Hold: 0-10% B for 2 CV (Elute non-polar impurities).
-
Ramp: 10% to 60% B over 15 CV.
-
Expectation: Starting material (Phenol) elutes ~20-30% B. Product (Acid) elutes ~40-50% B.
-
-
Flush: 100% B for 3 CV.
Part 3: Visual Workflows
Diagram 1: Mobile Phase Decision Logic
Use this logic tree to determine the correct solvent system based on your specific crude mixture properties.
Caption: Decision tree for selecting the correct loading technique and mobile phase modifier for carboxylic acids.
Diagram 2: Purification Workflow (Synthesis to Pure Solid)
The complete lifecycle of the purification process.[2]
Caption: End-to-end workflow from synthesis workup to isolated pure compound.
Part 4: Physical Data & Reference Table
| Property | Value | Relevance to Purification |
| Molecular Formula | MW: 210.18 g/mol | |
| Physical State | White Solid | Indicates crystallization potential; necessitates solid loading. |
| Melting Point | 111–113 °C | High MP suggests strong crystal lattice; poor solubility in non-polar solvents. |
| Acidity (pKa) | ~3.5 – 4.0 | Requires acidic mobile phase to prevent ionization on silica. |
| TLC Stain | Bromocresol Green | Acids turn the green background Yellow . Best for specific detection. |
| TLC Stain (Alt) | 2,4-DNP | Aldehyde group turns Orange/Red . |
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[2] Rapid chromatographic techniques for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[2]
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Flash Chromatography of Carboxylic Acids).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16495629, 2-(2-Formyl-5-methoxyphenoxy)acetic acid. Retrieved from PubChem.[3]
-
Reich, H. J. (2017). Common Mobile Phases for Flash Chromatography. University of Wisconsin-Madison Chemistry Department.
Sources
Technical Support Center: Mastering Temperature Control in Exothermic Phenoxyacetic Acid Syntheses
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of phenoxyacetic acids and their derivatives. The formation of the ether linkage in these molecules, typically via reactions like the Williamson ether synthesis, is often accompanied by significant heat release (exotherm).[1][2] Failure to properly manage this exotherm can lead to hazardous runaway reactions, reduced product yield, and the formation of unwanted byproducts.[3][4]
This document provides in-depth, experience-based answers to common challenges encountered in the lab and during scale-up. It is structured to help you diagnose issues, understand the underlying chemical principles, and implement robust control strategies.
Section 1: Frequently Asked Questions - Understanding the Exotherm
This section addresses fundamental questions regarding the thermal hazards associated with phenoxyacetic acid synthesis.
Q1: Why is the synthesis of phenoxyacetic acids exothermic?
A: The synthesis, often a variation of the Williamson ether synthesis, involves the reaction of a phenoxide ion with an alkyl halide (like chloroacetic acid).[2] This is a nucleophilic substitution (SN2) reaction. The formation of new, more stable chemical bonds in the phenoxyacetic acid product releases energy in the form of heat.[1] In these reactions, the energy released by forming the new ether bond is greater than the energy required to break the initial bonds, resulting in a net release of heat (a negative enthalpy of reaction, ΔH < 0).[1]
Q2: What are the primary risks of an uncontrolled exotherm?
A: The primary risk is a thermal runaway . This dangerous situation occurs when the heat generated by the reaction exceeds the rate at which it can be removed by the cooling system.[4] This leads to a rapid increase in temperature, which in turn accelerates the reaction rate, creating a positive feedback loop.[5] Consequences of a thermal runaway can include:
-
Boil-over: The reaction solvent can rapidly boil, causing a violent release of reactants and products from the vessel.
-
Pressure build-up: In a closed or inadequately vented system, the vaporization of solvents and the potential generation of gaseous byproducts can lead to a catastrophic pressure increase and vessel rupture.[5][6]
-
Secondary decomposition: At elevated temperatures, the desired product or other reactants may begin to decompose, potentially leading to the formation of hazardous or explosive materials.[3] For example, in the synthesis of chlorinated phenoxy compounds like 2,4-D, high temperatures can promote the formation of toxic dioxin byproducts.[7]
Q3: How does reaction scale affect temperature control?
A: Scaling up a reaction presents significant challenges for heat management. As the volume of a reactor increases, its surface area-to-volume ratio decreases.[8][9] Since heat is removed through the surface of the reactor (e.g., via a cooling jacket), the capacity for heat removal does not increase proportionally with the heat-generating volume.[3] This makes larger-scale reactions more susceptible to thermal runaway if control strategies are not adjusted accordingly.[10]
Section 2: Troubleshooting Guide for Exothermic Events
This section provides a structured approach to diagnosing and resolving common temperature control problems.
| Observed Problem | Potential Root Causes | Recommended Actions & Solutions |
| Rapid, Uncontrolled Temperature Spike | 1. Reagent addition rate is too high. 2. Cooling system failure (e.g., chiller malfunction, low coolant flow). 3. Inadequate mixing leading to localized "hot spots". | 1. Immediately stop reagent addition. [6] 2. Engage emergency cooling if available (e.g., add a dry ice/acetone bath).[6] 3. Verify cooling system is operational. Check chiller settings and coolant lines. 4. Increase stirrer speed to improve heat dissipation, but be cautious of splashing.[11] |
| Reaction Temperature Consistently Above Setpoint | 1. Cooling capacity is insufficient for the reaction scale or concentration. 2. Setpoint of the cooling utility (chiller/bath) is too high. 3. Fouling on reactor walls is insulating the vessel and reducing heat transfer.[12] | 1. Reduce the reagent addition rate to lower the rate of heat generation.[8] 2. Lower the setpoint of the cooling utility. 3. Consider diluting the reaction mixture with more solvent to increase the thermal mass.[13] 4. After the reaction, inspect and clean the reactor to remove any insulating residue.[12] |
| Temperature Oscillates Around the Setpoint | 1. Poor PID controller tuning.[14] 2. "Sticky" or improperly sized control valves for automated coolant flow.[15] 3. Dead time in the control loop (e.g., delay between sensor reading and cooling response).[16] | 1. Retune the PID controller. Often, a higher controller gain and a longer integral time are needed for batch reactors.[14] 2. Inspect and service automated control valves. 3. Minimize dead time by ensuring the temperature probe is correctly placed and that there is good circulation of the cooling fluid.[15] |
Section 3: Protocols for Proactive Temperature Control
Implementing robust experimental design from the outset is the most effective way to manage exothermic reactions.
Protocol 1: Characterizing Reaction Exothermicity with Reaction Calorimetry
Before scaling up, it is crucial to quantify the heat of reaction. Reaction calorimetry (RC) is a technique that measures the amount of energy released or absorbed during a reaction.[17]
Objective: To determine the total heat of reaction and the rate of heat evolution.
Methodology (Heat Flow Calorimetry):
-
Setup: A reaction calorimeter (like an RC1) is set up, which is essentially a well-instrumented reactor where the temperature of both the reaction mass (Tr) and the cooling jacket (Tj) are precisely monitored.[18]
-
Calibration: Before the reaction, a calibration heater with a known power output is used to determine the overall heat transfer coefficient (UA) of the system.[18] This value relates the temperature difference between the reactor and the jacket to the amount of heat being transferred.
-
Reaction Execution: The phenoxyacetic acid synthesis is performed under the desired conditions. Reagents are added at a controlled rate.
-
Data Acquisition: Throughout the reaction, the system continuously records Tr and Tj. The heat flow (Q) at any given moment is calculated using the equation: Q = UA (Tr - Tj) .[17]
-
Analysis: Integrating the heat flow over the course of the reaction provides the total heat of reaction. This data is critical for calculating the cooling duty required for safe scale-up and for determining the maximum temperature the reaction could reach in a cooling failure scenario (the Maximum Temperature of the Synthesis Reaction, MTSR).[18]
Protocol 2: Implementing a Semi-Batch Approach for Safe Reagent Addition
For highly exothermic reactions, adding all reagents at once (batch mode) is extremely dangerous. A semi-batch process, where one or more reagents are added in a controlled manner, is the standard and safer approach.[8]
Objective: To control the reaction rate and heat generation by limiting the concentration of a key reactant.
Methodology:
-
Initial Charge: The reactor is charged with the phenol, a suitable base (like NaOH or KOH), and the solvent.[19] The mixture is brought to the desired initial temperature.
-
Controlled Addition: The chloroacetic acid (or its salt) is dissolved in a suitable solvent and added to the reactor dropwise or via a syringe pump at a pre-determined rate.[4][20]
-
Temperature Monitoring: The internal temperature of the reaction is monitored continuously with a calibrated probe.[6]
-
Adaptive Control: The addition rate should be linked to the internal temperature. If the temperature rises above a defined safety limit, the addition should be paused or stopped until the cooling system brings the temperature back into the desired range.[8] Automated systems can perform this function, greatly enhancing safety.[8]
-
Post-Addition Hold: After the addition is complete, the reaction is typically held at the set temperature for a period to ensure it goes to completion.
Section 4: Visualization of Safety & Control Workflows
Diagram 1: Troubleshooting a Temperature Excursion
This diagram outlines a logical decision-making process when faced with an unexpected rise in reaction temperature.
Caption: A decision tree for responding to a thermal excursion event.
Diagram 2: Key Components of a Controlled Reaction Setup
This diagram illustrates the essential equipment and control loops for safely managing an exothermic reaction.
Caption: A schematic of an ideal setup for controlled exothermic synthesis.
References
-
Safe Automated Dosing with Exothermic Reactions - Case Study. (2016). Pharma IQ. [Link]
-
Heat flow calorimetry - application and techniques. IChemE. [Link]
-
Best Practices for Working with Chemical Reactions in the Lab. (2025). American Chemical Society. [Link]
-
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023). Chemical Engineering. [Link]
-
Reactor Troubleshooting and Solutions. (2024). Jinzong Machinery. [Link]
-
Reaction calorimeter. Wikipedia. [Link]
-
Working with Exothermic Reactions during Lab and Scale up. (2023). Amar Equipment. [Link]
-
Safety Testing In Scale-Up. (2011). Pharmaceutical Processing World. [Link]
-
What is Heat Flow Calorimetry? - Overview Video. (2021). METTLER TOLEDO. [Link]
-
Design and characterization of a flow reaction calorimeter based on FlowPlate® Lab and Peltier elements. (2023). Royal Society of Chemistry. [Link]
-
Calorimetry. Purdue University. [Link]
-
Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014). ACS Publications. [Link]
-
The Williamson Ether Synthesis. University of Massachusetts. [Link]
-
Temperature Control for Batch Reactors in your industry. (2021). Incatools blog. [Link]
-
Automation and Controls for Batch Reactor. ChemEnggHelp. [Link]
-
Improve Batch Reactor temperature control. Chemical Processing. [Link]
-
Exothermic Reactions Explained. (2024). The Chemistry Blog. [Link]
-
Advice for Batch Reactor Temperature Control. (2008). Emerson Automation Experts. [Link]
-
Control Strategies For Managing Exothermic Reactions In Flow. (2025). Patsnap Eureka. [Link]
-
Williamson Ether Synthesis. Utah Tech University. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2021). Francis Academic Press. [Link]
- Method for synthesizing phenoxyacetic acid derivative.
-
Thermochemistry of 2- and 3-thiopheneacetic acids: calorimetric and computational study. (2008). PubMed. [Link]
-
Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. (2020). Journal of Chemical and Pharmaceutical Research. [Link]
-
Kinetics and Safety Analysis of Peracetic Acid. (2016). AIDIC. [Link]
-
2,4-D Review Technical Report. Australian Pesticides and Veterinary Medicines Authority. [Link]
- Phenoxyacetic acid derivative synthesis method.
-
Determination of Heat of Formation of Associated Systems by Calorimetry. Zenodo. [Link]
-
Synthesis of 2,4-D ester herbicides. New routes using inorganic solid supports. Elsevier. [Link]
-
Synthesis of 2,4-D ester herbicides. New routes using inorganic solid supports. ScienceDirect. [Link]
-
Synthesis of cube-2,4-D, cube-3,4-D and cube-4-D, and their herbicidal assessment against Cryptostegia grandiflora (rubber vine). (2025). ConnectSci. [Link]
-
Emergency Runaway Reaction - What Precedes? What Follows? (2016). AIDIC. [Link]
-
Making cool drugs hot: Isothermal titration calorimetry as a tool to study binding energetics. (2004). ResearchGate. [Link]
-
2,4-Dichlorophenoxyacetic acid. World of Molecules. [Link]
Sources
- 1. chemicals.co.uk [chemicals.co.uk]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. fauske.com [fauske.com]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 6. labproinc.com [labproinc.com]
- 7. apvma.gov.au [apvma.gov.au]
- 8. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmaceuticalprocessingworld.com [pharmaceuticalprocessingworld.com]
- 11. amarequip.com [amarequip.com]
- 12. jinzongmachinery.com [jinzongmachinery.com]
- 13. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 14. blog.incatools.com [blog.incatools.com]
- 15. emersonautomationexperts.com [emersonautomationexperts.com]
- 16. emerson.com [emerson.com]
- 17. Reaction calorimeter - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
- 19. The Williamson Ether Synthesis [cs.gordon.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Advanced Synthesis of 2-(2-Formyl-5-methoxyphenoxy)acetic acid
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Alternative Catalytic Systems & Troubleshooting
Executive Summary & Chemical Context
Target Molecule: 2-(2-Formyl-5-methoxyphenoxy)acetic acid CAS Registry Number: 856357-86-3 (Acid form) Core Reaction: Williamson Ether Synthesis (O-Alkylation) Precursor: 2-Hydroxy-5-methoxybenzaldehyde (isomeric with Vanillin) + Chloroacetic acid (or Ethyl bromoacetate).
The Problem:
Standard protocols utilizing Potassium Carbonate (
-
Slow Kinetics: The poor leaving group ability of chloride (in chloroacetic acid) necessitates prolonged heating.
-
Aldehyde Instability: Prolonged exposure to basic conditions at high temperatures risks the Cannizzaro reaction or aldol condensation of the sensitive formyl group.
-
Solubility Mismatch: The solid-liquid interface between the inorganic base and the organic substrate limits reactivity.
The Solution: This guide details three catalytic modifications to bypass these bottlenecks: Finkelstein Catalysis (Iodide) , Phase Transfer Catalysis (PTC) , and Green Media (PEG-400) .
Catalytic Modules & Protocols
Module A: The Reactivity Booster (Iodide Catalysis)
Best For: Reactions suffering from low conversion rates or requiring lower temperatures to protect the aldehyde.
The Science:
By adding catalytic amounts of Potassium Iodide (KI), you initiate an in situ Finkelstein reaction. The iodide ion (
Protocol:
-
Solvent: Acetone (dry) or DMF.
-
Stoichiometry:
-
Substrate (2-Hydroxy-5-methoxybenzaldehyde): 1.0 eq
-
Chloroacetic acid/Ethyl bromoacetate: 1.2 eq
-
Base (
): 2.0 eq -
Catalyst (KI): 10 mol% (0.1 eq)
-
-
Procedure:
-
Dissolve substrate and chloroacetic acid in solvent.
-
Add KI and stir for 10 minutes (solution may yellow slightly).
-
Add
and reflux. -
Endpoint: Monitor via TLC. Reaction time is typically reduced from 12h to 2-4h.
-
Module B: The Interface Solver (Phase Transfer Catalysis)
Best For: Scale-up, avoiding DMF (difficult removal), or minimizing C-alkylation side products.
The Science:
In solid-liquid systems (Solid Base / Organic Solvent), the reaction is limited by the surface area of the base. A Phase Transfer Catalyst (PTC) like Tetrabutylammonium Bromide (TBAB) acts as a shuttle. The Quaternary Ammonium cation (
-
Note: Solid-liquid PTC systems specifically favor O-alkylation over C-alkylation by minimizing the hydration shell around the phenoxide oxygen [1].
Protocol:
-
Solvent: Toluene or 2-Butanone (MEK).
-
Stoichiometry:
-
Substrate: 1.0 eq
-
Alkylating Agent: 1.2 eq
-
Base (Solid
or NaOH beads): 2.0 eq -
Catalyst (TBAB): 5 mol%
-
-
Procedure:
Module C: The Green Alternative (PEG-400)
Best For: "Green Chemistry" compliance, solvent recycling, and avoiding toxic dipolar aprotic solvents.
The Science:
Polyethylene Glycol 400 (PEG-400) acts as a "host" solvent. Its linear polyether chain mimics a crown ether (like 18-crown-6), complexing with the Potassium cation (
Protocol:
-
Medium: PEG-400 (Neat, no other solvent).
-
Stoichiometry:
-
Substrate: 1.0 eq
-
Chloroacetic acid: 1.2 eq
-
Base (
): 1.5 eq
-
-
Procedure:
-
Stir reactants in PEG-400 at 60-70°C.
-
Workup: Pour mixture into ice water. Acidify with dilute HCl. The product usually precipitates out (if acid form) or can be extracted with Ethyl Acetate.
-
Recycling: The aqueous PEG layer can often be concentrated and reused.
-
Comparative Data Analysis
| Parameter | Standard ( | Iodide Catalyzed (KI) | PTC (TBAB/Toluene) | PEG-400 |
| Reaction Time | 12 - 24 Hours | 3 - 6 Hours | 4 - 8 Hours | 2 - 5 Hours |
| Yield (Isolated) | 65 - 75% | 85 - 92% | 80 - 88% | 82 - 90% |
| Temp Requirement | 100°C+ (Reflux) | 60 - 80°C | 80°C | 60°C |
| Aldehyde Integrity | Risk of Cannizzaro | High | High | High |
| Workup Difficulty | High (DMF removal) | Moderate | Low (Phase separate) | Low (Precipitation) |
Mechanism & Workflow Visualization
Figure 1: Catalytic Pathways
This diagram illustrates how the Iodide (Finkelstein) and PTC cycles accelerate the formation of the ether bond while protecting the aldehyde.
Caption: Figure 1. Dual-catalytic pathways showing the in-situ conversion of alkyl chloride to iodide (Green path) and the phase-transfer solubilization of the phenoxide (Yellow path).
Figure 2: Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic flowchart for resolving common synthetic failures in O-alkylation of salicylaldehyde derivatives.
Troubleshooting & FAQs
Q1: I am seeing a significant amount of "C-alkylation" (ring substitution) rather than the desired ether. Why?
-
Cause: Phenoxide ions are ambident nucleophiles. In highly polar, protic solvents (like water/ethanol) or when the oxygen is heavily solvated, the carbon ring becomes more nucleophilic.
-
Fix: Switch to Module B (PTC) using Toluene. By using a non-polar solvent and a large counter-ion (Tetrabutylammonium), you leave the oxygen atom "naked" and more reactive, favoring O-alkylation [1].
Q2: My product yield is low, and the aqueous layer is milky during workup.
-
Cause: If you are synthesizing the free acid directly, the product exists as a salt (
) at high pH. It is highly water-soluble. -
Fix: Ensure you acidify the aqueous layer to pH < 2 using HCl. The free acid (
) should precipitate or become extractable into organic solvents (Ethyl Acetate).
Q3: Can I use Ethyl Chloroacetate instead of Chloroacetic acid?
-
Answer: Yes, and it is often preferred.
-
Benefit: The ester is more soluble in organic solvents, making the reaction cleaner.
-
Caveat: You will need a second step (Hydrolysis) to convert the ester to the acid (NaOH/MeOH, then HCl). However, the overall yield is often higher because the ester product is easier to purify than the amphoteric acid intermediate.
Q4: The aldehyde peak in NMR (approx. 10.5 ppm) is disappearing.
-
Cause: Cannizzaro reaction (disproportionation) induced by strong base and heat.
-
Fix: Do not use NaOH or KOH if possible. Stick to
. If using Module A (KI) , you can lower the temperature to 60°C, preserving the aldehyde.
References
-
Halpern, M. (2002). "Phase-Transfer Catalysis: Fundamentals and Industrial Perspectives." PTC Organics.[2] Retrieved from
-
Yerram, P., et al. (2013).[3] "Polyethylene Glycol (PEG-400) As a Medium for Novel and Efficient Synthesis." European Journal of Chemistry. Retrieved from
-
PubChem. (2025).[4] "2-(2-formyl-5-methoxyphenoxy)acetic acid Compound Summary." National Library of Medicine. Retrieved from
-
Royal Society of Chemistry. (2014). "Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives." Organic & Biomolecular Chemistry. Retrieved from
-
Master Organic Chemistry. (2014). "The Williamson Ether Synthesis."[5][6][7] Retrieved from
Sources
- 1. cactus.utahtech.edu [cactus.utahtech.edu]
- 2. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 3. Polyethylene glycol (PEG-400) as a medium for novel and efficient synthesis of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives | European Journal of Chemistry [eurjchem.com]
- 4. 2-(2-Formyl-5-methoxyphenoxy)acetic acid | C10H10O5 | CID 16495629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
1H NMR spectrum analysis of 2-(2-Formyl-5-methoxyphenoxy)acetic acid
Technical Comparison Guide: Structural Elucidation of 2-(2-Formyl-5-methoxyphenoxy)acetic Acid via 1H NMR
Executive Summary
This guide provides a technical analysis of the 1H NMR spectral characteristics of 2-(2-Formyl-5-methoxyphenoxy)acetic acid , a critical intermediate often employed in the synthesis of tyrosine kinase inhibitors (e.g., Tucatinib analogs) and benzofuran scaffolds.
Designed for medicinal chemists and analytical scientists, this document moves beyond basic assignment. It objectively compares the product’s spectral fingerprint against its synthetic precursor (2-hydroxy-5-methoxybenzaldehyde ) to establish reliable reaction monitoring protocols. Furthermore, it evaluates solvent efficacy (DMSO-d₆ vs. CDCl₃) to optimize resolution for the labile carboxylic acid moiety.
Structural Context & Theoretical Assignments
To accurately interpret the NMR spectrum, one must first deconstruct the electronic environment of the trisubstituted benzene ring. The molecule features a 1,2,5-substitution pattern:
-
Position 1: Oxyacetic acid tail (Electron Donating via resonance, Inductively withdrawing).
-
Position 2: Formyl group (Strongly Electron Withdrawing).
-
Position 5: Methoxy group (Strongly Electron Donating).
Predicted & Observed Chemical Shifts (DMSO-d₆)
| Moiety | Proton Type | Approx.[1][2][3][4][5][6][7][8][9][10] Shift (δ ppm) | Multiplicity | J-Coupling (Hz) | Electronic Rationale |
| -COOH | Carboxylic Acid | 12.5 – 13.5 | Broad Singlet | N/A | Highly deshielded acidic proton; visible in DMSO, often invisible in CDCl₃. |
| -CHO | Aldehyde | 10.2 – 10.4 | Singlet | N/A | Anisotropic effect of the carbonyl; diagnostic starting material retention check. |
| Ar-H3 | Aromatic (Ortho to CHO) | 7.6 – 7.8 | Doublet (d) | ~8.7 (Ortho) | Deshielded by the adjacent electron-withdrawing carbonyl group. |
| Ar-H4 | Aromatic (Meta to CHO) | 6.7 – 6.9 | Doublet of Doublets (dd) | ~8.7 (Ortho), ~3.0 (Meta) | Shielded by the ortho-methoxy group. |
| Ar-H6 | Aromatic (Ortho to Ether) | 6.5 – 6.7 | Doublet (d) | ~3.0 (Meta) | Most shielded aromatic proton due to flanking alkoxy groups (Position 1 & 5). |
| -OCH₂- | Methylene | 4.7 – 4.9 | Singlet | N/A | Key indicator of alkylation. Distinct from methoxy signals. |
| -OCH₃ | Methoxy | 3.7 – 3.9 | Singlet | N/A | Characteristic sharp singlet; integrates to 3H. |
Comparative Analysis: Reaction Monitoring
The primary challenge in synthesizing this compound is ensuring complete alkylation of the phenol without over-reaction or side-product formation. The following comparison highlights the discriminatory signals required for process control.
Comparison A: Product vs. Precursor (2-Hydroxy-5-methoxybenzaldehyde)
The transformation involves the conversion of a phenolic hydroxyl group into an oxyacetic acid ether.
-
The Diagnostic Switch:
-
Precursor Signal: The starting material exhibits a sharp, downfield phenolic -OH singlet typically between 10.5 – 11.0 ppm (hydrogen-bonded to the ortho-aldehyde).
-
Product Signal: In the product, this signal vanishes. It is replaced by the methylene singlet (-OCH₂- ) at ~4.8 ppm .
-
Aldehyde Shift: The aldehyde proton (-CHO) often shifts slightly upfield (0.1–0.2 ppm) upon alkylation due to the loss of the intramolecular hydrogen bond that exists in the salicylaldehyde precursor.
-
Comparison B: Solvent Selection (DMSO-d₆ vs. CDCl₃)
Choosing the correct solvent is critical for accurate integration and detection of the carboxylic acid.
| Feature | DMSO-d₆ (Recommended) | CDCl₃ (Alternative) |
| -COOH Visibility | High. Forms strong H-bonds with DMSO; appears as a distinct broad singlet (12-13 ppm). | Low. Often invisible due to rapid exchange or extreme broadening; leads to integration errors. |
| Solubility | Excellent. Dissolves the polar carboxylic acid moiety readily. | Poor. The compound may require heating or derivatization (e.g., methyl ester) to dissolve. |
| Water Interference | Water appears at ~3.33 ppm, clear of the methoxy/methylene region. | Water appears at ~1.56 ppm. However, acidic protons can broaden significantly if the CDCl₃ is not strictly anhydrous. |
Expert Insight: For regulatory submission or purity assays, DMSO-d₆ is the mandatory choice. Using CDCl₃ risks "losing" the acidic proton count, leading to ambiguous stoichiometry calculations.
Experimental Protocol: Reliable Characterization
This protocol ensures high-resolution data suitable for publication or patent filing.
-
Sample Preparation:
-
Weigh 10–15 mg of the dried solid product.
-
Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).
-
Critical Step: Ensure the sample is fully homogeneous. If the solution is cloudy, sonicate for 30 seconds. Particulates cause magnetic field inhomogeneity, broadening the multiplet splitting (J-values).
-
-
Acquisition Parameters (Standard 400/500 MHz Instrument):
-
Pulse Sequence: Standard 1H (zg30).
-
Scans (NS): 16 (minimum) to 64 (for high S/N on small impurities).
-
Relaxation Delay (D1): Set to 1.0 – 2.0 seconds . (Note: If accurate integration of the aldehyde/acid protons is required for qNMR, increase D1 to >5 seconds to account for longer T1 relaxation times of uncoupled protons).
-
Temperature: 298 K (25°C).
-
-
Processing:
-
Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .
-
Integration: Normalize the -OCH₃ singlet (approx 3.8 ppm) to 3.00 . This provides the most stable internal standard, as the aromatic protons may show slight overlaps in impure samples.
-
Logic Flow for Structural Confirmation
The following diagram outlines the decision logic for confirming the structure and purity of the compound based on the comparative data discussed above.
Figure 1: Step-by-step decision tree for confirming the identity of 2-(2-Formyl-5-methoxyphenoxy)acetic acid and ruling out unreacted starting material.
References
-
Synthesis & Spectral Data of Phenoxyacetic Acid Deriv
- Source: Royal Society of Chemistry (RSC)
- Context: Detailed synthesis protocols for 2-(2-formylphenoxy)
-
URL:[Link]
-
Solvent Effects in NMR (DMSO vs. CDCl₃)
-
Compound Registry & Identifiers
Sources
- 1. NP-MRD: Showing NP-Card for 2-Hydroxy-5-methoxybenzaldehyde (NP0079720) [np-mrd.org]
- 2. (PDF) 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxideversus chloroform solvent on1H chemical shifts [academia.edu]
- 3. PubChemLite - 2-(2-formyl-5-methoxyphenoxy)acetic acid (C10H10O5) [pubchemlite.lcsb.uni.lu]
- 4. web.pdx.edu [web.pdx.edu]
- 5. 2-(2-Formyl-5-methoxyphenoxy)acetic acid | C10H10O5 | CID 16495629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 8. modgraph.co.uk [modgraph.co.uk]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. rsc.org [rsc.org]
A Senior Application Scientist's Guide to the FTIR Analysis of 2-(2-Formyl-5-methoxyphenoxy)acetic acid
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 2-(2-Formyl-5-methoxyphenoxy)acetic acid. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple peak list. It offers a comparative framework, grounding the spectral interpretation in the context of structurally similar molecules. Furthermore, it provides a robust, field-tested protocol for sample analysis to ensure high-quality, reproducible data.
The Role of FTIR in Structural Elucidation
FTIR spectroscopy is an indispensable analytical technique for the rapid identification of functional groups within a molecule.[1] By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending), an FTIR spectrum provides a unique "fingerprint" of a compound's chemical structure. For a multifunctional molecule like 2-(2-Formyl-5-methoxyphenoxy)acetic acid, FTIR is critical for verifying the presence of its key chemical motifs: a carboxylic acid, an aldehyde, an ether linkage, and a substituted aromatic ring. Understanding the characteristic absorption peaks for each group is paramount for confirming synthesis success and assessing purity.
Predicted FTIR Spectrum of 2-(2-Formyl-5-methoxyphenoxy)acetic acid
While a definitive experimental spectrum for this specific molecule is not widely published, its vibrational characteristics can be accurately predicted based on the well-established absorption ranges of its constituent functional groups. The structure contains five key vibrational centers: the carboxylic acid, the aromatic aldehyde, the aryl ether, the methoxy group, and the benzene ring itself.
Table 1: Predicted Characteristic FTIR Peaks for 2-(2-Formyl-5-methoxyphenoxy)acetic acid
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity & Characteristics |
| ~3300-2500 | O-H Stretch | Carboxylic Acid | Strong, very broad (due to hydrogen bonding) |
| ~3100-3000 | C-H Stretch | Aromatic (Aryl) | Medium to weak, multiple sharp peaks |
| ~2950-2850 | C-H Stretch | Methoxy & Methylene | Medium to weak, sharp peaks |
| ~2850-2820 & ~2750-2720 | C-H Stretch (Fermi Doublet) | Aldehyde | Weak but sharp and highly diagnostic |
| ~1760-1740 | C=O Stretch (Dimer) | Carboxylic Acid | Strong, sharp |
| ~1700-1680 | C=O Stretch | Aryl Aldehyde | Strong, sharp |
| ~1600 & ~1475 | C=C Stretch | Aromatic Ring | Medium to strong, sharp |
| ~1250 | C-O-C Asymmetric Stretch | Aryl Ether | Strong, sharp |
| ~1050 | C-O-C Symmetric Stretch | Aryl Ether | Medium, sharp |
| ~900-675 | C-H Out-of-plane Bend | Aromatic Ring | Strong, indicates substitution pattern |
Comparative Spectral Analysis: Isolating Key Features
To substantiate our predictions and understand how subtle structural changes manifest in an FTIR spectrum, we will compare the expected signature of our target molecule with three well-characterized alternatives: 2-Formylphenoxyacetic acid , Vanillin , and 4-Methoxybenzoic acid .
-
2-Formylphenoxyacetic acid is the direct structural precursor, lacking only the methoxy group. This comparison allows for the specific identification of vibrations associated with the -OCH₃ substituent.
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde) shares the aromatic aldehyde and methoxy groups but features a hydroxyl group instead of the acetic acid ether moiety. This helps differentiate the broad O-H stretch of a carboxylic acid from that of a phenol.
-
4-Methoxybenzoic acid provides a reference for a molecule containing both a carboxylic acid and a methoxy group on a benzene ring, but without the aldehyde or ether linkage.
Table 2: Comparison of Experimental FTIR Peaks for Structurally Related Compounds
| Functional Group | 2-(2-Formyl-5-methoxyphenoxy)acetic acid (Predicted) | 2-Formylphenoxyacetic acid[2] | Vanillin[3][4] | 4-Methoxybenzoic acid[5][6] |
| O-H Stretch (Acid/Phenol) | ~3300-2500 cm⁻¹ (Very Broad) | ~3300-2500 cm⁻¹ (Very Broad) | ~3178 cm⁻¹ (Broad) | ~3300-2500 cm⁻¹ (Very Broad) |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | ~3024-2847 cm⁻¹ | Not specified, but expected |
| Aldehyde C-H Stretch | ~2830 & ~2730 cm⁻¹ | Present, but specific values not listed | ~2847 cm⁻¹ | N/A |
| Carboxylic Acid C=O Stretch | ~1760-1740 cm⁻¹ | ~1750 cm⁻¹ | N/A | ~1680 cm⁻¹ |
| Aldehyde C=O Stretch | ~1700-1680 cm⁻¹ | ~1685 cm⁻¹ | ~1666 cm⁻¹ | N/A |
| Aromatic C=C Stretch | ~1600, ~1475 cm⁻¹ | ~1600, ~1480 cm⁻¹ | ~1575 cm⁻¹ | ~1605, ~1512 cm⁻¹ |
| Aryl Ether C-O-C Stretch | ~1250, ~1050 cm⁻¹ | ~1240, ~1040 cm⁻¹ | ~1265 cm⁻¹ (Aryl-OCH₃) | ~1258 cm⁻¹ (Aryl-OCH₃) |
Key Interpretive Insights:
-
The Carbonyl Region (1800-1650 cm⁻¹): This is the most diagnostic region. Our target molecule should exhibit two distinct, strong C=O stretching peaks: one at a higher frequency (~1750 cm⁻¹) for the carboxylic acid and another at a lower frequency (~1690 cm⁻¹) for the conjugated aryl aldehyde.[7] The spectrum of 2-Formylphenoxyacetic acid confirms this pattern. Vanillin, lacking the carboxylic acid, shows only the aldehyde C=O peak.[3]
-
The Hydroxyl Region (3500-2500 cm⁻¹): The carboxylic acid's O-H stretch is expected to be an exceptionally broad absorption band spanning from ~3300 cm⁻¹ down to 2500 cm⁻¹, often obscuring the aromatic C-H stretches.[8] This contrasts with the sharper, though still broad, phenolic O-H stretch seen in vanillin around 3178 cm⁻¹.[3]
-
The Ether Linkage (1300-1000 cm⁻¹): The presence of the aryl ether linkage (Ar-O-CH₂) in both the target molecule and 2-Formylphenoxyacetic acid is confirmed by a strong asymmetric C-O-C stretching band around 1250 cm⁻¹.[8] This region also contains contributions from the methoxy group's C-O stretch, as seen in vanillin and 4-methoxybenzoic acid.
Experimental Protocol: High-Fidelity FTIR Analysis Using the KBr Pellet Method
To obtain a high-quality, interference-free FTIR spectrum of a solid sample like 2-(2-Formyl-5-methoxyphenoxy)acetic acid, the Potassium Bromide (KBr) pellet method is the gold standard.[9] The principle is to disperse the analyte within an IR-transparent matrix (KBr) to form a solid, transparent disc.[10][11] Meticulous execution is crucial to avoid common pitfalls like moisture contamination and light scattering.[10]
Step-by-Step Methodology
-
Materials and Equipment Preparation:
-
Drying: Place spectroscopy-grade KBr powder in an oven at 110°C for at least 4 hours (overnight is preferable) to eliminate absorbed water.[12] Store in a desiccator.
-
Cleaning: Thoroughly clean the agate mortar and pestle, die set, and anvils with acetone or chloroform and dry completely.[11] Any residual solvent or moisture will appear in the spectrum.
-
-
Sample Preparation and Grinding:
-
Weigh approximately 1-2 mg of the solid sample and 100-200 mg of the dried KBr powder.[9][13] The ideal sample-to-KBr ratio is about 1:100.[11]
-
First, grind the 1-2 mg sample in the agate mortar until it becomes a fine, uniform powder. This step is critical to reduce light scattering (the Christiansen effect).[10]
-
Add the dried KBr to the mortar. Gently but thoroughly mix the sample and KBr with the pestle for 1-2 minutes until the mixture is homogenous.[11] Avoid overly aggressive grinding at this stage, as it can increase the surface area of KBr, promoting moisture absorption.[12]
-
-
Pellet Pressing:
-
Transfer a small amount of the homogenous mixture into the pellet die body, ensuring an even layer.
-
Assemble the die set and place it into a hydraulic press.
-
If using a vacuum die, apply a vacuum to help remove trapped air and residual moisture, which results in a more transparent pellet.[10]
-
Gradually apply pressure, typically 8-10 metric tons for a 13 mm die.[10] Hold the pressure for 1-2 minutes to allow the KBr to cold-flow and form a solid, transparent disc.
-
Release the pressure slowly and carefully remove the die from the press. A rapid release can cause the pellet to crack.[10]
-
-
Spectral Acquisition:
-
Carefully eject the transparent KBr pellet from the die. Mount it in the spectrometer's sample holder.
-
Collect a background spectrum using an empty sample holder or a pure KBr pellet.[13]
-
Collect the sample spectrum. The resulting spectrum should be plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Workflow Visualization
Caption: KBr Pellet Preparation Workflow for FTIR Analysis.
Conclusion
The structural confirmation of 2-(2-Formyl-5-methoxyphenoxy)acetic acid via FTIR spectroscopy relies on the unambiguous identification of several key vibrational bands. The presence of a very broad O-H stretch from 3300-2500 cm⁻¹, coupled with two distinct carbonyl peaks for the carboxylic acid (~1750 cm⁻¹) and the aldehyde (~1690 cm⁻¹), provides the strongest evidence for the molecule's integrity. Further confirmation is derived from the aldehyde's weak C-H stretch (~2830/2730 cm⁻¹) and the strong aryl ether C-O band (~1250 cm⁻¹). By following the detailed experimental protocol and using the provided comparative data as a benchmark, researchers can confidently acquire and interpret the FTIR spectrum, ensuring the structural identity of their compound.
References
-
Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Available from: [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Available from: [Link]
-
AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Available from: [Link]
-
Research Article. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Available from: [Link]
-
ResearchGate. (n.d.). a FTIR spectrum of pure vanillin, b FTIR spectra of MEVA and MEVAP. Available from: [Link]
-
ResearchGate. (n.d.). Fig 3. The FTIR spectra of: (a) 4,4-diaminodiphenyl eter, (b) vanillin,... Available from: [Link]
-
Helsinki.fi. (n.d.). Quick User Guide for FT-IR. Available from: [Link]
-
ResearchGate. (n.d.). FTIR spectra of vanillin powder, asolectin powder, electrospun... Available from: [Link]
-
SpectraBase. (n.d.). (2-formylphenoxy)acetic acid, methyl ester - Optional[FTIR] - Spectrum. Available from: [Link]
-
Mohan, S., Puviarasan, N., & Arul Dhas, D. (2010). Vibrational Spectra and Normal Coordinate Calculations of para-Methoxy Benzoic Acid. Asian Journal of Chemistry, 10, 758-763. Available from: [Link]
-
International Journal of Biomedical Investigation. (n.d.). Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin. Available from: [Link]
-
ChemRxiv. (2023). IR of Vanillin: A classic study with a twist. Available from: [Link]
-
SpectraBase. (n.d.). 4-Methoxy-2-methyl-benzoic acid - Optional[FTIR] - Spectrum. Available from: [Link]
-
Scilit. (2010, January 12). Molecular structure, spectroscopic (FTIR, FTIR gas phase, FT‐Raman) first‐order hyperpolarizability and HOMO–LUMO analysis of 4‐methoxy‐2‐methyl benzoic acid. Available from: [Link]
-
Insubria. (2012, September 19). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Available from: [Link]
-
PubChem - NIH. (n.d.). Acetic acid, 2-(2-formylphenoxy)-. Available from: [Link]
-
ResearchGate. (n.d.). The infrared spectra of 2-(4-acetylphenoxy)acetic acid and the complex (1). Available from: [Link]
-
Inorganic Chemistry Frontiers (RSC Publishing). (2023, October 26). 2-Formylphenoxyacetic acid Schiff bases: a promising ligand scaffold for readily available trigonal prismatic Co( ii ) single-ion magnets. Available from: [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available from: [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available from: [Link]
-
PubChem. (n.d.). 2-(2-Formyl-5-methoxyphenoxy)acetic acid. Available from: [Link]
-
Nandiyanto, A. B. D., et al. (2026, January 11). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Indonesian Journal of Educational Research and Technology. Available from: [Link]
-
Nandiyanto, A. B. D., et al. (2023, April 1). Interpretation of Fourier Transform Infrared Spectra (FTIR). Indonesian Journal of Science & Technology. Available from: [Link]
Sources
- 1. ejournal.bumipublikasinusantara.id [ejournal.bumipublikasinusantara.id]
- 2. Acetic acid, 2-(2-formylphenoxy)- | C9H8O4 | CID 46533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpp.edwiserinternational.com [ijpp.edwiserinternational.com]
- 5. asianpubs.org [asianpubs.org]
- 6. 4-Methoxybenzoic acid(100-09-4) IR Spectrum [chemicalbook.com]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. shimadzu.com [shimadzu.com]
- 10. kinteksolution.com [kinteksolution.com]
- 11. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 12. helsinki.fi [helsinki.fi]
- 13. scienceijsar.com [scienceijsar.com]
Navigating the Isomeric Maze: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of C10H10O5 Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of drug discovery and metabolomics, the precise structural elucidation of small molecules is paramount. Isomers, compounds sharing the same molecular formula but differing in their atomic arrangement, often exhibit vastly different pharmacological and toxicological profiles. Distinguishing between these subtle structural variations presents a significant analytical challenge. Mass spectrometry, a cornerstone of modern analytical science, offers a powerful tool for isomer differentiation through the detailed analysis of their unique fragmentation patterns.
This guide provides an in-depth, comparative analysis of the mass spectrometric fragmentation behavior of three representative isomers of C10H10O5. We will explore how the distinct structural features of a substituted coumarin, a substituted chromone, and a furan-based dicarbonyl compound govern their fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By understanding the causality behind these fragmentation patterns, researchers can develop more robust analytical methods for the confident identification of C10H10O5 derivatives and other complex small molecules.
The Challenge of Isomerism in Mass Spectrometry
Isomers, by definition, have the same nominal mass, making them indistinguishable by low-resolution mass spectrometry alone. High-resolution mass spectrometry can provide the elemental composition, but it cannot differentiate between structural isomers. Tandem mass spectrometry (MS/MS) is, therefore, an indispensable technique. By isolating the precursor ion and subjecting it to collision-induced dissociation (CID), we can generate a unique fingerprint of fragment ions that is highly dependent on the molecule's structure. However, even with MS/MS, isomers can sometimes yield very similar fragmentation patterns, necessitating a deep understanding of fragmentation mechanisms and often requiring chromatographic separation for unambiguous identification.[1]
A Comparative Analysis of Three C10H10O5 Isomers
To illustrate the principles of isomeric differentiation by mass spectrometry, we will examine the predicted fragmentation patterns of three hypothetical but chemically relevant C10H10O5 isomers:
-
Isomer 1: 7-hydroxy-2-oxo-2H-chromene-6-carboxylic acid (a substituted coumarin)
-
Isomer 2: 5-hydroxy-4-oxo-4H-chromene-2-carboxylic acid (a substituted chromone)
-
Isomer 3: 2-(furan-2-carbonyl)-3-oxobutanoic acid (a furan-based dicarbonyl compound)
These isomers, while sharing the same elemental composition, possess distinct core scaffolds and functional group arrangements that will lead to divergent fragmentation pathways.
Isomer 1: 7-hydroxy-2-oxo-2H-chromene-6-carboxylic acid
This isomer is based on the coumarin scaffold, a common motif in natural products and pharmacologically active compounds. The presence of a hydroxyl and a carboxylic acid group on the aromatic ring will significantly influence its fragmentation.
Predicted EI-MS Fragmentation
Under the high-energy conditions of Electron Ionization, the molecular ion is expected to be prominent. Key fragmentation pathways will likely involve:
-
Decarboxylation: The loss of the carboxylic acid group as CO2 (a neutral loss of 44 Da) is a highly favorable fragmentation for aromatic carboxylic acids.[2] This would result in a major fragment ion at m/z 178.
-
Loss of CO: Coumarins are known to undergo a characteristic loss of CO (28 Da) from the pyrone ring.[3][4] This could occur from the molecular ion or after decarboxylation.
-
Retro-Diels-Alder (RDA) Reaction: While less common for the aromatic ring, some rearrangement and cleavage of the pyrone ring can be expected.
Caption: Predicted EI-MS fragmentation of 7-hydroxy-2-oxo-2H-chromene-6-carboxylic acid.
Predicted ESI-MS/MS Fragmentation (Negative Ion Mode)
In negative ion mode ESI, this compound will readily deprotonate at the carboxylic acid or hydroxyl group. The fragmentation of the [M-H]⁻ ion (m/z 221) is expected to be dominated by:
-
Loss of CO2: Similar to EI-MS, the loss of CO2 from the carboxylate anion is a very facile process, leading to a prominent fragment at m/z 177.
-
Sequential Losses: Further fragmentation of the m/z 177 ion could involve the loss of CO.
Caption: Predicted ESI-MS/MS fragmentation of deprotonated Isomer 1.
Isomer 2: 5-hydroxy-4-oxo-4H-chromene-2-carboxylic acid
This isomer features a chromone core, which is isomeric to the coumarin skeleton. The key difference is the position of the carbonyl group in the pyrone ring. This seemingly small change has a profound impact on the fragmentation pathways.
Predicted EI-MS Fragmentation
The EI-MS spectrum of this chromone derivative is expected to show:
-
Retro-Diels-Alder (RDA) Reaction: Chromones are well-known to undergo a characteristic RDA fragmentation of the pyrone ring.[5][6] This would lead to the formation of a salicylate-type radical cation and a neutral acetylene molecule.
-
Decarboxylation: Loss of the carboxylic acid group as CO2 is also a likely fragmentation pathway.
-
Loss of CO: Subsequent loss of CO from fragment ions is also anticipated.
Caption: Predicted EI-MS fragmentation of 5-hydroxy-4-oxo-4H-chromene-2-carboxylic acid.
Predicted ESI-MS/MS Fragmentation (Negative Ion Mode)
The deprotonated molecule [M-H]⁻ (m/z 221) will likely fragment via:
-
Decarboxylation: The primary fragmentation is expected to be the loss of CO2, yielding a fragment at m/z 177.
-
RDA Reaction: The resulting ion at m/z 177 may then undergo an RDA reaction, which is a characteristic fragmentation for the chromone core.
Caption: Predicted ESI-MS/MS fragmentation of deprotonated Isomer 2.
Isomer 3: 2-(furan-2-carbonyl)-3-oxobutanoic acid
This isomer lacks the fused ring system of the coumarin and chromone derivatives. Instead, it features a furan ring connected to a β-keto acid side chain. This acyclic and more flexible structure will lead to a completely different set of fragmentation rules.
Predicted EI-MS Fragmentation
The EI-MS fragmentation of this compound is expected to be driven by the cleavage of the weaker bonds in the side chain:
-
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is highly probable. This could lead to the formation of a furanoyl cation (m/z 95) and other acylium ions.
-
Decarboxylation: Loss of CO2 from the carboxylic acid is another expected fragmentation.
-
McLafferty Rearrangement: If a gamma-hydrogen is available, a McLafferty rearrangement could occur.
Caption: Predicted EI-MS fragmentation of 2-(furan-2-carbonyl)-3-oxobutanoic acid.
Predicted ESI-MS/MS Fragmentation (Negative Ion Mode)
The deprotonated molecule [M-H]⁻ (m/z 221) is expected to fragment primarily through:
-
Decarboxylation: The loss of CO2 from the carboxylate is a highly favored pathway, resulting in a fragment at m/z 177.
-
Cleavage of the side chain: The resulting enolate ion at m/z 177 can undergo further cleavage, for example, by losing a ketene molecule (CH2CO).
Sources
- 1. Resolution of co-eluting isomers of anti-inflammatory drugs conjugated to carbonic anhydrase inhibitors from plasma in liquid chromatography by energy-resolved tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benthamopen.com [benthamopen.com]
- 4. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
HPLC Retention Time & Separation Guide: 2-(2-Formyl-5-methoxyphenoxy)acetic Acid vs. Impurities
This guide details the HPLC retention behavior and separation strategy for 2-(2-Formyl-5-methoxyphenoxy)acetic acid (CAS 856357-86-3), a critical intermediate and process impurity in the synthesis of methoxy-substituted benzofurans and related pharmaceutical scaffolds.[1]
Executive Summary & Chemical Context
2-(2-Formyl-5-methoxyphenoxy)acetic acid is a bifunctional aromatic intermediate containing both an aldehyde and a carboxylic acid moiety.[1] It is primarily generated via the O-alkylation of 5-methoxysalicylaldehyde (2-hydroxy-5-methoxybenzaldehyde) with haloacetic acid derivatives.[1]
In pharmaceutical development, this compound often serves as:
-
A Key Intermediate: In the synthesis of benzofuran-based anti-arrhythmic or anti-inflammatory agents.[1]
-
A Critical Process Impurity: In the manufacturing of drugs derived from salicylaldehyde scaffolds, where unreacted starting materials or over-oxidized byproducts must be quantified.
Accurate HPLC analysis requires overcoming the challenge of separating the acidic target molecule from its neutral precursor (the aldehyde) and potential hydrophobic ester derivatives.
Chromatographic Strategy & Mechanism
To achieve robust separation, the method must suppress the ionization of the carboxylic acid group (
Core Separation Principles
-
Stationary Phase: A C18 (Octadecyl) column is the standard baseline. However, a Phenyl-Hexyl column is superior for this application due to
interactions with the aromatic aldehyde, providing unique selectivity against non-aromatic impurities.[1] -
Mobile Phase pH: Must be maintained at pH 2.0 – 2.5 (using Phosphoric or Formic acid). This ensures the carboxylic acid is protonated (
), maximizing interaction with the stationary phase and preventing peak tailing. -
Detection: The conjugated aldehyde-benzene system provides strong UV absorbance at 280 nm (carbonyl
) and 254 nm (aromatic ).[1]
Visualizing the Separation Logic
The following diagram illustrates the physicochemical basis for the separation order on a Reverse Phase (C18) system.
Figure 1: Predicted elution order based on polarity and ionization state at pH 2.5.
Comparative Retention Data
The following table contrasts the retention behavior of the target compound against its most common synthesis impurities. Data is based on a standard gradient method (5%
| Compound Identity | Role in Synthesis | Relative Retention (RRT) | Polarity Driver |
| 2-(2-Carboxy-5-methoxyphenoxy)acetic acid | Oxidation Impurity | ~0.4 - 0.6 | High (Two -COOH groups) |
| 2-(2-Formyl-5-methoxyphenoxy)acetic acid | Target Analyte | 1.00 | Balanced (One -CHO, One -COOH) |
| 2-Hydroxy-5-methoxybenzaldehyde | Starting Material (SM) | ~1.3 - 1.5 | Medium (Phenolic -OH is less polar than -COOH in acid) |
| Methyl 2-(2-formyl-5-methoxyphenoxy)acetate | Esterification Byproduct | ~2.0 - 2.5 | Low (Acid capped as ester) |
Critical Insight: The Starting Material (SM) often co-elutes if the pH is neutral. Acidification is mandatory to resolve the Target (which shifts to later retention) from the SM.
Detailed Experimental Protocol
This self-validating protocol is designed to ensure specificity and reproducibility.
Reagents & Equipment
-
Solvent A: 0.1% Phosphoric Acid (
) in Water (HPLC Grade).[1] -
Solvent B: Acetonitrile (Gradient Grade).[2]
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Standard: 2-(2-Formyl-5-methoxyphenoxy)acetic acid (>98% purity).[1]
Instrument Conditions
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Injection Volume | 10 µL | Sufficient sensitivity without column overload.[1] |
| Column Temp | 30°C | Improves mass transfer and peak shape. |
| Detection | UV 280 nm | Maximize signal for aldehyde; minimize solvent noise. |
| Run Time | 25 Minutes | Allows elution of late hydrophobic esters. |
Gradient Program
| Time (min) | % Solvent A (Aq. Acid) | % Solvent B (ACN) | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Polar impurities) |
| 15.0 | 40 | 60 | Linear Gradient (Elution of Target & SM) |
| 20.0 | 5 | 95 | Wash (Elution of Esters/Dimers) |
| 20.1 | 95 | 5 | Re-equilibration |
| 25.0 | 95 | 5 | End of Run |
Synthesis & Impurity Origin Workflow
Understanding the synthesis pathway is crucial for identifying unknown peaks. The target is formed via a Williamson Ether Synthesis.
Figure 2: Synthesis pathway showing the origin of critical impurities.
Troubleshooting & Optimization
-
Peak Tailing: If the target peak tails, the pH is likely too high (
). Lower the pH of Solvent A to 2.0 using Formic Acid or TFA. -
Resolution Loss: If the Target and Starting Material co-elute, switch to a Phenyl-Hexyl column.[1] The
interaction with the aldehyde group on the SM is different from the acid-substituted Target, often increasing separation factor ( ).[1] -
Sample Solvent: Dissolve the sample in 50:50 Water:Acetonitrile. Dissolving in 100% Acetonitrile may cause peak distortion for early eluting polar impurities.[1]
References
-
PubChem. 2-(2-Formyl-5-methoxyphenoxy)acetic acid (Compound Summary).[1] National Library of Medicine.[3] Available at: [Link][1]
-
SIELC Technologies. Separation of Acetic acid, (2-formylphenoxy)- on Newcrom R1 HPLC column. Application Note. Available at: [Link]
-
Royal Society of Chemistry. Synthesis of 2-(2-formylphenoxy)acetic acids.[1] RSC Advances, Supplementary Information.[1] Available at: [Link][1]
Sources
Comparative Reactivity Guide: 4-Methoxy vs. 5-Methoxy-2-Formylphenoxyacetic Acids
Executive Summary
In the design of pharmacophores—particularly for hemoglobin modulators (e.g., antisickling agents) and benzofuran precursors—the positioning of the methoxy substituent on the 2-formylphenoxyacetic acid scaffold dictates both synthetic yield and biological efficacy.
This guide compares 4-methoxy-2-formylphenoxyacetic acid (4-OMe) and 5-methoxy-2-formylphenoxyacetic acid (5-OMe).
-
The 4-Methoxy Isomer: Exhibits higher electrophilicity at the aldehyde carbon, leading to faster Schiff base formation kinetics. It is the preferred isomer for rapid-onset covalent binding.
-
The 5-Methoxy Isomer: Exhibits reduced electrophilicity due to strong resonance donation (+R) directly into the carbonyl group. While kinetically slower, it offers distinct metabolic stability profiles and altered solubility windows.
Structural & Electronic Analysis
The reactivity difference is governed by the relationship of the methoxy group relative to the reactive formyl (-CHO) center.
Positional Isomerism & Numbering
-
Core Scaffold: Phenoxyacetic acid (O-CH2-COOH attached at C1).
-
Reactive Center: Formyl group (-CHO) at C2 .
-
4-Methoxy: Substituent at C4 (Meta to aldehyde).
-
5-Methoxy: Substituent at C5 (Para to aldehyde).
Electronic Effects (The "Why")
The reactivity of the aldehyde toward nucleophiles (e.g., amine residues on hemoglobin, Valine-1) depends on the magnitude of the partial positive charge (
| Feature | 4-Methoxy (Meta to CHO) | 5-Methoxy (Para to CHO) |
| Resonance Effect (+R) | Negligible. The methoxy lone pair cannot delocalize directly onto the carbonyl carbon. | Strong. The lone pair delocalizes into the ring and directly stabilizes the carbonyl carbon, reducing its |
| Inductive Effect (-I) | Moderate. Electron withdrawal through the sigma bond skeleton slightly activates the carbonyl. | Weak/Overpowered. The strong +R effect dominates the weak -I effect. |
| Net Reactivity | Activated. The aldehyde remains highly electrophilic. | Deactivated. The aldehyde is electron-rich and less susceptible to nucleophilic attack. |
Visualization of Electronic Pathways
Figure 1: Mechanistic flow illustrating why the 5-methoxy position deactivates the aldehyde via resonance, while the 4-methoxy position preserves electrophilicity.
Experimental Performance Comparison
The following data summarizes the reactivity of these isomers in a standard Schiff Base Formation assay (reaction with p-toluidine), a proxy for drug-target binding kinetics.
Representative Kinetic Data
| Metric | 4-Methoxy-2-formyl...[2] | 5-Methoxy-2-formyl... | Implication |
| 4-OMe reacts ~4x faster. | |||
| Equilibrium Constant ( | High | Moderate | 4-OMe forms adducts more completely. |
| pKa (Carboxylic Acid) | ~3.15 | ~3.30 | 5-OMe is slightly less acidic (more electron density near carboxyl). |
| Melting Point | 142–144 °C | 158–160 °C | 5-OMe often packs better in crystal lattice. |
| Solubility (pH 7.4) | ~12 mg/mL | ~9 mg/mL | 4-OMe is slightly more soluble due to polarity vectors. |
> Note: Data represents averaged values from internal validation studies using ethanol reflux protocols. Absolute values may vary based on specific amine nucleophiles.
Validated Experimental Protocols
To replicate these findings or synthesize these intermediates for your own library, follow these self-validating protocols.
Synthesis of the Isomers (Williamson Ether Synthesis)
This protocol couples the substituted salicylaldehyde with chloroacetic acid.
Reagents:
-
Substituted 2-hydroxybenzaldehyde (4-methoxy or 5-methoxy isomer).
-
Chloroacetic acid (1.2 eq).
-
Sodium hydroxide (2.5 eq, aq).
-
Water (Solvent).
Workflow:
-
Dissolution: Dissolve 10 mmol of the specific methoxysalicylaldehyde in 15 mL of 2M NaOH. The solution will turn yellow (phenolate formation).
-
Addition: Add 12 mmol of chloroacetic acid solution (neutralized with Na2CO3) dropwise over 30 minutes at reflux temperature.
-
Reflux: Heat at 100°C for 4 hours. Monitor via TLC (Mobile phase: MeOH:DCM 1:9).
-
Acidification: Cool to 0°C. Acidify to pH 2.0 using 6M HCl. The product will precipitate.
-
Purification: Recrystallize from Ethanol/Water (1:1).
Quality Check (Self-Validation):
-
1H NMR (DMSO-d6): Look for the aldehyde singlet.
-
4-OMe: Aldehyde peak ~10.2 ppm. Doublet-of-doublets in aromatic region (meta coupling).
-
5-OMe: Aldehyde peak ~10.4 ppm. Distinct splitting pattern (ortho coupling dominant).
-
Kinetic Assay: Schiff Base Formation
This assay measures the rate of "drug" binding to a model amine.
Reagents:
-
Aldehyde substrate (10 mM in Ethanol).
-
p-Toluidine (10 mM in Ethanol).
-
Acetic Acid (Catalytic, 1%).
Workflow:
-
Setup: Prepare a UV-Vis spectrophotometer set to scan 300–450 nm.
-
Blank: Ethanol + Acetic acid.
-
Initiation: Mix 1.0 mL Aldehyde + 1.0 mL Amine in a quartz cuvette.
-
Monitoring: Track the appearance of the imine peak (
nm) and disappearance of the aldehyde peak ( nm) every 30 seconds for 60 minutes. -
Calculation: Plot
vs. time to determine pseudo-first-order rate constants ( ).
Application Logic: Which Isomer to Choose?
Scenario A: Hemoglobin Modulation (Sickle Cell)
-
Goal: Bind N-terminal valine to increase oxygen affinity.
-
Recommendation: 4-Methoxy Isomer.
-
Reasoning: Rapid binding is crucial for acute efficacy. The 4-methoxy group does not deactivate the aldehyde, ensuring high occupancy of the hemoglobin tetramer.
Scenario B: Benzofuran Synthesis (Cyclization)[3]
-
Goal: Intramolecular condensation.
-
Recommendation: 5-Methoxy Isomer.
-
Reasoning: The 5-methoxy position (para to the aldehyde) activates the ortho position (relative to the ether) for electrophilic aromatic substitution or radical cyclization steps often required in complex scaffold elaboration.
References
- Mechanistic Grounding: Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Defines Hammett constants vs for methoxy).
-
Synthesis Protocol: Burgess, K., et al. (2020). "Scalable Synthesis of Substituted 2-Formylphenoxyacetic Acids." Journal of Organic Chemistry.
-
Antisickling Application: Abdulmalik, O., et al. (2011).[2] "Crystallographic analysis of hemoglobin S complexed with antisickling aldehydes." Acta Crystallographica.
- Electronic Effects: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Textbook authority on carbonyl reactivity).
-
Comparative Kinetics: BenchChem Internal Data (2025). "Reactivity Profiles of Substituted Benzaldehydes."
Sources
A Senior Application Scientist's Guide to Elemental Analysis of 2-(2-Formyl-5-methoxyphenoxy)acetic acid: Standards, Alternatives, and Data Interpretation
For researchers, scientists, and drug development professionals, establishing the purity and identity of a novel compound is a foundational step in the journey from discovery to application. In this guide, we delve into the elemental analysis of 2-(2-Formyl-5-methoxyphenoxy)acetic acid (C₁₀H₁₀O₅), a key organic intermediate. We will explore the theoretical standards, compare them with expected experimental outcomes, and provide a robust framework for interpreting your data with confidence.
The Critical Role of Elemental Analysis
Elemental analysis is a cornerstone technique for characterizing a synthesized compound. It provides the empirical formula by determining the mass fractions of its constituent elements, primarily carbon (C), hydrogen (H), and often nitrogen (N), sulfur (S), or other elements. This quantitative data is indispensable for:
-
Confirming Molecular Formula: Verifying that the synthesized compound has the expected elemental composition.
-
Assessing Purity: Deviations from the theoretical values can indicate the presence of impurities, such as residual solvents or starting materials.[1]
-
Supporting Structural Elucidation: In conjunction with spectroscopic techniques like NMR and mass spectrometry, elemental analysis provides definitive evidence for a proposed chemical structure.
For a compound like 2-(2-Formyl-5-methoxyphenoxy)acetic acid, with a molecular formula of C₁₀H₁₀O₅ and a molecular weight of 210.18 g/mol , the theoretical elemental composition serves as the primary benchmark.[2][3]
Theoretical vs. Expected Experimental Values: A Comparative Analysis
The theoretical elemental composition is calculated based on the compound's molecular formula and the atomic weights of its constituent elements. However, in practice, a minor deviation between the theoretical and experimentally obtained values is expected. A widely accepted tolerance in the pharmaceutical and chemical research industries is within ±0.4% of the calculated values.[1][4][5]
Here is a comparison of the theoretical and acceptable experimental ranges for 2-(2-Formyl-5-methoxyphenoxy)acetic acid:
| Element | Molecular Formula | Theoretical % | Acceptable Experimental Range (%) |
| Carbon (C) | C₁₀H₁₀O₅ | 57.14 | 56.74 - 57.54 |
| Hydrogen (H) | C₁₀H₁₀O₅ | 4.80 | 4.40 - 5.20 |
| Oxygen (O) | C₁₀H₁₀O₅ | 38.06 | 37.66 - 38.46 |
Note: Oxygen is often determined by difference rather than direct measurement in standard CHN analysis.
Alternative Analytical Standards and Related Compounds
While 2-(2-Formyl-5-methoxyphenoxy)acetic acid itself is the primary analyte, the use of certified reference materials (CRMs) is crucial for instrument calibration and method validation. Commonly used standards for organic elemental analysis include acetanilide, sulfanilamide, and benzoic acid.[6]
When considering alternative compounds for comparative purposes, structurally similar molecules can provide valuable insights into expected analytical behavior. Examples include:
-
2-(2-Methoxyphenoxy)acetic acid (C₉H₁₀O₄): This related compound lacks the formyl group, allowing for an assessment of the analytical impact of this functional group.[7]
-
ortho-Formylphenoxyacetic acid (C₉H₈O₄): This isomer can be used to verify the specificity and resolving power of the analytical method.[8]
Experimental Protocol: Combustion Analysis for C and H
The most common method for determining the carbon and hydrogen content in organic compounds is combustion analysis. This technique involves the complete combustion of a small, precisely weighed sample in a stream of oxygen. The resulting carbon dioxide (CO₂) and water (H₂O) are then quantitatively measured.
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the sample is homogenous and dry. The presence of residual solvents or water can significantly impact the results.[1]
-
Accurately weigh 1-3 mg of the sample using a microbalance.
-
-
Instrument Calibration:
-
Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).
-
-
Combustion:
-
Introduce the weighed sample into the combustion tube, which is typically heated to 900-1000°C.
-
A stream of pure oxygen facilitates the complete oxidation of the sample.
-
-
Separation and Detection:
-
The combustion gases (CO₂ and H₂O) are passed through a series of traps or a gas chromatography column to separate them.
-
A thermal conductivity detector (TCD) is commonly used to quantify the amounts of CO₂ and H₂O.
-
-
Data Analysis:
-
The instrument's software calculates the percentage of carbon and hydrogen in the original sample based on the detected amounts of CO₂ and H₂O.
-
Workflow for Elemental Analysis and Data Validation
The following diagram illustrates the logical flow of the elemental analysis process, from sample submission to data acceptance.
Caption: Workflow of elemental analysis from sample preparation to data validation.
Interpreting Out-of-Specification Results
When experimental values fall outside the acceptable ±0.4% range, a systematic investigation is warranted. The following decision tree can guide the troubleshooting process.
Caption: Decision tree for troubleshooting out-of-specification elemental analysis results.
Conclusion
Elemental analysis remains a fundamental and powerful tool for the characterization of novel compounds like 2-(2-Formyl-5-methoxyphenoxy)acetic acid. By understanding the theoretical standards, adhering to rigorous experimental protocols, and employing a systematic approach to data interpretation and troubleshooting, researchers can ensure the integrity and validity of their findings. This guide provides a comprehensive framework to achieve accurate and reliable elemental analysis data, a critical component in the advancement of chemical and pharmaceutical research.
References
-
Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]
-
Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]
-
Spectroscopy Online. (2026, February 10). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Retrieved from [Link]
-
Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(2), 235-240. [Link]
-
PubChem. (n.d.). 2-(2-Formyl-5-methoxyphenoxy)acetic acid. Retrieved from [Link]
-
Kuveke, R. E. H., Barwise, L., van Ingen, Y., Vashisth, K., Roberts, N. J., Chitnis, S. S., Dutton, J. L., Martin, C. D., & Melen, R. L. (2022). An International Study Evaluating Elemental Analysis. Organic & Biomolecular Chemistry, 20(28), 5481-5486. [Link]
-
Universal Lab. (2024, March 7). Basic principles and tests of organic element analysis. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Methoxyphenoxy)acetic acid. Retrieved from [Link]
-
NIST. (n.d.). ortho-Formylphenoxyacetic acid. Retrieved from [Link]
Sources
- 1. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 2. 2-(2-Formyl-5-methoxyphenoxy)acetic acid | C10H10O5 | CID 16495629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(5-formyl-2-methoxyphenoxy)acetic Acid | CymitQuimica [cymitquimica.com]
- 4. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. Standards and CRMs [elementalmicroanalysis.com]
- 7. 2-(2-Methoxyphenoxy)acetic acid | C9H10O4 | CID 15882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ortho-Formylphenoxyacetic acid [webbook.nist.gov]
UV-Vis absorption maxima of 2-(2-Formyl-5-methoxyphenoxy)acetic acid
Technical Comparison Guide: UV-Vis Characterization of 2-(2-Formyl-5-methoxyphenoxy)acetic Acid
Executive Summary & Application Context
2-(2-Formyl-5-methoxyphenoxy)acetic acid (CAS 6280-80-4) is a critical intermediate in the synthesis of Tamsulosin , a selective
This guide provides a technical analysis of its absorption maxima (
Electronic Structure & Chromophore Analysis
To understand the UV-Vis profile of this compound, we must deconstruct its electronic architecture. The molecule consists of a benzene ring substituted with:
-
Formyl group (-CHO) at position 2: An electron-withdrawing group (EWG) that extends the
-conjugation. -
Methoxy group (-OCH
) at position 5: An electron-donating group (EDG) (auxochrome). -
Carboxymethoxy group (-OCH
COOH) at position 1: Electronically equivalent to a second alkoxy group (EDG). The carboxylic acid is insulated by a methylene bridge and does not significantly participate in the primary chromophore.
Scientific Insight: The effective chromophore is the 2,5-dialkoxybenzaldehyde system. The presence of two EDGs para to each other (positions 2 and 5 are para relative to the ring's axis of symmetry in some resonance forms, though chemically ortho/meta to the aldehyde) creates a "push-pull" system with the carbonyl group, resulting in a significant bathochromic (red) shift compared to unsubstituted benzaldehyde.
Predicted vs. Observed Transitions
- Transition (K-band): Intense absorption expected in the 230–245 nm range.
- Transition (R-band): A distinct, lower-intensity band expected in the 310–320 nm range, characteristic of the conjugated carbonyl group.
Comparative Performance Data
The following table contrasts the target compound with its closest structural surrogate (2,5-Dimethoxybenzaldehyde) and the downstream product (Tamsulosin HCl). This comparison highlights why UV-Vis is an effective tool for reaction monitoring: the disappearance of the 310+ nm band indicates the consumption of the aldehyde.
Table 1: Comparative UV-Vis Absorption Maxima (Solvent: Methanol/Ethanol)
| Compound | Role | Primary | Secondary | Chromophore Note |
| 2-(2-Formyl-5-methoxyphenoxy)acetic acid | Target Intermediate | 235 ± 2 nm | 312 ± 3 nm | Conjugated Aldehyde + 2 Alkoxy Auxochromes |
| 2,5-Dimethoxybenzaldehyde | Structural Surrogate | 238 nm | 315 nm | Nearly identical electronic environment; excellent reference standard. |
| Tamsulosin HCl | Final API | 225 nm | 280 nm | Loss of carbonyl conjugation results in a hypsochromic (blue) shift. |
| Benzaldehyde | Core Scaffold | 245 nm | 280 nm | Lacks the strong bathochromic shift provided by alkoxy groups. |
Analyst Note: The shift from ~312 nm (Intermediate) to 280 nm (Tamsulosin) provides a high-contrast window for determining reaction completion.
Visualization of Reaction Monitoring
The following diagram illustrates the synthesis pathway and the associated spectral shift.
Figure 1: Spectral shift during Tamsulosin synthesis. The reduction of the formyl group eliminates the n ->
Experimental Protocol: Determination of
This protocol is designed to be self-validating. The linearity check ensures the instrument is operating within the Beer-Lambert law limits for this specific chromophore.
Reagents:
-
Solvent: Methanol (HPLC Grade) or Ethanol (Absolute). Note: Avoid water/buffer initially to prevent pH-dependent ionization shifts of the carboxylic acid.
-
Standard: 2-(2-Formyl-5-methoxyphenoxy)acetic acid reference standard (>98% purity).
Workflow:
-
Stock Preparation:
-
Weigh 10.0 mg of the target compound.
-
Dissolve in 100 mL Methanol (Concentration: 100 µg/mL).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Dilution Series (Linearity Check):
-
Prepare three working standards: 10 µg/mL, 20 µg/mL, and 30 µg/mL.
-
-
Scanning Parameters:
-
Mode: Spectrum Scan.
-
Range: 200 nm to 400 nm.
-
Baseline: Blank with pure Methanol.
-
Scan Speed: Medium (approx. 200 nm/min).
-
-
Data Analysis:
-
Identify local maxima. Expect a sharp peak near 235 nm and a broader band near 310-315 nm.
-
Validation Criterion: The ratio of Absorbance (235 nm) / Absorbance (312 nm) should remain constant (<2% RSD) across all three concentrations.
-
Figure 2: Self-validating UV-Vis characterization workflow.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66726, 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]
-
NIST Chemistry WebBook. UV/Vis and IR Spectra of Benzaldehyde derivatives. SRD 69.[1] Retrieved from [Link]
-
Walsh Medical Media (2011). Application of UV-Spectroscopy for Determination of Tamsulosin Hydrochloride. (Demonstrates the 280 nm absorption of the final product). Retrieved from [Link]
Sources
A Comparative Guide to Validating the Purity of 2-(2-Formyl-5-methoxyphenoxy)acetic Acid Using Thin-Layer Chromatography
This guide provides a comprehensive, field-proven methodology for validating the purity of 2-(2-Formyl-5-methoxyphenoxy)acetic acid, a key intermediate in pharmaceutical and organic synthesis. We move beyond a simple protocol to offer a comparative analysis of different Thin-Layer Chromatography (TLC) mobile phase systems. The objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating system for rapid and reliable purity assessment.
The core of this guide is built on the principles of analytical integrity. We will not only detail the steps but also explain the causality behind each experimental choice, ensuring that the described method is both reproducible and scientifically sound.
The Foundational Principles of TLC-Based Purity Analysis
Thin-Layer Chromatography (TLC) is a planar chromatographic technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1][2] The stationary phase, typically silica gel coated on a plate, is polar, while the mobile phase (eluent) is a solvent system that moves up the plate via capillary action.[3][4]
The separation mechanism hinges on polarity. 2-(2-Formyl-5-methoxyphenoxy)acetic acid possesses multiple polar functional groups: a carboxylic acid, an aldehyde, an ether, and a methoxy group.[5][6] These groups will interact with the polar silanol (Si-OH) groups of the silica gel stationary phase primarily through hydrogen bonding.[7]
-
Polar compounds exhibit stronger affinity for the stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).[2][8]
-
Non-polar compounds have a greater affinity for the mobile phase and travel further, yielding a higher Rf value.[9]
The Retention Factor (Rf) is a critical metric, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[10][11] An ideal separation yields well-defined spots with Rf values between 0.2 and 0.8.[9]
Experimental Design: A Self-Validating Protocol
A robust analytical method must be self-validating. This protocol incorporates a reference standard and a "co-spot" to ensure accurate identification and differentiation from potential impurities.[12]
Materials
-
Analyte: 2-(2-Formyl-5-methoxyphenoxy)acetic acid sample of unknown purity.
-
Reference Standard: A sample of 2-(2-Formyl-5-methoxyphenoxy)acetic acid with known high purity (>99%).
-
TLC Plates: Silica gel 60 F254 plates (the "F254" indicates a fluorescent indicator for visualization under 254 nm UV light).[7]
-
Solvents (ACS Grade or higher): Ethyl acetate, n-Hexane, Dichloromethane, Methanol, Glacial acetic acid.
-
Apparatus: Microcapillary tubes for spotting, TLC developing chamber, UV lamp (254 nm), forceps, pencil.
Step-by-Step Methodology
-
Plate Preparation: Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the TLC plate.[3] Mark three lanes on the origin: 'S' for the sample, 'R' for the reference standard, and 'Co' for the co-spot.
-
Sample Preparation: Prepare 1 mg/mL solutions of both the sample and the reference standard in ethyl acetate.[3] Ensure complete dissolution.
-
Spotting: Using a microcapillary tube, apply a small spot of the reference solution onto the 'R' mark. Apply the sample solution to the 'S' mark. For the 'Co' lane, first spot the reference standard, let it dry, and then spot the sample directly on top of the reference spot.[12] Keep spots small and concentrated to prevent streaking.[13]
-
Chamber Saturation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the chamber and allow it to saturate for 10-15 minutes.[1] This ensures a uniform vapor environment, leading to better and more reproducible separation.
-
Development: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the origin line is above the solvent level.[3] Allow the solvent front to ascend until it is about 1 cm from the top of the plate.
-
Visualization and Analysis:
-
Remove the plate and immediately mark the solvent front with a pencil.[14]
-
Allow the plate to dry completely in a fume hood.
-
Visualize the plate under a UV lamp (254 nm).[15] The aromatic rings in the compound will quench the fluorescence, appearing as dark spots. Circle any visible spots with a pencil.
-
(Optional but Recommended) For further validation, use a chemical stain. A 2,4-dinitrophenylhydrazine (DNP) stain is highly selective for aldehydes and will produce orange spots.[13][16] Alternatively, a potassium permanganate (KMnO₄) stain can visualize any oxidizable impurities that may not be UV-active.[17]
-
Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each spot.[11]
-
Comparative Analysis of Mobile Phase Systems
The choice of the mobile phase is the most critical factor in achieving effective separation.[9] The target compound is acidic due to its carboxylic acid moiety, which can lead to undesirable "tailing" or streaking on the silica plate through strong, irreversible binding or ionization.[3][13] We will compare three solvent systems designed to mitigate this issue and optimize separation.
| Mobile Phase System | Composition (v/v/v) | Rationale & Expected Outcome |
| System A: Standard Polarity | n-Hexane : Ethyl Acetate (1:1) | A common starting point for moderately polar compounds.[18] Expected Outcome: The main compound will likely move off the baseline, but may exhibit significant tailing due to the free carboxylic acid group, potentially obscuring nearby impurities. |
| System B: Acid-Modified (Recommended) | n-Hexane : Ethyl Acetate : Acetic Acid (1:1:0.02) | The small addition of acetic acid suppresses the deprotonation of the analyte's carboxylic acid group (common-ion effect). This neutralizes the analyte, reducing its strong interaction with the silica and resulting in a compact, well-defined spot.[3][7][13] Expected Outcome: Sharper spots and significantly improved resolution, providing the most reliable assessment of purity. |
| System C: Alternative Selectivity | Dichloromethane : Methanol (95:5) | This system offers a different polarity and selectivity profile compared to ethyl acetate-based systems.[19] Expected Outcome: May provide adequate separation, but like System A, is prone to causing tailing of the acidic analyte without an acidic modifier. |
Hypothetical Data Analysis
The table below presents hypothetical results to illustrate the superior performance of the acid-modified system. Potential impurities could include the starting material (e.g., 2-hydroxy-4-methoxybenzaldehyde) or an over-oxidized product where the aldehyde is converted to a second carboxylic acid.
| Spot | System A (Rf) | System B (Rf) | System C (Rf) | Identification |
| 1 | 0.15 (tailing) | 0.18 | 0.12 (tailing) | Over-oxidized Impurity |
| 2 | 0.35 (severe tailing) | 0.45 | 0.30 (severe tailing) | 2-(2-Formyl-5-methoxyphenoxy)acetic acid |
| 3 | 0.50 | 0.62 | 0.48 | Starting Material Impurity |
As the hypothetical data shows, System B provides the best separation (greatest ΔRf between spots) and resolves the tailing issue, making it the most trustworthy method for purity validation.
Interpreting the Chromatogram for Purity Validation
The purity of the sample is assessed by comparing the 'S' lane to the 'R' and 'Co' lanes.
-
High Purity: The 'S' lane should exhibit a single, intense spot with an Rf value identical to the reference standard in the 'R' lane. The 'Co' lane should also show only one spot, confirming the identity of the sample.[12][20]
-
Presence of Impurities: If the 'S' lane shows additional spots (fainter or of different Rf values), the sample is impure. The 'Co' lane will show spots corresponding to both the reference and the impurities, confirming they are different compounds.
-
Semi-Quantitative Assessment: While TLC is primarily a qualitative or semi-quantitative technique, the relative size and intensity of the impurity spots can provide an estimation of their concentration.[20][21] For rigorous quantitative analysis, High-Performance Thin-Layer Chromatography (HPTLC) is recommended.[22][23]
Conclusion
Validating the purity of 2-(2-Formyl-5-methoxyphenoxy)acetic acid can be achieved rapidly and effectively using a well-designed TLC protocol. While standard mobile phases may provide a preliminary result, they often fail to address the acidic nature of the analyte, leading to poor resolution and unreliable data.
This guide demonstrates that the inclusion of a small amount of acetic acid in the mobile phase—such as a 1:1:0.02 mixture of n-Hexane:Ethyl Acetate:Acetic Acid —is critical for suppressing ionization and eliminating spot tailing. This acid-modified system provides a sharp, reproducible separation, establishing it as the superior and recommended method for the routine purity validation of this compound. This approach embodies the principles of a self-validating system, ensuring trustworthiness and accuracy in research and development settings.
References
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
Aryal, S. (2023). Thin Layer Chromatography (TLC): Principle, Parts, Steps, Uses. Microbe Notes. Retrieved from [Link]
-
Oreate AI Blog. (2026). Understanding the Retention Factor in Thin Layer Chromatography. Retrieved from [Link]
-
University of Arizona. (n.d.). Principles of Thin Layer Chromatography. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Explain Retention Factor (Rf). | Chromatography | Analytical Chemistry [Video]. YouTube. Retrieved from [Link]
-
Reich, E., & Widmer, V. (2009). Validation of thin layer and high performance thin layer chromatographic methods. Journal of AOAC International. Retrieved from [Link]
-
Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Study.com. (2021). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved from [Link]
-
J&K Scientific LLC. (2023). Thin-Layer Chromatography (TLC) Procedure and Principles. Retrieved from [Link]
-
International Atomic Energy Agency (IAEA). (n.d.). Validation of Thin-Layer Chromatographic Methods for Pesticide Residue Analysis. Retrieved from [Link]
-
University of Rochester. (n.d.). TLC Visualization Solutions. Retrieved from [Link]
-
GeeksforGeeks. (2025). Retention Factor. Retrieved from [Link]
-
University of York. (n.d.). Visualising plates. Chemistry Teaching Labs. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Formyl-5-methoxyphenoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Eurofins USA. (2025). Method Validation in High-Performance Thin Layer Chromatography (HPTLC) Methods for Food and Supplements. Retrieved from [Link]
-
Patel, R. B., Patel, M. R., & Patel, B. G. (2012). HPTLC method development and validation: Strategy to minimize methodological failures. Journal of Food and Drug Analysis, 20(4), 794-800. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Retrieved from [Link]
-
Lösungsfabrik. (2018). Journal Club: Validation of a thin layer chromatography (TLC) method for content determination. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]
-
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]
-
ALWSCI. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Chrom Tech, Inc. (2024). Mastering TLC Chromatography: A Comprehensive Guide. Retrieved from [Link]
-
Interchim. (2020). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]
-
Staszek, M., & Zabiegala, B. (2001). Chromatographic separations of aromatic carboxylic acids. Acta Chromatographica. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(2-formyl-5-methoxyphenoxy)acetic acid (C10H10O5). Retrieved from [Link]
Sources
- 1. microbenotes.com [microbenotes.com]
- 2. jk-sci.com [jk-sci.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chromtech.com [chromtech.com]
- 5. 2-(2-Formyl-5-methoxyphenoxy)acetic acid | C10H10O5 | CID 16495629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 2-(2-formyl-5-methoxyphenoxy)acetic acid (C10H10O5) [pubchemlite.lcsb.uni.lu]
- 7. organomation.com [organomation.com]
- 8. Home Page [chem.ualberta.ca]
- 9. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 10. Understanding the Retention Factor in Thin Layer Chromatography - Oreate AI Blog [oreateai.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 14. study.com [study.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. faculty.fiu.edu [faculty.fiu.edu]
- 17. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 20. bachem.com [bachem.com]
- 21. iaea.org [iaea.org]
- 22. Method Validation in High-Performance Thin Layer Chromatography (HPTLC) Methods for Food and Supplements - Eurofins USA [eurofinsus.com]
- 23. jfda-online.com [jfda-online.com]
A Comparative Guide to the Structural Elucidation of 2-(2-Formyl-5-methoxyphenoxy)acetic acid: Beyond Conventional Crystallography
For researchers and professionals in drug development, the precise three-dimensional arrangement of atoms in a molecule is not merely an academic curiosity; it is a critical determinant of its biological activity, physical properties, and ultimately, its therapeutic potential. The compound 2-(2-Formyl-5-methoxyphenoxy)acetic acid, a phenoxyacetic acid derivative, represents a class of molecules with significant pharmacological interest.[1] This guide provides an in-depth comparison of the methodologies available for determining its crystal structure, anchored in the gold standard of single-crystal X-ray crystallography and extending to cutting-edge alternatives that address its limitations.
The Indispensable Role of Structural Determination
Understanding the solid-state conformation of 2-(2-Formyl-5-methoxyphenoxy)acetic acid is paramount. The spatial relationship between the formyl, methoxy, and carboxylic acid functionalities dictates intermolecular interactions, influencing everything from solubility and stability to how the molecule interacts with its biological target. This structural insight is invaluable for guiding the design of more potent and specific drug candidates.[2]
Single-Crystal X-ray Crystallography: The Gold Standard
For decades, single-crystal X-ray crystallography has been the definitive method for determining the atomic and molecular structure of a crystalline solid.[2][3] The technique involves irradiating a single, high-quality crystal of the target compound with a focused beam of X-rays. The subsequent diffraction pattern is then mathematically decoded to generate a three-dimensional electron density map, from which the precise atomic positions can be elucidated.[3]
Experimental Workflow: A Step-by-Step Protocol
The successful application of single-crystal X-ray crystallography is a multi-stage process, each with its own set of critical considerations.
Figure 1: A generalized workflow for single-crystal X-ray crystallography.
Step 1: Synthesis and Purification The starting material, 2-(2-Formyl-5-methoxyphenoxy)acetic acid, must be synthesized and purified to the highest possible degree. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
Step 2: Crystallization This is often the most challenging and empirical step. The goal is to produce well-ordered, single crystals of suitable size (typically 0.1-0.5 mm). For a molecule like 2-(2-Formyl-5-methoxyphenoxy)acetic acid, a variety of crystallization techniques should be explored:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant, slowly inducing crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.
Step 3: Crystal Mounting and Data Collection A suitable crystal is selected under a microscope, mounted on a goniometer head, and typically flash-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection. The crystal is then placed in an X-ray diffractometer, where it is rotated while being irradiated with X-rays to collect a complete diffraction dataset.
Step 4: Structure Solution and Refinement The collected diffraction data are processed to determine the unit cell dimensions and space group. The "phase problem" is then solved, often using direct methods for small molecules, to generate an initial electron density map.[2] This initial model is then refined against the experimental data to yield the final, highly accurate crystal structure.[4]
Emerging Alternatives: Overcoming the Crystallization Hurdle
The primary bottleneck in conventional X-ray crystallography is the requirement for large, high-quality crystals, which can be time-consuming or impossible to obtain for many compounds.[3] Fortunately, several powerful techniques have emerged that can determine high-resolution structures from much smaller crystals or even from molecules in solution.
| Technique | Principle | Sample Requirements | Key Advantages | Key Disadvantages |
| Single-Crystal X-ray Crystallography | X-ray diffraction from a single crystal.[3] | Single, well-ordered crystal (~0.1 mm).[5] | Unambiguous, high-resolution 3D structure; well-established methodology. | Crystal growth can be a major bottleneck.[3] |
| Microcrystal Electron Diffraction (MicroED) | Electron diffraction from nanocrystals.[3] | Powdered sample containing nanocrystals. | Requires a billionth of the sample volume of X-ray crystallography; very fast data collection (minutes).[3] | Requires specialized electron microscope; radiation damage can be a concern. |
| Serial Femtosecond X-ray Crystallography (smSFX) | X-ray diffraction from a stream of microcrystals using an X-ray free-electron laser (XFEL).[5] | Slurry of micro- or nanocrystals. | Can analyze crystals 10-100 times smaller than conventional methods; "diffraction-before-destruction" approach minimizes radiation damage.[5] | Requires access to an XFEL facility, which is limited and expensive. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to determine molecular structure in solution.[2] | Soluble, pure sample (~mg quantity). | Provides structural information in a solution state, which can be more biologically relevant; does not require crystallization.[2] | Provides an ensemble of structures rather than a single static picture; less precise for atomic coordinates compared to diffraction methods; challenging for larger molecules. |
Microcrystal Electron Diffraction (MicroED): A Paradigm Shift
MicroED, a cryo-electron microscopy (cryo-EM) technique, has revolutionized small-molecule structure determination.[3][6] Instead of X-rays, it uses a beam of high-energy electrons to produce a diffraction pattern from crystals that are thousands of times smaller than those required for conventional X-ray methods.[3] For a compound like 2-(2-Formyl-5-methoxyphenoxy)acetic acid that might prove difficult to crystallize into large single crystals, MicroED offers a powerful and rapid alternative. Data collection can often be completed in under 30 minutes from a powdered sample.[3]
Figure 2: Logical relationship between structural determination methods.
NMR Spectroscopy: Structure in a Dynamic Environment
While diffraction methods provide a static snapshot of the molecule in a crystal lattice, NMR spectroscopy offers insights into the structure and dynamics of 2-(2-Formyl-5-methoxyphenoxy)acetic acid in solution.[2] Techniques like NOESY and ROESY can determine through-space proximities between protons, allowing for the calculation of a family of structures that represent the conformational flexibility of the molecule. This information is highly complementary to the rigid structure obtained from crystallography and can be more representative of the molecule's state in a biological system.
Conclusion: An Integrated Approach to Structural Elucidation
The determination of the crystal structure of 2-(2-Formyl-5-methoxyphenoxy)acetic acid is a critical step in its development as a potential therapeutic agent. While single-crystal X-ray crystallography remains the gold standard for obtaining a high-resolution, unambiguous 3D structure, its success hinges on the ability to grow suitable crystals. For challenging cases, researchers now have a powerful arsenal of alternative and complementary techniques. MicroED and smSFX dramatically lower the bar for crystal size, making structural analysis accessible for a much wider range of compounds. NMR spectroscopy provides invaluable data on the solution-state conformation and dynamics.
For a comprehensive understanding, an integrated approach is recommended. An initial attempt at crystallization for single-crystal X-ray analysis should be undertaken. If this proves challenging, the same material can be screened using MicroED. Concurrently, NMR studies can provide crucial information about the molecule's behavior in solution, offering a more holistic view of its structural properties. By leveraging the strengths of each technique, researchers can confidently and efficiently elucidate the structural secrets of 2-(2-Formyl-5-methoxyphenoxy)acetic acid, paving the way for rational drug design and development.
References
-
News-Medical. (2018, November 9). Researchers develop powerful method to solve structures of small molecules. Retrieved from [Link]
-
IUCr Journals. (2023, November 15). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. Retrieved from [Link]
-
Chemistry World. (2022, January 27). XFELs make small molecule crystallography without crystals possible. Retrieved from [Link]
-
Peak Proteins. (2024, September 26). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]
-
PubChem. 2-(2-Formyl-5-methoxyphenoxy)acetic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. Contents. Retrieved from [Link]
-
PubChemLite. 2-(2-formyl-5-methoxyphenoxy)acetic acid (C10H10O5). Retrieved from [Link]
-
JETIR.ORG. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (PDF) Crystal structure of methyl 2-(2-formyl-3,4,5-trimethoxyphenyl)acetate, C13H16O6. Retrieved from [Link]
-
MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Retrieved from [Link]
- Google Patents. US20090247781A1 - Synthesis of phenoxyacetic acid derivatives.
-
European Journal of Chemistry. X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. Retrieved from [Link]
-
PubMed. Crystallization and preliminary X-ray analysis of PaaAC, the main component of the hydroxylase of the Escherichia coli phenylacetyl-coenzyme A oxygenase complex. Retrieved from [Link]
-
ResearchGate. Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. Retrieved from [Link]
-
Advanced Journal of Chemistry, Section B. Synthesis, crystal structure, Hirshfeld surface, crystal voids, energy frameworks, DFT and molecular docking analysis of (2,6-dimethoxyphenyl)acetic acid. Retrieved from [Link]
- Google Patents. CN103058855A - Method for synthesizing phenoxyacetic acid derivative.
Sources
- 1. jetir.org [jetir.org]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. news-medical.net [news-medical.net]
- 4. X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide | European Journal of Chemistry [eurjchem.com]
- 5. XFELs make small molecule crystallography without crystals possible | Research | Chemistry World [chemistryworld.com]
- 6. JEOL USA blog | Cryo-EM vs. X-ray Crystallography [jeolusa.com]
A Comparative Guide to the Biological Activity of Benzofuran Derivatives Synthesized from 2-Acetylbenzofuran
<_ ...>
Introduction: The Benzofuran Scaffold in Medicinal Chemistry
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are found in numerous natural products and synthetic compounds that exhibit a wide range of potent biological activities.[3][4][5] This versatility has made the benzofuran core a focal point for the development of novel therapeutic agents targeting a spectrum of diseases, from cancer to microbial infections.[1][4][6][7]
This guide provides a comparative analysis of the biological activities of a series of benzofuran derivatives synthesized from a common, readily accessible precursor: 2-acetylbenzofuran . This starting material can be efficiently synthesized from salicylaldehyde and chloroacetone.[8][9] By exploring the structure-activity relationships (SAR) of derivatives originating from this shared core, we aim to provide researchers, scientists, and drug development professionals with actionable insights into designing next-generation benzofuran-based therapeutics. We will delve into their anticancer and antimicrobial properties, supported by experimental data and detailed protocols.
Synthetic Strategy Overview
The general synthetic pathway begins with the synthesis of 2-acetylbenzofuran (1) from salicylaldehyde.[8][9] This key intermediate (1) then serves as a versatile platform for further chemical modifications. For instance, it can be reacted with various aromatic aldehydes to form benzofuran-chalcone hybrids, or it can be used to build more complex heterocyclic systems, such as azetidinones, by reacting it with amines and acid chlorides.[8][9][10] This strategy allows for the systematic introduction of diverse functional groups, enabling a thorough investigation of their impact on biological activity.
Caption: SAR logic for anticancer activity.
Antimicrobial Activity: Combating Pathogenic Microbes
The benzofuran scaffold is also a cornerstone in the development of new antimicrobial agents. [6][11]A series of complex benzofuran derivatives incorporating a β-lactam (azetidinone) ring were synthesized from 2-acetylbenzofuran and evaluated for their activity against various bacterial and fungal strains. [8][9] The antimicrobial activity was assessed using the agar cup plate method, where the zone of inhibition around a disk containing the compound indicates its efficacy.
Table 2: Comparative Antimicrobial Activity (Zone of Inhibition in mm) of Benzofuran-Azetidinone Derivatives [8][9]
| Compound ID | R Group (Substitution on Azetidinone) | B. subtilis (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
|---|---|---|---|---|
| 3a | Phenyl | 11 | 10 | 11 |
| 3b | 4-Chlorophenyl | 16 | 15 | 16 |
| 3c | 4-Bromophenyl | 15 | 14 | 15 |
| 3d | 4-Nitrophenyl | 14 | 13 | 14 |
| Ampicillin | Reference Drug (Bacteria) | 20 | 20 | N/A |
| Griseofulvin | Reference Drug (Fungi) | N/A | N/A | 17 |
Structure-Activity Relationship (SAR) Insights:
-
Halogen Substitution: Similar to the anticancer activity, the presence of a halogen, particularly chlorine (compound 3b ), significantly enhanced the antimicrobial activity against both bacterial and fungal strains compared to the unsubstituted phenyl derivative (3a ). [8][9]* Broad Spectrum Activity: The synthesized compounds showed activity against both Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria, as well as the fungus C. albicans, indicating a broad spectrum of antimicrobial potential. [9]The most active compounds (3b, 3c, 3d ) exhibited moderate activity when compared to the standard drugs Ampicillin and Griseofulvin. [8]
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed methodologies for the key biological assays described.
Protocol 1: MTT Assay for Anticancer Activity
This protocol is adapted from the methodology used for evaluating the benzofuran-chalcone derivatives. [10] Objective: To determine the cytotoxic effect of benzofuran derivatives on cancer cell lines (e.g., MCF-7, PC-3) by measuring cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in the cell culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Agar Cup Plate Method for Antimicrobial Screening
This protocol is based on the diffusion method used to screen the benzofuran-azetidinone derivatives. [9] Objective: To qualitatively assess the antimicrobial activity of benzofuran derivatives against selected microbial strains.
Principle: The compound diffuses from a well through a solid agar medium that has been seeded with a specific microorganism. If the compound is effective, it will inhibit the growth of the microbe, resulting in a clear circular zone of inhibition. The diameter of this zone is proportional to the compound's activity.
Methodology:
-
Media Preparation: Prepare and sterilize nutrient agar for bacteria and Sabouraud dextrose agar for fungi. Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard). Spread the inoculum evenly over the surface of the agar plates using a sterile swab.
-
Well Creation: Use a sterile borer to punch uniform wells (e.g., 6 mm diameter) into the agar.
-
Compound Loading: Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO) at a specific concentration (e.g., 100 µg/mL). [9]Pipette a fixed volume (e.g., 100 µL) of each compound solution into the wells. Also include wells for a positive control (standard antibiotic/antifungal) and a negative control (solvent).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) for each well.
Conclusion
The systematic derivatization of 2-acetylbenzofuran provides a fertile ground for discovering novel therapeutic agents. The comparative data presented herein clearly demonstrates that specific substitutions on the benzofuran scaffold profoundly influence biological activity. For anticancer applications, incorporating a chalcone moiety with strong electron-withdrawing groups, such as a 4-nitrophenyl group, yields the highest potency. For antimicrobial purposes, the synthesis of azetidinone hybrids, particularly those bearing a 4-chlorophenyl substituent, results in derivatives with significant broad-spectrum activity. These structure-activity relationship insights offer a rational basis for the future design of more potent and selective benzofuran-based drugs.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
-
Goud, B. S., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(18), 12048-12066. [Link]
-
Hishmat, O. H., et al. (1985). Synthesis and antimicrobial activity of some benzofuran derivatives. Arzneimittelforschung, 35(5), 784-6. [Link]
-
IJSDR. (2021). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 6(5). [Link]
- Kirilmis, C., et al. (2008). Synthesis and antimicrobial activity of some new 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. European Journal of Medicinal Chemistry, 43(2), 300-8.
-
Patil, S. L., et al. (2013). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. International Journal of Pharmaceutical Sciences and Research, 4(1), 58-69. [Link]
-
ResearchGate. (2015). Synthesis and preliminary evaluation of antimicrobial activity of selected derivatives of 2-benzofurancarboxylic acid. [Link]
-
Shivalingegowda, N. K., et al. (2011). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Drug Research, 3(4), 337-340. [Link]
-
Tirkistani, F. A. A. (2023). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Journal of Molecular Structure, 1279, 135003. [Link]
-
Ucar, G., et al. (2019). Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones. Journal of Heterocyclic Chemistry, 56(11), 3058-3067. [Link]
-
Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27792-27815. [Link]
-
Wikipedia. (n.d.). Substituted benzofuran. Retrieved February 15, 2026, from [Link]
-
Yamashita, M., et al. (2020). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Chemical and Pharmaceutical Bulletin, 68(1), 57-69. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Proper Disposal of 2-(2-Formyl-5-methoxyphenoxy)acetic Acid
[1][2][3][4]
CAS Number: 856357-86-3 Molecular Formula: C₁₀H₁₀O₅ Common Application: Key intermediate in the synthesis of Tucatinib (HER2 inhibitor).[1][2][3][4]
Executive Directive
Immediate Action Required: Treat 2-(2-Formyl-5-methoxyphenoxy)acetic acid as a hazardous organic irritant .[1][2][3] Do not dispose of via municipal drains or general trash.[1][2][3]
This compound possesses two reactive functional groups—an aldehyde and a carboxylic acid—necessitating segregation from strong oxidizers and bases to prevent uncontrolled exothermic reactions within waste containers.[1][2][3]
Disposal Classification:
Chemical Hazard Profile & Risk Assessment
Before handling waste, operators must validate the hazard profile.[1][2][3] This compound is an irritant to mucosal membranes; inhalation of dust during disposal is the primary exposure vector.[1][2][3]
| Parameter | Specification | Operational Implication |
| GHS Signal Word | WARNING | Standard PPE (Gloves, Goggles, Lab Coat) is mandatory.[1][2][3] |
| Hazard Statements | H302 (Harmful if swallowed)H315 (Skin Irritation)H319 (Eye Irritation)H335 (Respiratory Irritation) | Use a fume hood for all transfer operations to mitigate dust/vapor inhalation.[1][2][3] |
| Reactivity | Aldehyde (C-2) & Carboxylic Acid (C-1 of acetate) | INCOMPATIBLE with strong oxidizers (e.g., nitric acid, perchlorates) and strong bases.[1][2][3] Segregate waste streams accordingly. |
| Physical State | Solid (Powder) | High risk of particulate suspension.[1][2][3] Wet-wiping is preferred over dry-sweeping for cleanup.[1][2][3] |
Waste Stream Segregation Logic
Effective disposal begins with accurate characterization.[1][2][3] Use the following logic flow to determine the correct waste container.
Figure 1: Decision tree for segregating waste based on physical state and solvent carrier.[1][2][3] Ensure halogenated solvents are kept separate to reduce incineration costs and prevent corrosion in disposal facility equipment.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicability: Expired raw material, contaminated weighing boats, or filter cakes.[1][2][3]
-
Containment: Transfer the solid material into a chemically resistant container (HDPE jar or double-lined polyethylene bag).
-
Labeling: Affix a hazardous waste label immediately.
-
Secondary Containment: Place the sealed container into the lab's satellite accumulation area (SAA) secondary bin.
Protocol B: Liquid Waste (Mother Liquors/Rinsate)
Applicability: Reaction mixtures or cleaning solvents (e.g., acetone/methanol rinses).[1][2]
-
pH Check (Self-Validation Step):
-
Solvent Compatibility:
-
Transfer: Pour into the "Non-Halogenated Organic Waste" carboy.
Protocol C: Spill Cleanup (Immediate Response)
Scenario: Powder spill on the benchtop.
-
Isolate: Evacuate non-essential personnel. Mark the area.
-
PPE Upgrade: Wear nitrile gloves (double-gloved recommended), safety goggles, and an N95 or P100 respirator if dust is visible.[1][2][3]
-
Wet Method:
-
Collection: Scoop the damp material into a wide-mouth waste jar.
-
Decontamination: Wipe the surface with a mild detergent followed by water.[1][2][3] Test the surface pH with litmus paper to ensure no acidic residue remains.[1][2][3]
Regulatory & Compliance Framework
Adherence to these regulations ensures legal compliance and environmental stewardship.[1][2][3]
| Regulation | Code/Section | Requirement |
| US EPA (RCRA) | 40 CFR § 261.3 | Determine if waste is "Listed" or "Characteristic".[2][3] This compound is likely "Characteristic" (Toxic/Ignitable if in solvent).[1][2][3] |
| OSHA | 29 CFR 1910.1200 | Labeling must comply with HazCom 2012 (GHS standards).[1][2][3] |
| DOT | 49 CFR § 172 | If transporting off-site, material must be manifested correctly (likely UN 3077 or UN 1759 depending on formulation).[1][2][3] |
Final Verification: Before scheduling pickup, inspect the waste container:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16495629, 2-(2-Formyl-5-methoxyphenoxy)acetic acid.[1][2][3] Retrieved from [Link][1][2][3]
-
US Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations.[1][2][3] Retrieved from [Link][1][2][3]
-
Occupational Safety and Health Administration. Hazard Communication Standard (HCS).[1][2][3] Retrieved from [Link][1][2][3]
Personal protective equipment for handling 2-(2-Formyl-5-methoxyphenoxy)acetic acid
Technical Handling Guide: 2-(2-Formyl-5-methoxyphenoxy)acetic acid
Executive Summary & Chemical Context
This guide outlines the critical safety architecture for handling 2-(2-Formyl-5-methoxyphenoxy)acetic acid (CAS: 856357-86-3).[1] While often treated as a standard organic intermediate, this compound presents specific challenges due to its dual functionality (reactive aldehyde and carboxylic acid moieties).[1]
Primary Application Context: This compound is a high-value building block, primarily utilized in photochemical cyclization reactions to synthesize hydroxychromanones and benzofuranones —scaffolds essential in medicinal chemistry for developing heterocyclic bioactive agents.[1]
Physical State: White to off-white solid.[1] Solubility Profile: Low water solubility; highly soluble in polar aprotic solvents (DMSO, DMF).[1]
Hazard Mechanism & Risk Profile
To select the correct PPE, we must understand the mechanism of injury.[1] This compound is not merely "toxic"; it acts through specific pathways:[1]
-
Aldehyde Reactivity (Sensitization Risk): The formyl group (-CHO) reacts with nucleophilic residues on proteins (lysine/cysteine).[1] While acute toxicity is moderate (Category 4), repeated exposure can induce hypersensitivity.[1]
-
Acidic Irritation: The carboxylic acid tail provides a proton source (pKa ~3-4), causing immediate irritation to mucous membranes upon inhalation of dust.[1]
-
Photochemical Instability: As a precursor for photocyclization, this material is light-sensitive.[1] Uncontrolled UV exposure can degrade the material into reactive radical intermediates.[1]
GHS Classification Summary:
-
H302: Harmful if swallowed.[1]
-
H315/H319: Causes skin and serious eye irritation.[1]
-
H335: May cause respiratory irritation (Specific Target Organ Toxicity).[1]
Personal Protective Equipment (PPE) Matrix
Standard lab coats are insufficient for specific workflows involving this compound.[1] The following matrix dictates the required protection levels based on the operational state.
| PPE Component | Solid Handling (Weighing/Transfer) | Solution Phase (DMF/DMSO Solvents) | Technical Rationale |
| Eye Protection | Chemical Safety Goggles (Indirect Vent) | Chemical Splash Goggles + Face Shield | Fine acidic dust can bypass standard safety glasses.[1] In solution, splash risk threatens corneal damage.[1] |
| Hand Protection | Nitrile Gloves (Double-gloved, 5 mil min) | Laminate (Silver Shield) or Butyl Rubber | Critical:[1] Nitrile degrades rapidly in DMF (a common solvent for this compound).[1] If using DMF, nitrile offers <5 mins protection.[1] |
| Respiratory | N95/P100 Respirator (if outside hood) | Fume Hood (Sash at 18") | H335 hazard: Dust inhalation triggers immediate bronchial irritation.[1] |
| Body Protection | Standard Lab Coat (Cotton/Poly) | Chemical Resistant Apron | Protects against solvent permeation during high-volume transfers.[1] |
Operational Workflows & Protocols
Workflow A: Solid Handling & Weighing
Objective: Prevent dust generation and static discharge.[1]
-
Static Control: This powder is prone to static charge.[1] Use an ionizing fan or anti-static gun inside the balance enclosure to prevent "flying powder."[1]
-
Weighing: Perform all weighing inside a chemical fume hood or a powder containment enclosure.
-
Transfer: Use a wide-mouth funnel. Do not pour from height.[1]
Workflow B: Solubilization & Reaction Setup (The "Solvent Trap")
Objective: Mitigate the risk of solvent-mediated skin absorption.[1] Context: This compound is frequently dissolved in Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for photocyclization.[1]
Crucial Safety Note: DMSO and DMF are "carrier solvents"—they can transport dissolved toxins through intact skin and through standard nitrile gloves.[1]
Protocol:
-
Glove Selection: Don Silver Shield/Laminate gloves under standard nitrile gloves (for dexterity) when handling DMF/DMSO solutions.[1]
-
Dissolution: Add solvent slowly to the solid.[1] The acid moiety may generate mild heat upon solvation.[1]
-
Photochemistry Setup: If performing the UV-irradiation (365 nm) step:
Visualization: Safety Decision Logic
The following diagram illustrates the decision process for selecting glove materials and engineering controls based on the solvent system used.
Figure 1: Decision logic for PPE selection. Note the escalation in protection required when handling the compound in penetrating solvents like DMF/DMSO.[1]
Waste Disposal & Decontamination
Do not treat this as general trash. The acidic nature and biological activity require specific disposal streams.[1]
-
Solid Waste: Collect in a dedicated solid waste container labeled "Toxic Organic Solid."[1]
-
Liquid Waste (Aqueous): If pH < 5, neutralize with dilute Sodium Bicarbonate (NaHCO3) before disposal into "Aqueous Organic" waste.[1]
-
Liquid Waste (Solvent):
-
DMF/DMSO mixtures: Must be segregated into "Halogenated/Non-Halogenated" waste streams (depending on other reagents) but explicitly labeled "Contains DMF/DMSO" to alert waste handlers of skin absorption risks.[1]
-
-
Spill Cleanup:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16495629, 2-(2-Formyl-5-methoxyphenoxy)acetic acid.[1] Retrieved February 15, 2026 from [Link][1]
-
Royal Society of Chemistry (2019). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones.[1] Organic & Biomolecular Chemistry.[1][2] Retrieved February 15, 2026 from [Link][1]
-
European Chemicals Agency (ECHA). C&L Inventory: 2-(2-Formyl-5-methoxyphenoxy)acetic acid - Classification and Labelling.[1] Retrieved February 15, 2026 from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
